Sulfuryl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
sulfuryl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2O2S/c1-5(2,3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTWBSRJZRCYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2SO2, SO2F2, F2O2S | |
| Record name | SULFURYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1562 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SULFURYL FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sulfuryl fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfuryl_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | sulfuryl difluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfuryl_difluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034945 | |
| Record name | Sulfuryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfuryl fluoride appears as a colorless odorless gas. Shipped as a liquefied gas under its own vapor pressure. Noncombustible. Heavier than air. Very toxic by inhalation. Contact with the unconfined liquid can cause frostbite. Prolonged exposure to heat can cause containers to rupture violently and rocket. Used as an insecticide fumigant in wooden structures to control termites and wood-infesting beetles, and used in organic synthesis., Colorless, odorless gas. [insecticide/fumigant] [Note: Shipped as a liquefied compressed gas.] [NIOSH], COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [insecticide/fumigant] [Note: Shipped as a liquefied compressed gas.] | |
| Record name | SULFURYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1562 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sulfuryl fluoride | |
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| Record name | SULFURYL FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SULFURYL FLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/334 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfuryl fluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-68 °F at 760 mmHg (NIOSH, 2023), -55.38 °C, -55.3 °C, -68 °F | |
| Record name | SULFURYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1562 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SULFURYL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |
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| Record name | SULFURYL FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SULFURYL FLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/334 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfuryl fluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.2 % at 32 °F (NIOSH, 2023), 4-5 ml gas/100 ml water; 24-27 ml gas/100 ml alc; 136-138 ml gas/100 ml carbon tetrachloride; 210-220 ml gas/100 ml toluene, SLIGHTLY SOL IN ALKALIS, MISCIBLE WITH METHYL BROMIDE; SPARINGLY SOL IN MOST ORG SOLVENTS, In ethanol 0.24 to 0.27 L/L; in toluene 2.1 to 2.2 L/L; in carbon tetrachloride 1.36 to I.38 L/L, For more Solubility (Complete) data for SULFURYL FLUORIDE (6 total), please visit the HSDB record page., Solubility in water, ml/100ml: 4-5 (soluble), (32 °F): 0.2% | |
| Record name | SULFURYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1562 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFURYL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFURYL FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Sulfuryl fluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
3.72 G/L (GAS), 1.7 G/L (LIQ), Density = 4.172 g/L, 3.72 g/l, 3.72(relative gas density) | |
| Record name | SULFURYL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFURYL FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sulfuryl fluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.72 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.5 (Air= 1), Relative vapor density (air = 1): 3.5, 3.72 | |
| Record name | SULFURYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1562 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFURYL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFURYL FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SULFURYL FLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/334 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
15.8 atm at 70 °F (NIOSH, 2023), Vapor pressure = 9150 mm Hg at 50 °F (10 °C), 1.7X10+6 Pa at 21 °C (12.8 mm Hg at 21.1 °C), Vapor pressure, kPa at 21.1 °C: 1700, 15.8 atm at 70 °F, (70 °F): 15.8 atm | |
| Record name | SULFURYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1562 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFURYL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFURYL FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SULFURYL FLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/334 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfuryl fluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless gas [Note: shipped as a liquified compressed gas] | |
CAS No. |
2699-79-8 | |
| Record name | SULFURYL FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1562 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sulfonyl fluoride | |
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| Record name | Sulfuryl fluoride | |
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| Record name | Sulfuryl fluoride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/sulfuryl-fluoride-results-aegl-program | |
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| Record name | Sulfuryl fluoride | |
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| Record name | Sulfuryl fluoride | |
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| Record name | Sulphuryl difluoride | |
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| Record name | SULFURYL FLUORIDE | |
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| Record name | SULFURYL FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFURYL FLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SULFURYL FLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/334 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfuryl fluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/WT4D7038.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-212 °F (NIOSH, 2023), -135.82 °C, -135.8 °C, -212 °F | |
| Record name | SULFURYL FLUORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Sulfuryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuryl fluoride (B91410) (SO₂F₂) is a colorless, odorless gas with significant applications as a fumigant for controlling a wide range of pests.[1] Its high vapor pressure and ability to penetrate materials make it an effective agent for structural and commodity fumigation.[1] From a chemical standpoint, sulfuryl fluoride presents as a relatively stable yet reactive electrophile, a characteristic that underpins both its mode of action and its potential applications in organic synthesis and chemical biology. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data and methodologies relevant to researchers in the chemical and life sciences.
Chemical and Physical Properties
This compound is a tetrahedral molecule with C₂ᵥ symmetry. The sulfur atom is centrally located and bonded to two oxygen atoms and two fluorine atoms.[2] The S-O and S-F bond distances are 140.5 pm and 153.0 pm, respectively. The O-S-O bond angle (124°) is larger than the F-S-F bond angle (97°), a result of the greater repulsion of the double bonds between sulfur and oxygen.[2]
Physical Constants
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | SO₂F₂ |
| Molar Mass | 102.06 g/mol |
| Appearance | Colorless gas |
| Odor | Odorless |
| Melting Point | -135.8 °C |
| Boiling Point | -55.2 °C |
| Density (gas, at STP) | 4.56 g/L |
| Vapor Pressure | 1.7 x 10³ kPa at 21 °C |
| Solubility in Water | 0.75 g/L at 25 °C and 1 atm |
Reactivity
While this compound is resistant to hydrolysis at neutral pH, its reactivity is characterized by the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is central to its biological activity and its utility as a chemical reagent.
Hydrolysis
The hydrolysis of this compound is slow in neutral or acidic conditions but is significantly accelerated in the presence of a base. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, leading to the displacement of a fluoride ion and the formation of fluorosulfate, which is then further hydrolyzed to sulfate (B86663) and a second fluoride ion.
The overall reaction in a basic solution is:
SO₂F₂(aq) + 2OH⁻(aq) → SO₄²⁻(aq) + 2F⁻(aq) + H₂O(l)
The hydrolysis follows second-order kinetics, with a rate law expressed as:
Rate = k[SO₂F₂][OH⁻]
At 298 K, the second-order rate constant for the reaction with aqueous sodium hydroxide has been determined to be 1.44 m³/(mol·s).[3]
Reactivity with Nucleophilic Amino Acids
The electrophilic nature of the sulfur atom in this compound allows it to react with nucleophilic side chains of amino acids, a key aspect of its biological mechanism of action and its growing interest as a covalent modifier in drug development.[4]
-
Cysteine: Sulfonyl fluorides react rapidly with the thiol group of cysteine residues. However, the resulting thiosulfonate ester adduct is generally unstable.[4]
-
Lysine (B10760008) and Tyrosine: Stable adducts are formed upon reaction with the primary amine of lysine and the hydroxyl group of tyrosine.[4] The reaction involves the nucleophilic attack of the amino or hydroxyl group on the sulfur atom of this compound, leading to the displacement of a fluoride ion and the formation of a stable sulfonamide or sulfonate ester, respectively.
-
Histidine: The imidazole (B134444) side chain of histidine can also react with sulfonyl fluorides, although the resulting adducts may be less stable compared to those formed with lysine and tyrosine.[5]
-
Serine: As a key component of the active site of many enzymes, the hydroxyl group of serine is a target for sulfonyl fluorides. This reaction is the basis for the inhibition of serine proteases by this class of compounds.[5]
The reactivity of sulfonyl fluorides with these amino acid residues can be modulated by the electronic properties of the molecule. This principle is being explored in the design of targeted covalent inhibitors in drug discovery.[4]
References
An In-depth Technical Guide to the Molecular Geometry of Sulfuryl Fluoride (SO₂F₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of sulfuryl fluoride (B91410) (SO₂F₂), a compound of interest in various chemical and industrial applications. The document details its structural parameters, the theoretical basis for its geometry, and the experimental methods used for its determination.
Molecular Structure and Quantitative Data
Sulfuryl fluoride is an inorganic compound with the formula SO₂F₂. The molecule adopts a tetrahedral geometry, which is distorted due to the presence of different types of atoms (oxygen and fluorine) bonded to the central sulfur atom. This arrangement results in a molecule with C₂ᵥ symmetry.[1]
The key structural parameters of this compound, determined through experimental methods, are summarized in the table below.
| Parameter | Value | Experimental Method |
| Bond Lengths | ||
| S=O | 1.405 pm[1] | Electron Diffraction[2] |
| S-F | 1.530 pm[1] | Electron Diffraction[2] |
| Bond Angles | ||
| O=S=O | 123.97°[3] | Electron Diffraction[2] |
| F-S-F | 96.12°[3] | Electron Diffraction[2] |
Table 1: Experimentally Determined Molecular Geometry Parameters for this compound (SO₂F₂).
Theoretical Determination of Molecular Geometry
The molecular geometry of this compound can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.
The central sulfur atom is bonded to two oxygen atoms and two fluorine atoms. The sulfur atom has six valence electrons. Each of the two double bonds with oxygen and two single bonds with fluorine contribute to the electron domains around the central sulfur atom. In this case, the double bonds are treated as single electron domains. Therefore, there are four electron domains around the central sulfur atom, with no lone pairs. This leads to a tetrahedral electron geometry.
However, because the atoms bonded to the central sulfur are not identical, the molecular geometry is a distorted tetrahedron. The double bonds to oxygen contain more electron density than the single bonds to fluorine, causing greater repulsion. This increased repulsion pushes the S-F bonds closer together, resulting in an F-S-F bond angle that is significantly less than the ideal tetrahedral angle of 109.5°. Conversely, the O=S=O bond angle is larger than 109.5° to accommodate the greater repulsive forces of the double bonds.[1]
Experimental Protocols for Structural Determination
The precise bond lengths and angles of gaseous molecules like this compound are determined using sophisticated physical methods such as Gas Electron Diffraction (GED) and Microwave Spectroscopy.
Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds.[4]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[3]
-
Electron Beam Interaction: A high-energy, monochromatic beam of electrons is fired perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the SO₂F₂ molecules.[3]
-
Diffraction Pattern Generation: The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of this pattern varies as a function of the scattering angle.[3]
-
Data Analysis: The total scattering intensity is a combination of atomic and molecular scattering. The molecular scattering component, which contains information about the internuclear distances, is extracted from the total intensity.
-
Structural Refinement: A theoretical model of the molecular scattering intensity is calculated for an assumed geometry. This model is then fitted to the experimental data using a least-squares refinement process. By iteratively adjusting the bond lengths, bond angles, and vibrational amplitudes in the model, the best fit is obtained, yielding the final molecular structure.
Microwave spectroscopy provides highly accurate rotational constants for polar molecules. From these constants, precise molecular geometries can be derived.
Methodology:
-
Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide sample cell.
-
Microwave Radiation: The sample is irradiated with microwave radiation of progressively varying frequency.
-
Absorption Spectra: When the frequency of the microwave radiation matches the frequency of a rotational transition of the SO₂F₂ molecule, the radiation is absorbed. A detector measures the intensity of the transmitted radiation, generating an absorption spectrum.
-
Spectral Assignment: The observed absorption lines are assigned to specific rotational transitions based on theoretical models.
-
Structure Determination: The frequencies of these transitions are used to calculate the moments of inertia of the molecule. By analyzing the moments of inertia for different isotopic variants of SO₂F₂ (e.g., containing ¹⁸O), the precise positions of the atoms and thus the molecular geometry can be determined with very high precision using Kraitchman's equations.
Conclusion
The molecular geometry of this compound is a distorted tetrahedron with C₂ᵥ symmetry, a structure well-predicted by VSEPR theory. Experimental techniques, primarily Gas Electron Diffraction and Microwave Spectroscopy, have provided precise quantitative data for its bond lengths and angles. The greater repulsion of the S=O double bonds compared to the S-F single bonds accounts for the significant deviation of the O=S=O and F-S-F bond angles from the ideal 109.5°. This detailed structural understanding is fundamental for modeling its reactivity and physical properties in various scientific and industrial contexts.
References
An In-depth Technical Guide to the Synthesis of Sulfuryl Fluoride from Sulfur Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfuryl fluoride (B91410) (SO₂F₂) is a crucial chemical entity with applications ranging from fumigants to its emerging role as a versatile reagent in organic synthesis, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. The synthesis of this compound from readily available sulfur dioxide (SO₂) is of significant industrial and academic interest. This technical guide provides a comprehensive overview of the primary synthetic routes for producing sulfuryl fluoride from sulfur dioxide, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication.
Introduction
This compound is a colorless, odorless gas that has traditionally been used as a fumigant.[1] More recently, its unique reactivity has been harnessed in synthetic chemistry, where it serves as a key building block for the introduction of the fluorosulfate (B1228806) group into organic molecules.[2] The robust nature of the S-F bond, combined with its tunable reactivity, makes sulfonyl fluorides valuable motifs in drug discovery and materials science. This guide focuses on the core methodologies for the synthesis of this compound, with a particular emphasis on processes commencing from sulfur dioxide.
Primary Synthetic Routes from Sulfur-Containing Precursors
The industrial production of this compound from sulfur dioxide is dominated by several key methodologies. These include direct fluorination, multi-step synthesis via fluorosulfite intermediates, catalytic gas-phase processes, and high-temperature reactions with metal fluorides.
Direct Fluorination of Sulfur Dioxide
The most direct conceptual route to this compound is the reaction of sulfur dioxide with elemental fluorine.
Reaction Pathway: SO₂ + F₂ → SO₂F₂
While this reaction is straightforward in principle, it is highly exothermic and can be difficult to control.[3] Detailed, publicly available industrial protocols are scarce, likely due to the significant hazards associated with handling elemental fluorine.
Multi-Step Synthesis via Potassium Fluorosulfite
A more controlled, albeit multi-step, approach involves the use of potassium fluoride to first generate a fluorosulfite intermediate, which is subsequently converted to this compound.
Logical Workflow:
Caption: Multi-step synthesis of SO₂F₂ from SO₂.
Experimental Protocol:
-
Step 1: Preparation of Potassium Fluorosulfite (KSO₂F) Sulfur dioxide is reacted with potassium fluoride to yield potassium fluorosulfite.[3]
-
Reaction: SO₂ + KF → KSO₂F
-
-
Step 2: Synthesis of Sulfuryl Chloride Fluoride (SO₂ClF) The potassium fluorosulfite is then chlorinated to produce sulfuryl chloride fluoride.[3]
-
Reaction: KSO₂F + Cl₂ → SO₂ClF + KCl
-
-
Step 3: Formation of this compound (SO₂F₂) Finally, heating sulfuryl chloride fluoride with additional potassium fluorosulfite at approximately 180°C yields the desired this compound.[3]
-
Reaction: SO₂ClF + KSO₂F → SO₂F₂ + KCl + SO₂
-
Catalytic Gas-Phase Synthesis
A prominent industrial method involves the catalytic reaction of a gaseous mixture of sulfur dioxide, chlorine, and hydrogen fluoride. This process offers a continuous and scalable route to this compound.
Experimental Workflow:
Caption: Catalytic gas-phase synthesis of SO₂F₂.
Detailed Experimental Protocol (Based on US Patent 4,003,984 A): [4]
-
Catalyst: Alkaline earth metal fluorides, such as barium fluoride (BaF₂), are effective catalysts. These can be used as solid tablets or impregnated onto a support like activated carbon.[4] For impregnated catalysts, a soluble salt (e.g., barium chloride) is adsorbed onto the carbon, dried, and then treated with a gaseous mixture of HF and nitrogen at around 400°C to form the fluoride in situ.[5]
-
Reactor Setup: A corrosion-resistant reactor, such as a Monel pipe, equipped with a thermowell and external heating (e.g., a tube furnace) is used. The reactor is charged with the catalyst.[5]
-
Reaction Conditions:
-
A substantially anhydrous gaseous mixture of sulfur dioxide, chlorine, and hydrogen fluoride is prepared in a heated gas manifold (e.g., ~120°C) to ensure all components remain in the gas phase.[5]
-
The reactant gas mixture is then introduced into the heated reactor.
-
The reaction temperature is maintained between 125°C and 400°C, with a preferred range of 300°C to 400°C for unsupported barium fluoride catalysts.[4] When using an activated carbon-supported catalyst, temperatures can be lower, in the range of 140°C to 190°C.[4]
-
Stoichiometric ratios are typically one mole each of SO₂ and Cl₂ to two moles of HF. In practice, a slight excess of SO₂ and HF may be used to ensure complete consumption of chlorine.[5]
-
-
Product Recovery and Purification:
-
The effluent gas stream from the reactor, containing SO₂F₂, HCl, and unreacted starting materials, is passed through a purification train.
-
Unreacted hydrogen fluoride is typically removed by passing the gas through a tube filled with sodium fluoride (NaF) tablets.[5]
-
The product stream can then be cooled (e.g., with a dry ice trap) to condense the this compound, which is further purified by fractional distillation.[5]
-
Quantitative Data for Catalytic Synthesis:
| Parameter | Activated Carbon Catalyst[5] | Barium Fluoride Catalyst[4] |
| Reactants | SO₂, Cl₂, HF | SO₂, Cl₂, HF |
| Temperature | 200 - 280°C (preferred 230-240°C) | 125 - 400°C (preferred 300-400°C) |
| Pressure | Atmospheric to 100 atm | Atmospheric |
| Yield | > 80% (based on chlorine conversion) | "Considerable amounts" formed |
| Contact Time | Not specified | ~10 - 23 seconds |
High-Temperature Reaction of Sulfur Trioxide with Barium Fluoride
An alternative route that avoids the use of chlorine involves the reaction of sulfur trioxide (SO₃) with metal fluorides at high temperatures.
Reaction Pathway: SO₃ + BaF₂ → SO₂F₂ + BaO (which reacts with SO₃ to form BaSO₄)
Overall Reaction: 2SO₃ + BaF₂ → SO₂F₂ + BaSO₄
Experimental Workflow:
Caption: Synthesis of SO₂F₂ from SO₃ and BaF₂.
Detailed Experimental Protocol (Based on WO 2023/142027 A1): [6]
-
Reactants: Sulfur trioxide vapor and barium fluoride. The SO₃ vapor can be generated by heating oleum.[6]
-
Reactor Setup: A suitable high-temperature reactor is charged with barium fluoride.
-
Reaction Conditions:
-
Sulfur trioxide vapor is passed over the heated barium fluoride.
-
The reaction temperature is maintained between 500°C and 650°C.[6]
-
-
Product Recovery and Purification:
-
The resulting gas mixture, containing this compound and unreacted sulfur trioxide, is first passed through a concentrated sulfuric acid (70-98.3%) scrubber for initial purification.[6]
-
The gas is then passed through an aqueous solution (2-10 wt%) of a reducing agent such as sodium sulfite, sodium bisulfite, or sodium metabisulfite (B1197395) to remove any remaining impurities, yielding high-purity this compound gas.[6]
-
Quantitative Data for SO₃ + BaF₂ Synthesis:
| Parameter | Value |
| Reactants | SO₃ (vapor), BaF₂ |
| Temperature | 500 - 650°C |
| Pressure | Typically slightly above atmospheric |
| Retention Time | 1 - 60 seconds |
| Purity of Product | High purity achievable after purification |
Conclusion
The synthesis of this compound from sulfur dioxide can be achieved through several viable routes, each with distinct advantages and challenges. The catalytic gas-phase reaction of SO₂, Cl₂, and HF over catalysts like activated carbon or barium fluoride represents a robust and scalable industrial process.[4][5] The high-temperature reaction of sulfur trioxide with barium fluoride offers a chlorine-free alternative.[6] While direct fluorination is the most atom-economical method, its hazardous nature limits its widespread application and detailed public disclosure. The multi-step synthesis via potassium fluorosulfite provides a more controlled, albeit less direct, pathway.[3] The choice of synthetic route will depend on factors such as desired scale, available starting materials, and safety infrastructure. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important sulfur-fluorine compound.
References
- 1. This compound Supplier [taiyugas.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103864022A - this compound preparation method - Google Patents [patents.google.com]
- 4. US4003984A - Production of this compound - Google Patents [patents.google.com]
- 5. US3092458A - Process for the production of this compound - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
The Thermal Stability of Sulfuryl Fluoride (SO2F2) Gas: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuryl fluoride (B91410) (SO₂F₂) is a colorless and odorless gas utilized primarily as a structural fumigant. Its efficacy and physical properties, such as high vapor pressure and low reactivity with many materials, have made it a significant tool in pest control. However, its application in various industrial and research settings, including its potential use in drug development processes as a reagent or intermediate, necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of sulfuryl fluoride, detailing its decomposition kinetics, influencing factors, and the experimental methodologies used for its characterization.
Thermal Decomposition Profile
Under anhydrous conditions, this compound is a remarkably stable molecule. Multiple sources indicate that it is thermally stable up to approximately 400°C (752°F).[1][2] Some data suggests stability up to 500°C when dry. When subjected to temperatures exceeding this threshold, this compound undergoes decomposition, yielding toxic and corrosive byproducts.
Decomposition Products
Upon thermal decomposition, this compound breaks down into hydrogen fluoride (HF) and sulfur dioxide (SO₂).[1][2] In the presence of moisture, the decomposition can lead to the formation of hydrofluoric acid.
Quantitative Decomposition Kinetics
A key study utilizing a shock tube to investigate the high-temperature decomposition of this compound provides critical kinetic data. The study monitored the decay of SO₂F₂ concentration in highly dilute mixtures with Argon (Ar) at temperatures ranging from 1900°K to 2300°K.[3][4]
Rate Constant and Activation Energy
The unimolecular decomposition of this compound was found to follow first-order kinetics. The effective first-order rate constant (k_eff) for the decomposition is described by the Arrhenius equation:
k_eff = 2.1 x 10¹¹ exp(-39200 / T) s⁻¹ [3]
where T is the temperature in Kelvin.
The endothermicity for the primary decomposition reaction was determined to be approximately 81 kcal/mol.[3][4]
Table 1: Summary of Thermal Decomposition Kinetic Data for this compound
| Parameter | Value | Temperature Range | Experimental Method | Reference |
| Rate Constant (k_eff) | 2.1 x 10¹¹ exp(-39200 / T) s⁻¹ | 1900 - 2300 K | Shock Tube | [3] |
| Endothermicity (ΔH) | ~81 kcal/mol | 1900 - 2300 K | Shock Tube | [3][4] |
| General Stability Limit | ~400 °C | Ambient | General Literature | [1][2] |
Experimental Protocols
A detailed understanding of the experimental setup is crucial for the replication and validation of thermal stability data. The following describes the methodology employed in the key shock tube study of this compound decomposition.
Shock Tube Pyrolysis of this compound
Objective: To determine the unimolecular rate constant for the thermal decomposition of this compound at high temperatures.
Apparatus:
-
A conventional 1.5-inch stainless-steel shock tube.
-
An infrared (IR) emission detection system, utilizing a liquid helium-cooled Copper-Germanium (Cu:Ge) detector, to monitor the concentration of SO₂F₂.
-
A calibration system for the IR detector, such as a blackbody radiation source.
-
Gas handling system for preparing highly dilute mixtures of this compound in Argon.
Methodology:
-
Sample Preparation: Prepare highly dilute mixtures of this compound in Argon (e.g., ~0.1% SO₂F₂).
-
Shock Wave Generation: Introduce the gas mixture into the shock tube at a specific initial pressure (the study varied this from 30 to 600 torr). A shock wave is generated, rapidly heating the gas to a high temperature (in the range of 1900-2300°K).
-
Data Acquisition: Monitor the concentration of SO₂F₂ as a function of time behind the incident shock wave by measuring its infrared emission at a characteristic wavelength.
-
Kinetic Analysis: The effective first-order rate constants are determined from the initial logarithmic slopes of the radiation decay curves.
-
Data Interpretation: The obtained rate constants are then analyzed using unimolecular rate theories to determine the Arrhenius parameters and the endothermicity of the decomposition reaction.[3][4]
Decomposition Pathway and Influencing Factors
The thermal decomposition of this compound is primarily initiated by the cleavage of a sulfur-fluorine bond.
Primary Decomposition Step
The primary and rate-determining step in the thermal decomposition of this compound in an inert atmosphere is the unimolecular dissociation into a sulfuryl monofluoride radical (SO₂F) and a fluorine radical (F).[3]
SO₂F₂ + M → SO₂F• + F• + M
where M represents a collision partner, such as an Argon atom.
Influence of Moisture
The presence of water vapor significantly impacts the stability of this compound, especially at elevated temperatures. While resistant to hydrolysis at ambient temperatures, SO₂F₂ will hydrolyze to form sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) in the presence of moisture and heat.
Visualizations
Experimental Workflow for Shock Tube Pyrolysis
Caption: Workflow for determining SO₂F₂ thermal decomposition kinetics via shock tube pyrolysis.
Primary Thermal Decomposition Pathway of this compound
Caption: The primary unimolecular decomposition pathway of this compound at high temperatures.
Conclusion
This compound is a thermally stable gas under anhydrous conditions up to approximately 400°C. Above this temperature, it undergoes unimolecular decomposition, primarily through the cleavage of a sulfur-fluorine bond, to form sulfuryl monofluoride and fluorine radicals. The kinetics of this decomposition at very high temperatures have been quantified. The presence of moisture can significantly lower its thermal stability due to hydrolysis. For researchers and professionals in drug development, it is critical to consider these stability limits and the potential for the formation of corrosive and toxic byproducts when designing and conducting experiments or processes involving this compound at elevated temperatures.
References
The Hydrolysis of Sulfuryl Fluoride: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfuryl fluoride (B91410) (SO₂F₂), a widely utilized fumigant, undergoes hydrolysis to form sulfate (B86663) and fluoride ions. The rate and mechanism of this degradation are of significant interest due to the compound's environmental persistence and toxicological profile. This technical guide provides a comprehensive overview of the hydrolysis reaction mechanism of sulfuryl fluoride, summarizing key kinetic data, detailing experimental methodologies, and illustrating the reaction pathways. The hydrolysis is markedly slow under neutral and acidic conditions but is significantly accelerated in the presence of bases, particularly hydroxide (B78521) ions. An alternative and more efficient hydrolysis pathway involving hydrogen peroxide has also been identified and is discussed herein. Understanding these mechanisms is crucial for environmental fate modeling, the development of effective neutralization strategies, and for professionals in fields where this compound exposure is a consideration.
Core Reaction Mechanisms
The hydrolysis of this compound proceeds via nucleophilic attack on the electron-deficient sulfur atom. The dominant reaction pathway is dependent on the pH of the aqueous solution.
Hydrolysis under Neutral and Acidic Conditions
In neutral or acidic aqueous solutions, the hydrolysis of this compound is a slow process.[1] The reaction involves the direct attack of a water molecule on the sulfur atom. This process is characterized by a high activation energy, resulting in a low reaction rate. The overall reaction is as follows:
SO₂F₂(aq) + 2H₂O(l) → H₂SO₄(aq) + 2HF(aq)
Base-Catalyzed Hydrolysis
The hydrolysis of this compound is significantly accelerated under alkaline conditions.[1][2] In the presence of hydroxide ions (OH⁻), a more potent nucleophile than water, the reaction proceeds much more rapidly. The net reaction in a basic solution is:
SO₂F₂(aq) + 2OH⁻(aq) → SO₄²⁻(aq) + 2F⁻(aq) + H₂O(l)
The initial and rate-determining step is the nucleophilic attack of a hydroxide ion on the this compound molecule, leading to the displacement of one fluoride ion and the formation of fluorosulfate (B1228806) (FSO₃⁻) as a stable intermediate.[3][4] The subsequent hydrolysis of fluorosulfate to sulfate is a much slower process.
The rate law for the hydrolysis under conditions where both neutral and base-catalyzed pathways contribute can be expressed as:
-d[SO₂F₂]/dt = (k_w + k_OH[OH⁻])[SO₂F₂]
Where:
-
k_w is the rate constant for the neutral hydrolysis.
-
k_OH is the rate constant for the base-catalyzed hydrolysis.
At a pH greater than 7.5, the contribution of the neutral hydrolysis (k_w) is negligible compared to the base-catalyzed pathway (k_OH[OH⁻]).[2]
Hydrogen Peroxide-Assisted Hydrolysis
Recent studies have demonstrated that the hydrolysis of this compound can be further enhanced by the presence of hydrogen peroxide (H₂O₂) in alkaline solutions.[3][4] The hydroperoxide anion (HOO⁻), formed from the deprotonation of hydrogen peroxide, is a more potent nucleophile than the hydroxide ion.[4] This leads to a faster initial reaction and has the significant advantage of promoting the complete defluorination of this compound to sulfate, avoiding the accumulation of the stable fluorosulfate intermediate.[3][4]
The proposed initial step is the nucleophilic attack of the hydroperoxide anion:
SO₂F₂(aq) + HOO⁻(aq) → FSO₂OOH(aq) + F⁻(aq)
The resulting fluoroperoxysulfate intermediate is more susceptible to further nucleophilic attack, leading to the release of the second fluoride ion.[3]
Quantitative Kinetic Data
The rate of this compound hydrolysis is highly dependent on pH and temperature. The following tables summarize the available quantitative data.
| pH | Rate Constant (k') (s⁻¹) | Half-life (t₁/₂) (hours) | Reference |
| 5.9 | 2.6 x 10⁻⁶ | 74 | Cady and Misra, 1974[5] |
| 7.0 | 4.0 x 10⁻⁵ | Not Specified | Cady and Misra, 1974[5] |
Table 1: Hydrolysis Rates of this compound at Various pH Values (25 °C) [5]
The temperature dependence of the second-order rate constant for the base-catalyzed hydrolysis (k_OH) over the temperature range of 0-25 °C is described by the following Arrhenius equation:[2]
k = 1.67 x 10¹² * e^(-13,100/RT)
Where:
-
k is the rate constant in M⁻¹s⁻¹
-
R is the ideal gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin
| Temperature (K) | Second-Order Rate Constant (k) (m³/(mol·s)) | Reference |
| 298 | 1.44 | Journal of Zhejiang University (citing experimental data)[6] |
| 298 | 0.418 | Cady and Misra, 1974 (as cited in[6]) |
Table 2: Second-Order Rate Constants for the Reaction of this compound with Aqueous Sodium Hydroxide
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key reaction pathways for the hydrolysis of this compound.
Figure 1: Comparative pathways for the hydrolysis of this compound.
Experimental Protocols
The kinetic data for the hydrolysis of this compound have been determined using various experimental techniques. A general workflow for such an experiment is outlined below.
Figure 2: Generalized experimental workflow for studying this compound hydrolysis kinetics.
A key study by Cady and Misra (1974) investigated the hydrolysis rates in water and 0.01M HCl.[5] While the detailed protocol from the original publication is not provided in the search results, a typical approach would involve:
-
Preparation of a Saturated this compound Solution: A stock solution of this compound in water would be prepared, likely by bubbling the gas through water at a controlled temperature.
-
Reaction Initiation: The reaction would be initiated by diluting the stock solution into a reaction vessel containing the desired buffer or acid/base concentration at a constant temperature.
-
Monitoring the Reaction: The progress of the reaction would be monitored over time by measuring the change in concentration of either the reactant (this compound) or the products (fluoride and sulfate ions).
-
Analytical Techniques:
-
Fluoride Ion Concentration: An ion-selective electrode is a common method for measuring the concentration of fluoride ions as they are produced.
-
Sulfate Ion Concentration: Ion chromatography or gravimetric analysis (precipitation with barium chloride) could be used to determine the sulfate concentration.
-
pH Monitoring: A pH meter would be used to monitor and maintain a constant pH throughout the experiment, especially in buffered solutions.
-
-
Data Analysis: The rate constants would be determined by plotting the concentration data against time and fitting to the appropriate integrated rate law.
For the study of the reaction with aqueous sodium hydroxide in a double-stirred cell, the experimental setup would be designed to measure the mass transfer and reaction kinetics simultaneously.[6] This would involve monitoring the depletion of this compound from the gas phase as it absorbs and reacts in the alkaline solution.
Conclusion
The hydrolysis of this compound is a complex process with a strong dependence on pH. The slow rate of hydrolysis under neutral conditions contributes to its atmospheric persistence. In contrast, alkaline conditions significantly accelerate the reaction, with the hydroxide ion acting as a potent nucleophile. The discovery of the hydrogen peroxide-assisted pathway offers a more efficient method for the complete degradation of this compound, a finding of considerable importance for the development of industrial scrubbing and decontamination processes. The quantitative data and mechanistic insights presented in this guide provide a foundational understanding for researchers and professionals working with or studying this environmentally significant compound. Further research, particularly computational modeling of the transition states and a more detailed investigation of the fluoroperoxysulfate intermediate, would provide an even deeper understanding of these critical reaction mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogen peroxide-assisted alkaline hydrolysis of fumigant emissions of this compound, a potent greenhouse gas, in scrubbing media - American Chemical Society [acs.digitellinc.com]
- 5. fluoridealert.org [fluoridealert.org]
- 6. jzus.zju.edu.cn [jzus.zju.edu.cn]
Environmental Fate and Atmospheric Lifetime of Sulfuryl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfuryl fluoride (B91410) (SO₂F₂) is a synthetic chemical widely used as a structural and post-harvest fumigant. Its increasing use as a replacement for ozone-depleting substances has led to a growing interest in its environmental fate and atmospheric persistence. This technical guide provides an in-depth analysis of the atmospheric chemistry of sulfuryl fluoride, its degradation pathways, atmospheric lifetime, and its contribution to global warming. Detailed methodologies of key experimental studies are presented, along with a quantitative summary of its atmospheric properties.
Introduction
This compound is a colorless, odorless gas at standard temperature and pressure.[1] Initially introduced as a fumigant in the 1960s, its application has expanded significantly following the phase-out of methyl bromide under the Montreal Protocol.[2][3][4] While it does not deplete the ozone layer, concerns have been raised about its long atmospheric lifetime and high global warming potential.[2][5][6] Understanding the environmental sinks and atmospheric behavior of this compound is crucial for assessing its long-term environmental impact.
Atmospheric Fate and Degradation Pathways
The atmospheric persistence of a chemical is primarily determined by its removal processes, which include photolysis, reaction with atmospheric oxidants, and wet/dry deposition. Extensive laboratory studies have shown that this compound is highly inert in the troposphere.
Reaction with Atmospheric Oxidants
The primary oxidants in the troposphere are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). The rate of reaction with these species is a key determinant of a compound's atmospheric lifetime.
-
Hydroxyl Radical (OH): The reaction with the OH radical is a major removal pathway for many atmospheric trace gases. However, studies have consistently shown that this compound reacts extremely slowly with OH radicals. Multiple independent studies have established upper limits for the reaction rate constant, indicating that this is not a significant atmospheric sink.[7][8][9] The estimated atmospheric lifetime of this compound with respect to reaction with OH radicals is greater than 300 years.[7][9]
-
Ozone (O₃) and Chlorine Atoms (Cl): Similarly, reactions with ozone and chlorine atoms have been found to be negligible.[7][8] Experimental studies have determined very low upper limits for the rate constants of these reactions.[7][8]
-
Singlet Oxygen (O(¹D)): Reaction with electronically excited oxygen atoms, O(¹D), is a potential removal mechanism in the stratosphere. While a measurable reaction rate has been determined, the contribution to the overall atmospheric lifetime is minor due to the low concentrations of O(¹D).[10]
Photolysis
This compound does not absorb solar radiation in the troposphere (wavelengths > 290 nm).[11] Therefore, direct photolysis is not an important removal process in the lower atmosphere. It does absorb at shorter wavelengths found in the stratosphere, but its photolysis quantum yield is low.[10]
Primary Sink: Oceanic Uptake and Hydrolysis
The dominant sink for atmospheric this compound is its dissolution into the ocean followed by hydrolysis.[10][12][13] Although slow to hydrolyze in neutral water, the process is more rapid under alkaline conditions typical of seawater.[11][14][15] This oceanic uptake is the primary factor limiting its atmospheric lifetime to several decades.[9][12][13]
The following diagram illustrates the atmospheric pathways of this compound.
Atmospheric Lifetime and Global Warming Potential
Based on in-situ atmospheric and archived air measurements, the atmospheric lifetime of this compound is estimated to be in the range of 30 to 40 years.[10][16] More specific modeling studies based on oceanic uptake suggest a lifetime of approximately 36 ± 11 years.[12][13] This is significantly longer than earlier estimates of around 5 years.[10]
This compound is a potent greenhouse gas due to its strong absorption of infrared radiation in the atmospheric window.[7] Its Global Warming Potential (GWP) on a 100-year time horizon is estimated to be approximately 4740 times that of carbon dioxide on a per-kilogram basis.[17] Some estimates place this value even higher, up to 7,500 times more potent than CO2.[18]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the environmental fate and atmospheric properties of this compound.
| Parameter | Value | Reference(s) |
| Atmospheric Lifetime | ||
| Overall | 30 - 40 years | [10][16] |
| Modeled (Oceanic Uptake) | 36 ± 11 years | [12][13] |
| vs. OH radicals | > 300 years | [7][9] |
| vs. Cl atoms | > 10,000 years | [10] |
| vs. O(¹D) | ~700 years | [10] |
| vs. UV Photodissociation | > 4,700 years | [10] |
| Global Warming Potential (GWP) | ||
| 100-year time horizon | ~4740 - 7500 | [17][18] |
| Reaction Rate Constants (296 K) | ||
| k(OH + SO₂F₂) | < 1.7 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | [8] |
| < 1 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | [10] | |
| k(Cl + SO₂F₂) | < 9 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ | [8] |
| < 5 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | [10] | |
| k(O₃ + SO₂F₂) | < 5.5 x 10⁻²⁴ cm³ molecule⁻¹ s⁻¹ | [8] |
| Radiative Efficiency | 0.196 W m⁻² ppbv⁻¹ | [7][8] |
| Atmospheric Concentration (2018) | ~2.5 parts per trillion (ppt) | [17] |
| Annual Global Emissions (2007) | ~2000 metric tons | [10][16] |
Experimental Methodologies
The determination of the atmospheric lifetime of this compound relies on a combination of laboratory experiments and atmospheric modeling. Key experimental techniques are detailed below.
Determination of Reaction Rate Constants
The kinetics of the gas-phase reactions of this compound with atmospheric oxidants are typically studied using smog chamber techniques coupled with Fourier Transform Infrared (FTIR) spectroscopy or by using pulsed laser photolysis with laser-induced fluorescence.
Relative Rate Method in a Smog Chamber:
This is a common technique for determining the rate constant of a reaction of interest relative to a reference reaction with a known rate constant.
-
Chamber Preparation: A large-volume (smog) chamber made of inert material (e.g., FEP Teflon film) is first evacuated and then filled with purified air or nitrogen as a bath gas.
-
Introduction of Reactants: Known concentrations of this compound, a reference compound (e.g., CHF₃ or C₂H₂), and a precursor for the oxidant (e.g., CH₃ONO for OH radicals, Cl₂ for Cl atoms) are introduced into the chamber.
-
Initiation of Reaction: The reaction is initiated by photolysis of the precursor using UV lamps, which generates the desired oxidant (e.g., OH or Cl).
-
Monitoring of Concentrations: The concentrations of this compound and the reference compound are monitored over time using long-path FTIR spectroscopy.
-
Data Analysis: The relative loss of this compound and the reference compound is plotted. The slope of this plot, multiplied by the known rate constant of the reference reaction, gives the rate constant for the reaction of this compound with the oxidant.
The following diagram illustrates the experimental workflow for the relative rate method.
Measurement of UV Absorption Cross-Sections and Quantum Yields
To assess the potential for atmospheric photolysis, the UV absorption cross-sections and photolysis quantum yields are measured.
-
UV-Visible Spectroscopy: A known concentration of this compound in a gas cell is exposed to UV radiation of different wavelengths. The amount of light absorbed is measured to determine the absorption cross-section at each wavelength.
-
Quantum Yield Measurement: A sample of this compound is exposed to a pulsed laser at a specific UV wavelength (e.g., 193 nm). The loss of this compound is measured, and the quantum yield (the fraction of absorbed photons that lead to dissociation) is calculated.
Atmospheric Measurements and Modeling
Long-term atmospheric measurements from global monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), provide data on the trends in this compound concentrations.[12][13] These data, combined with emission inventories, are used in 2D and 3D atmospheric models to infer the global atmospheric lifetime, with the oceanic sink being a critical parameter.[12][13]
Conclusion
This compound is a long-lived and potent greenhouse gas. Its atmospheric fate is dominated by slow removal through oceanic uptake and hydrolysis, with atmospheric degradation processes being insignificant. The long atmospheric lifetime of 30-40 years, combined with a high global warming potential, underscores the importance of monitoring its atmospheric concentrations and considering its environmental impact in the context of its use as a fumigant. The experimental methodologies outlined in this guide provide the basis for the ongoing assessment of the atmospheric behavior of this compound and other similar compounds.
References
- 1. ACP - The atmospheric chemistry of sulphuryl fluoride, SO2F2 [acp.copernicus.org]
- 2. ippc.int [ippc.int]
- 3. Atmospheric chemistry of this compound: reaction with OH radicals, Cl atoms and O3, atmospheric lifetime, IR spectrum, and global warming potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGUsphere - Rate coefficients for the reactions of OH radical with C3-C11 alkanes determined by the relative rate technique [egusphere.copernicus.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ippc.int [ippc.int]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Experimental and theoretical study of the atmospheric chemistry and global warming potential of SO2F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. igacproject.org [igacproject.org]
- 12. Atmospheric chemistry of (E)-1,2-difluoroethene: kinetics and mechanisms of the reactions with Cl atoms, OH radicals and O3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Assessing the potential climate impact of anaesthetic gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. ippc.int [ippc.int]
- 16. researchgate.net [researchgate.net]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Solubility of Sulfuryl Fluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sulfuryl fluoride (B91410) (SO₂F₂) in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work.
Core Data Presentation
The solubility of sulfuryl fluoride, a colorless and odorless gas, is a critical parameter in its application as a fumigant and in other chemical processes. Its dissolution in organic solvents is influenced by factors such as temperature and pressure. Generally, the solubility of this compound in organic solvents increases with increasing pressure and decreases with increasing temperature.[1][2]
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound in a range of organic solvents.
Table 1: Solubility in Various Organic Solvents at 24.7 ± 0.3 °C
| Solvent | Solubility (g/kg of solvent) |
| Acetone | 71[3] |
| Ethyl Acetate | 59[3] |
| Methanol | 33[3] |
| 1,2-Dichloroethane | 25[3] |
| Xylene | 25[3] |
| n-Heptane | 22[3] |
Table 2: Solubility in Various Organic Solvents (Units as Reported)
| Solvent | Temperature (°C) | Solubility |
| Ethanol | - | 0.24 - 0.27 L/L[4] |
| Toluene | - | 2.1 - 2.2 L/L[4] |
| Carbon Tetrachloride | - | 1.36 - 1.38 L/L[4] |
| Alcohol | - | 24-27 ml gas/100 ml[4][5][6] |
| Toluene | - | 210-220 ml gas/100 ml[4][5][6] |
| Carbon Tetrachloride | - | 136-138 ml gas/100 ml[4][5][6] |
Table 3: Solubility in Select Solvents over a Range of Temperatures and Pressures
Studies have been conducted on the solubility of this compound in propylene (B89431) carbonate (PC), tributyl phosphate (B84403) (TBP), and N-methylpyrrolidone (NMP) at pressures up to 600 kPa and temperatures ranging from 293.15 to 313.15 K.[1][2] In these solvents, the solubility of SO₂F₂ was found to increase with increasing pressure and decrease with increasing temperature, indicating a physical dissolution process.[1][2] The order of solubility in these three solvents was TBP > PC > NMP.[2]
Furthermore, the solubility of this compound has been investigated in eight biobased solvents at temperatures from 283.15 to 323.15 K and pressures up to 600 kPa.[2][7] These biobased solvents demonstrated significantly larger absorption capacities for SO₂F₂ than water.[2][7]
Experimental Protocols
A key methodology for determining the solubility of this compound in organic solvents is the isochoric saturation method .[1][2] This technique is suitable for measuring the solubility of gases in liquids at various temperatures and pressures.
Isochoric Saturation Method
The isochoric saturation method involves the following general steps:
-
System Preparation: A known amount of the solvent is placed into a thermostated equilibrium cell of a known volume. The cell is then evacuated to remove any residual air.
-
Gas Introduction: A known amount of this compound gas is introduced into the equilibrium cell.
-
Equilibration: The mixture is agitated at a constant temperature until thermodynamic equilibrium between the gas and liquid phases is reached. This is typically indicated by a stable pressure reading.
-
Data Acquisition: The equilibrium pressure and temperature are recorded.
-
Calculation of Solubility: The amount of dissolved gas is determined by a mass balance, considering the initial amounts of gas and solvent, the volume of the gas phase, and the equilibrium pressure and temperature. The solubility is then calculated in appropriate units, such as mole fraction or grams per kilogram of solvent.
This process is repeated at different temperatures and initial gas pressures to determine the solubility over a range of conditions.
Visualizations
Logical Relationship of Factors Affecting Solubility
The solubility of this compound in organic solvents is primarily governed by temperature and pressure. The following diagram illustrates this relationship.
Caption: Factors influencing this compound solubility.
Experimental Workflow for Isochoric Saturation Method
The diagram below outlines the typical experimental workflow for determining the solubility of this compound using the isochoric saturation method.
Caption: Workflow of the isochoric saturation method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. This compound | F2SO2 | CID 17607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. Cas 2699-79-8,this compound | lookchem [lookchem.com]
- 7. Item - this compound Absorption from Fumigation Exhaust Gas by Biobased Solvents: Thermodynamic and Quantum Chemical Analysis - American Chemical Society - Figshare [acs.figshare.com]
Sulfuryl Fluoride: A Versatile Precursor in Modern Inorganic and Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuryl fluoride (B91410) (SO₂F₂), a colorless, odorless gas, has emerged as a significant reagent in synthetic chemistry, extending far beyond its traditional role as a fumigant.[1][2] Its unique reactivity profile, characterized by a balance of stability and latent electrophilicity, has positioned it as a valuable precursor in the synthesis of a range of inorganic and organosulfur compounds.[3] This technical guide provides a comprehensive overview of the applications of sulfuryl fluoride in inorganic synthesis, with a particular focus on the preparation of fluorosulfates and sulfamoyl fluorides, key building blocks in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[3][4] Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption in research and development settings.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | SO₂F₂ | [2] |
| Molar Mass | 102.06 g/mol | [2] |
| Appearance | Colorless gas | [2] |
| Odor | Odorless | [2] |
| Boiling Point | -55.4 °C | [2] |
| Melting Point | -124.7 °C | [2] |
| Solubility in Water | 0.2% (0 °C) | [2] |
| Molecular Geometry | Tetrahedral (C₂ᵥ symmetry) | [2] |
| S-O Bond Distance | 140.5 pm | [2] |
| S-F Bond Distance | 153.0 pm | [2] |
| O-S-O Bond Angle | 124° | [2] |
| F-S-F Bond Angle | 97° | [2] |
Core Applications in Synthesis: The Gateway to SuFEx Chemistry
The primary application of this compound in synthesis is as a precursor to fluorosulfates (R-OSO₂F) and sulfamoyl fluorides (R₂N-SO₂F).[2] These compounds are central to SuFEx chemistry, a powerful click chemistry platform for the construction of robust chemical linkages with wide-ranging applications in drug discovery, materials science, and bioconjugation.[3][4]
Synthesis of Aryl Fluorosulfates
Aryl fluorosulfates are valuable intermediates due to their unique reactivity, serving as robust connectors in SuFEx chemistry and as versatile partners in cross-coupling reactions.[4] The direct use of gaseous SO₂F₂ for their synthesis, however, poses significant safety and handling challenges due to its toxicity.[1] A major advancement in this area is the ex situ generation of this compound from a solid precursor, 1,1'-sulfonyldiimidazole (B1293689) (SDI).[4]
This method involves the reaction of SDI with a fluoride source, such as potassium fluoride (KF), in the presence of an acid, typically trifluoroacetic acid (TFA), to generate SO₂F₂ gas on demand in a sealed two-chamber reactor.[4] The generated gas then reacts with a phenol (B47542) in the second chamber to produce the corresponding aryl fluorosulfate (B1228806) in high yield.[4]
Experimental Protocol: Ex Situ Generation of SO₂F₂ and Synthesis of 4-cyanophenyl fluorosulfate
This protocol is adapted from the work of Veryser et al. (2017).[4]
Materials:
-
1,1'-Sulfonyldiimidazole (SDI)
-
Potassium fluoride (KF), spray-dried
-
Trifluoroacetic acid (TFA)
-
4-cyanophenol
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
Procedure:
-
Chamber A (Gas Generation): In a two-chamber reactor, Chamber A is charged with 1,1'-sulfonyldiimidazole (1.5 mmol), and spray-dried potassium fluoride (3.0 mmol).
-
Chamber B (Reaction): Chamber B is charged with 4-cyanophenol (1.0 mmol) and triethylamine (1.2 mmol) dissolved in anhydrous dichloromethane (5 mL).
-
Reaction Initiation: The two-chamber system is sealed, and trifluoroacetic acid (3.0 mmol) is added to Chamber A. The reaction mixture in Chamber A is stirred vigorously at room temperature.
-
Reaction Progress: The generated this compound gas diffuses into Chamber B. The reaction mixture in Chamber B is stirred at room temperature for 18 hours.
-
Work-up and Purification: After the reaction is complete, the contents of Chamber B are transferred to a separatory funnel and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-cyanophenyl fluorosulfate.
Quantitative Data for Aryl Fluorosulfate Synthesis via Ex Situ SO₂F₂ Generation
| Phenol Substrate | Yield (%) | Reference |
| 4-cyanophenol | 98 | [4] |
| 4-nitrophenol | 97 | [4] |
| 4-methoxyphenol | 95 | [4] |
| 2-naphthol | 96 | [4] |
| Estrone | 91 | [4] |
Application in Main Group Inorganic Synthesis: P-F Bond Formation
While the literature is dominated by applications in organic synthesis, this compound has shown utility as a mild fluorinating agent for main group elements. A notable example is the fluorination of P(O)-H and P(O)-OH compounds to form fluorophosphonates and phosphonofluoridates, respectively.[1] This method provides a convenient route to organophosphorus compounds containing P-F bonds, which are of interest in medicinal chemistry and materials science.[1]
The reaction proceeds under mild conditions, typically in the presence of a base such as triethylamine, and avoids the use of more aggressive and expensive fluorinating agents.[1]
Experimental Protocol: Synthesis of Diphenylphosphinic Fluoride
This protocol is based on the work of Zhang et al. (2023).[1]
Materials:
-
This compound (SO₂F₂)
-
Triethylamine (Et₃N)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
Procedure:
-
To a solution of diphenylphosphine oxide (0.5 mmol) in anhydrous 1,2-dichloroethane (2.0 mL) in a sealed tube is added triethylamine (1.5 mmol).
-
The tube is evacuated and backfilled with this compound gas (1.0 mmol) from a balloon.
-
The reaction mixture is stirred at 40 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield diphenylphosphinic fluoride.
Quantitative Data for the Fluorination of P(O)-H and P(O)-OH Compounds
| Substrate | Product | Yield (%) | Reference |
| Diphenylphosphine oxide | Diphenylphosphinic fluoride | 82 | [1] |
| Bis(4-methoxyphenyl)phosphine oxide | Bis(4-methoxyphenyl)phosphinic fluoride | 85 | [1] |
| Phenylphosphinic acid | Phenylphosphonofluoridic acid | 75 | [1] |
Reactivity and Broader Inorganic Applications
While the use of this compound as a precursor for metal-containing inorganic compounds is not as extensively documented as its applications in forming S-O and S-N bonds, its fundamental reactivity suggests potential for broader utility. SO₂F₂ is a Lewis acid and can form adducts with Lewis bases.[5] Its resistance to hydrolysis and thermal stability make it an attractive candidate for reactions in non-aqueous media.[2]
Potential, albeit less explored, areas of application in inorganic synthesis include:
-
Mild Fluorination: As demonstrated with phosphorus compounds, SO₂F₂ can act as a mild source of fluorine for other main group elements.
-
Synthesis of Fluorosulfato Complexes: While not directly using SO₂F₂, the thermal decomposition of metal fluorosulfonates (e.g., Ba(OSO₂F)₂) to yield SO₂F₂ suggests the reverse reaction could be a potential synthetic route under specific conditions.[2]
-
Reactions in Non-Aqueous Solvents: Its stability and gaseous nature could be advantageous in specialized solvent systems for the synthesis of highly reactive inorganic species.
Further research is needed to fully explore the potential of this compound as a versatile precursor in the broader field of inorganic synthesis.
Safety and Handling
This compound is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.[1] Inhalation can cause respiratory irritation and central nervous system effects.[2] The development of ex situ generation methods from solid precursors like SDI represents a significant improvement in the safe handling of this reagent.[4]
Conclusion
This compound has transitioned from a specialized fumigant to a valuable precursor in modern synthetic chemistry. Its primary role as a gateway to fluorosulfates and sulfamoyl fluorides has cemented its importance in the rapidly expanding field of SuFEx chemistry. While its application in the synthesis of purely inorganic compounds is less developed, its unique reactivity profile suggests untapped potential. The continued development of safe and convenient methods for its generation and use will undoubtedly broaden its impact across various disciplines, from drug discovery to materials science.
References
- 1. SO2F2-Mediated Fluorination of P(O)-H and P(O)-OH Compounds under Mild Conditions [organic-chemistry.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. THE SYNTHESIS AND VIBRATIONAL-SPECTRA OF FLUOROSULFATE DERIVATIVES OF TITANIUM, ZIRCONIUM AND HAFNIUM | UBC Chemistry [chem.ubc.ca]
A Technical Guide to the Physical Properties of Sulfuryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuryl fluoride (B91410) (SO₂F₂) is a widely utilized fumigant insecticide.[1] A comprehensive understanding of its physical properties at standard conditions is paramount for its safe handling, application, and for the development of potential safety measures or alternative compounds. This technical guide provides an in-depth overview of the core physical characteristics of sulfuryl fluoride, methodologies for their experimental determination, and a logical framework for assessing its hazards.
Core Physical Properties
At standard conditions, this compound is a colorless and odorless gas.[2][3][4] It is shipped as a liquefied gas under its own vapor pressure.[3] The compound is non-flammable and non-corrosive.[2]
Quantitative Physical Data
A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Molecular Formula | SO₂F₂ | |
| Molar Mass | 102.06 g/mol [1] | |
| Boiling Point | -55.2 °C (-67.4 °F; 217.9 K)[2] | at 760 mmHg |
| Melting Point | -135.8 °C (-212.4 °F; 137.3 K)[5] | |
| Vapor Pressure | 1.7 x 10³ kPa (12,751 mmHg)[2] | at 21 °C (69.8 °F) |
| Density (Gas) | 4.172 g/L[1] | |
| Density (Liquid) | 1.632 g/mL[1] | at 0 °C, under compressed gas |
| Solubility in Water | 0.075 g / 100 g (750 ppm)[6][7] | at 25 °C (77 °F) and pH 7[7] |
| Solubility in Organic Solvents | Soluble in ethanol, toluene, and carbon tetrachloride[7] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial. The following sections detail standard experimental methodologies for key properties of gaseous compounds like this compound.
Determination of Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure. For a liquefied gas like this compound, a common method is distillation.[8]
Methodology:
-
A sample of liquid this compound is placed in a distillation flask.
-
The flask is gently heated, and the temperature of the vapor is monitored with a thermometer or a temperature probe.[8]
-
The temperature at which the vapor and liquid are in equilibrium, and the vapor is condensing, is recorded as the boiling point.[8] This temperature should remain constant during the distillation of the pure substance.[8]
Determination of Vapor Pressure
Vapor pressure is a measure of a substance's volatility. Several methods can be employed for its determination.[9][10]
Static Method:
-
A small amount of liquid this compound is introduced into a closed container (a static apparatus) from which all other gases have been evacuated.[10]
-
The container is placed in a temperature-controlled bath.
-
The pressure inside the container at equilibrium is measured using a pressure transducer. This pressure corresponds to the vapor pressure of the substance at that temperature.[11]
Determination of Gas Density
The density of a gas is its mass per unit volume.
Methodology:
-
A container of a known volume (e.g., a gas syringe or a calibrated flask) is first weighed when empty (evacuated).[12][13]
-
The container is then filled with this compound gas at a known temperature and pressure.[13]
-
The container filled with the gas is weighed again.
-
The mass of the gas is determined by subtracting the mass of the empty container from the mass of the filled container.[12]
-
The density is then calculated by dividing the mass of the gas by the known volume of the container.[12]
Logical Framework for Hazard Assessment
Given the toxic nature of this compound, a structured approach to hazard identification and risk assessment is essential for researchers and professionals. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for chemical hazard assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. This compound | F2SO2 | CID 17607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Supplier [taiyugas.com]
- 5. echemi.com [echemi.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. fluoridealert.org [fluoridealert.org]
- 8. vernier.com [vernier.com]
- 9. youtube.com [youtube.com]
- 10. Vapor pressure - Wikipedia [en.wikipedia.org]
- 11. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- 12. flinnsci.com [flinnsci.com]
- 13. scranton.edu [scranton.edu]
The Nexus of Reactivity and Stability: A Technical Guide to SuFEx Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has fundamentally reshaped the landscape of chemical synthesis, offering a modular and efficient approach to molecular construction. Emerging as a second-generation click reaction, Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has rapidly gained prominence for its remarkable balance of stability and reactivity, providing a powerful tool for forging robust connections in a variety of contexts, from drug discovery to materials science.[1] This technical guide provides an in-depth exploration of the core principles of SuFEx chemistry, detailed experimental protocols, and a summary of key quantitative data to facilitate its application in research and development.
Core Principles of SuFEx Chemistry
SuFEx chemistry revolves around the exchange of a fluoride atom from a high-valent sulfur(VI) center with a nucleophile.[2][3] The cornerstone of this reaction is the exceptional nature of the sulfur-fluorine bond, which is thermodynamically stable and resistant to many common chemical transformations, yet can be selectively activated for reliable nucleophilic substitution.[1][4] This "perfect" combination of stability and controllable reactivity makes SuFEx an ideal ligation strategy.[5]
The most common SuFEx substrates, or "hubs," are sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[6] These hubs can react with a wide range of nucleophiles, including alcohols, amines, and carbon-based nucleophiles, to form stable sulfonate, sulfonamide, and sulfone linkages, respectively.[7][8]
A key aspect of SuFEx reactivity is the role of catalysts. While the S-F bond is kinetically inert, its reactivity can be unlocked through appropriate activation.[4] This is often achieved using catalysts that facilitate the departure of the fluoride ion.[5] Catalysts can range from simple bases like triethylamine (B128534) (TEA) to more sophisticated systems such as hindered guanidine (B92328) bases and bifluoride salts.[5] The choice of catalyst is crucial for controlling the reaction rate and ensuring high yields.
Reaction Mechanism and Kinetics
The mechanism of the SuFEx reaction has been a subject of detailed investigation. For the reaction of methanesulfonyl fluoride with methylamine, a computational study suggests an SN2-type mechanism.[9] In other systems, particularly with highly reactive phenolate (B1203915) anions, an addition-elimination mechanism has been proposed.[9]
Kinetic studies have revealed that the reaction rate is influenced by several factors, including the nature of the nucleophile, the electrophilicity of the sulfur hub, and the choice of catalyst and solvent.[9][10] In the context of protein-protein interactions, SuFEx reactions follow a two-step mechanism involving initial non-covalent binding followed by the covalent bond formation, with the rate being dependent on both protein binding affinity and the chemical reactivity of the functional groups.[11]
The development of "Accelerated SuFEx Click Chemistry" (ASCC) highlights the tunability of the reaction kinetics.[5][12][13] This system utilizes a synergistic combination of a hindered guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), and a silicon additive, hexamethyldisilazane (B44280) (HMDS), to achieve rapid reaction times, often within minutes, with low catalyst loadings.[5][12][13]
Key Experimental Protocols
The following are generalized protocols for common SuFEx reactions. Researchers should note that optimal conditions may vary depending on the specific substrates used.
General Protocol for Accelerated SuFEx (ASCC) Coupling of Alcohols[6][9]
This protocol is suitable for the rapid coupling of aryl and alkyl alcohols with SuFExable hubs.
Materials:
-
SuFEx Hub (e.g., Aryl sulfonyl fluoride or Aryl fluorosulfate)
-
Aryl or Alkyl Alcohol
-
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in the chosen anhydrous solvent, add the SuFEx hub (1.0-1.2 equiv).
-
Add HMDS (1.0 equiv).
-
Add BTMG (1-20 mol%). The catalyst loading may need to be optimized for specific substrates, with less reactive hubs generally requiring higher loadings.[5]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions are often complete within minutes to a few hours.[5][12]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Protocol for SuFEx-based Polysulfonate Synthesis[15]
This protocol describes the polymerization of a bis(phenol) with a bis(sulfonyl fluoride) monomer.
Materials:
-
Bis(phenol) monomer
-
Bis(sulfonyl fluoride) monomer
-
[Ph₃P=N=PPh₃]⁺[HF₂]⁻ (Phosphazene base P₂-Et) catalyst
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the bis(phenol) monomer (1.0 equiv) and the bis(sulfonyl fluoride) monomer (1.0 equiv) in the anhydrous solvent.
-
Add the [Ph₃P=N=PPh₃]⁺[HF₂]⁻ catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated). Polymerization is typically rapid, occurring within 10 minutes to 1 hour.[14]
-
Monitor the increase in viscosity of the reaction mixture as an indication of polymerization.
-
Once the desired degree of polymerization is achieved, the polymer can be precipitated by adding the reaction mixture to a non-solvent (e.g., methanol).
-
The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to provide a comparative overview of different SuFEx reaction systems.
Table 1: Comparison of Catalyst Systems for the SuFEx Reaction
| Catalyst System | Typical Loading (mol%) | Reaction Time | Key Features |
| Triethylamine (TEA) | Stoichiometric to catalytic | Hours to days | Classical base catalyst, moderate reactivity.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalytic | Hours | Stronger base than TEA, often providing faster reactions.[5] |
| Bifluoride Salts (e.g., [TBA]⁺[HF₂]⁻) | Catalytic | Hours | Effective catalysts that can also act as a fluoride source.[5] |
| BTMG/HMDS (ASCC) | 1.0 - 20 | Minutes to a few hours | Highly efficient for coupling alcohols, very rapid reactions.[5][12] |
| Ca(NTf₂)₂/DABCO | Catalytic | Varies | Lewis acid/nucleophilic activation for sulfamoyl fluorides.[7][15] |
Table 2: Representative Yields for SuFEx Reactions
| Reaction Type | SuFEx Hub | Nucleophile | Product | Yield (%) | Reference |
| Sulfonate Ester Formation (ASCC) | 4-Trifluoromethylbenzenesulfonyl fluoride | Sesamol (B190485) | 4-(Trifluoromethyl)phenyl sesamol sulfonate | >99 | [5] |
| Sulfonate Ester Formation (ASCC) | Eugenol-derived fluorosulfate | Aryl alcohols | Aryl sulfonate esters | Good to excellent | [5] |
| Polysulfonate Synthesis | Bis(sulfonyl fluoride) | Bisphenol A | Polysulfonate | High | [14] |
| Sulfonamide Synthesis | Aryl Sulfonyl Fluoride | Primary/Secondary Amines | Aryl Sulfonamide | Good to excellent | [15] |
| Late-Stage Functionalization | Phenolic Drug | Sulfuryl Fluoride (SO₂F₂) | Arylfluorosulfate derivative | Varies | [16] |
Visualizing SuFEx Chemistry: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the logical flow and relationships within SuFEx chemistry.
Caption: Core components and outcome of a general SuFEx reaction.
Caption: Experimental workflow for Accelerated SuFEx Click Chemistry (ASCC).
References
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. research.monash.edu [research.monash.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 16. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Role of Sulfuryl Fluoride in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Once primarily known as a fumigant, sulfuryl fluoride (B91410) (SO2F2) has emerged as a powerful and versatile reagent in organic synthesis. Its unique reactivity profile, commercial availability, and the stability of its derivatives have opened new avenues for the construction of complex molecules, with significant implications for drug discovery, materials science, and chemical biology. This technical guide provides an in-depth exploration of the core applications of sulfuryl fluoride, focusing on its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the synthesis of key sulfur-fluorine-containing motifs, and as a precursor to potent deoxyfluorination reagents.
Sulfur(VI) Fluoride Exchange (SuFEx): A Next-Generation Click Chemistry
A paramount application of this compound lies in its central role in the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3] This near-perfect click reaction enables the rapid and efficient formation of robust S-O and S-N linkages from sulfonyl fluorides and other "SuFExable" hubs.[3][4] The exceptional stability of the S-F bond, combined with its selective reactivity under specific catalytic conditions, makes SuFEx an invaluable tool for modular synthesis.[1][4]
The core principle of SuFEx involves the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile, typically an alcohol (often as a silyl (B83357) ether) or an amine.[3][4] This process is frequently facilitated by base catalysis.[5]
Quantitative Data: SuFEx Reactions
The following table summarizes representative yields for the SuFEx coupling of various sulfonyl fluorides with alcohols, highlighting the broad scope of this transformation.
| Entry | Sulfonyl Fluoride | Alcohol | Catalyst (mol%) | Time (min) | Yield (%) | Reference |
| 1 | 4-(Trifluoromethyl)benzenesulfonyl fluoride | Sesamol | BTMG (20) | 1 | >99 | [5] |
| 2 | 8-Quinolinesulfonyl fluoride | 3-(Dimethylamino)phenol | BTMG (5.0) | 5 | 92 | [5] |
| 3 | 2-Naphthalenesulfonyl fluoride | Phenol (B47542) | BTMG (1.0) | 5 | 98 | [5] |
| 4 | 4-Nitrobenzenesulfonyl fluoride | 4-Methoxyphenol | BTMG (1.0) | 5 | 95 | [5] |
| 5 | Phenylsulfonyl fluoride | 1-Naphthol | BTMG (1.0) | 5 | 97 | [5] |
| 6 | Thiophene-2-sulfonyl fluoride | 2-Propanol | BTMG (20) | 60 | 85 | [5] |
BTMG: 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Experimental Protocol: Accelerated SuFEx Click Chemistry (ASCC)
The following protocol is a general procedure for the BTMG-HMDS mediated coupling of a sulfonyl fluoride with an alcohol.[5]
Materials:
-
Aromatic sulfonyl fluoride (0.1 mmol, 1.0 equiv)
-
Aryl or alkyl alcohol (0.1 mmol, 1.0 equiv)
-
Hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 equiv)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%)
-
Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
-
To a dry vial under an inert atmosphere, add the sulfonyl fluoride, the alcohol, and HMDS.
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add the specified amount of BTMG to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 5-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the volatile components (acetonitrile, BTMG, TMS-F, TMS-OH) can be removed under reduced pressure to yield the crude product, which can be further purified by silica (B1680970) gel chromatography if necessary.
Signaling Pathway: Catalytic Cycle of Base-Mediated SuFEx
The following diagram illustrates a plausible catalytic cycle for the BTMG-HMDS accelerated SuFEx reaction.
Caption: Plausible catalytic cycle for the BTMG-HMDS accelerated SuFEx reaction.
Synthesis of Fluorosulfates and Sulfamoyl Fluorides
This compound is an excellent reagent for the direct synthesis of aryl fluorosulfates and sulfamoyl fluorides from phenols and amines, respectively.[1][6] These compounds are not only valuable intermediates in their own right but also serve as key "SuFExable" hubs for click chemistry.[7]
Quantitative Data: Synthesis of Aryl Fluorosulfates with SO2F2
The table below showcases the efficiency of converting various phenols to their corresponding aryl fluorosulfates.
| Entry | Phenol | Base | Time (h) | Yield (%) | Reference |
| 1 | 4-tert-Butylphenol | Et3N | 18 | 98 | [1] |
| 2 | 4-Fluorophenol | Et3N | 18 | 95 | [1] |
| 3 | 2-Naphthol | Et3N | 18 | 99 | [1] |
| 4 | 4-Hydroxy-4'-biphenylcarbonitrile | Et3N | 18 | 97 | [1] |
| 5 | Estrone | Et3N | 18 | 94 | [1] |
| 6 | 4-Acetamidophenol | Et3N | 18 | 96 | [1] |
Reactions performed using ex situ generated SO2F2.
Experimental Protocol: Synthesis of Aryl Fluorosulfates via Ex Situ Generation of SO2F2
This protocol avoids the direct handling of gaseous this compound by generating it in a separate chamber.[1]
Materials:
-
1,1'-Sulfonyldiimidazole (SDI) (0.75 mmol, 1.5 equiv)
-
Potassium fluoride (KF) (2.0 mmol, 4.0 equiv)
-
Trifluoroacetic acid (TFA) (0.6 mL)
-
Phenol (0.5 mmol, 1.0 equiv)
-
Triethylamine (B128534) (Et3N) (1.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) (4 mL)
-
Two-chamber reactor
Procedure:
-
In chamber A of the two-chamber reactor, combine SDI and KF.
-
In chamber B, dissolve the phenol and triethylamine in dichloromethane.
-
Seal the two-chamber reactor.
-
Add TFA to chamber A. The generation of SO2F2 gas will commence.
-
Stir both chambers at room temperature for 18 hours.
-
After the reaction is complete, carefully vent the reactor in a fume hood.
-
The reaction mixture in chamber B is then worked up by washing with aqueous acid and base to isolate the aryl fluorosulfate (B1228806) product.
Experimental Workflow: Ex Situ Generation of SO2F2 for Fluorosulfate Synthesis
The following diagram outlines the workflow for the two-chamber synthesis of aryl fluorosulfates.
Caption: Workflow for the two-chamber synthesis of aryl fluorosulfates.
Deoxyfluorination of Alcohols
Sulfonyl fluorides, particularly reagents like 2-pyridinesulfonyl fluoride (PyFluor), have been developed as effective reagents for the deoxyfluorination of alcohols.[4] This transformation is crucial for the synthesis of fluorinated organic molecules, which are of great interest in medicinal chemistry. The reaction typically proceeds via the formation of a sulfonate ester intermediate, followed by nucleophilic displacement with fluoride.[2]
Quantitative Data: Deoxyfluorination of Alcohols with PyFluor
The following table presents the yields for the deoxyfluorination of a variety of alcohols using PyFluor.
| Entry | Alcohol | Base | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenylethanol | DBU | 24 | 79 | [4] |
| 2 | 2-Octanol | DBU | 24 | 85 | [4] |
| 3 | Cyclohexanol | DBU | 24 | 81 | [4] |
| 4 | Cinnamyl alcohol | DBU | 24 | 75 | [4] |
| 5 | Geraniol | DBU | 24 | 68 | [4] |
| 6 | 3-Phenyl-1-propanol | DBU | 24 | 92 | [4] |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Experimental Protocol: Deoxyfluorination of an Alcohol using PyFluor
This is a general procedure for the deoxyfluorination of a secondary alcohol.[4]
Materials:
-
Alcohol (1.0 equiv)
-
2-Pyridinesulfonyl fluoride (PyFluor) (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a solution of the alcohol in anhydrous toluene, add DBU.
-
Add PyFluor to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Reaction Mechanism: Deoxyfluorination of an Alcohol with a Sulfonyl Fluoride
The diagram below illustrates the generally accepted mechanism for the deoxyfluorination of an alcohol with a sulfonyl fluoride reagent in the presence of a base.
Caption: Mechanism of alcohol deoxyfluorination using a sulfonyl fluoride.
Conclusion
This compound has transitioned from a bulk chemical to a sophisticated reagent in the modern organic synthesis laboratory. Its applications in SuFEx click chemistry, the synthesis of versatile sulfur-fluorine building blocks, and as a precursor for deoxyfluorination reagents underscore its growing importance. For researchers in drug development and materials science, mastering the chemistry of this compound and its derivatives offers a powerful toolkit for the efficient and innovative construction of functional molecules. The continued exploration of the reactivity of this simple gas promises to yield even more exciting applications in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
toxicological profile of sulfuryl fluoride in mammals
An In-depth Technical Guide to the Toxicological Profile of Sulfuryl Fluoride (B91410) in Mammals
Introduction
Sulfuryl fluoride (SO₂F₂) is a colorless, odorless gas widely used as a structural fumigant for the control of insect pests.[1][2] Initially registered in 1959, its use has increased as a replacement for ozone-depleting fumigants like methyl bromide.[3][4] Given its potential for human exposure, particularly for fumigation workers and residents of treated structures, a thorough understanding of its toxicological profile in mammals is critical.[4][5] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and target organ effects of this compound, supported by quantitative data and experimental methodologies.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is rapidly absorbed into the body following inhalation, with maximum radioactivity concentrations in plasma and red blood cells (RBCs) observed near the end of a 4-hour exposure period in rats.[6][7][8][9] The absorbed dose has been estimated to be between 11% and 14% of the amount entering the lungs.[6][7]
Once absorbed, the parent compound is not detected in the blood; it undergoes rapid metabolism.[9] The proposed metabolic pathway involves a two-step hydrolysis process. First, this compound is hydrolyzed to fluorosulfate (B1228806) and a fluoride ion. Subsequently, fluorosulfate is further hydrolyzed to a sulfate (B86663) ion and a second fluoride ion.[8][9] This metabolic process is supported by the detection of elevated fluoride levels in the blood and urine of exposed rats.[8]
The resulting metabolites are widely distributed, with the highest concentrations of sulfur-35 (B81441) (from radiolabeled SO₂F₂) found in the lungs, kidneys, spleen, and nasal tissues seven days post-exposure.[7][8][9] Radioactivity is also associated with erythrocytes, which show a terminal elimination half-life approximately 2.5 times longer than that in plasma.[7][8] Despite this, there is no potential for the accumulation of this compound itself.[6] However, repeated exposure can lead to the accumulation of its metabolite, fluoride, primarily in bones and teeth.[6][10][11]
Excretion is rapid and occurs predominantly through the urine, with over 80% of the absorbed radioactivity eliminated within 24 hours.[7] The initial half-life for clearance from plasma and RBCs is between 1 and 4 hours.[7][8][10][11]
Mechanism of Toxicity
The toxic effects of this compound are not attributed to the parent molecule but rather to its metabolic byproduct, the fluoride ion.[7][12] Fluoride is a known metabolic inhibitor. The proposed mechanism of action is the disruption of cellular energy metabolism through the inhibition of enzymes in the glycolysis and citric acid cycle pathways.[7][11][12] This interference with energy production leads to cellular dysfunction and, at high enough concentrations, cell death, which underlies the compound's biocidal activity.[11]
Acute Toxicity
This compound exhibits moderate to high acute toxicity upon inhalation.[3][6] In humans, acute inhalation of high concentrations can cause respiratory irritation, central nervous system depression, pulmonary edema, seizures, and death.[4][5] In laboratory animals, signs of acute toxicity include tremors, lethargy, convulsions, and respiratory distress.[5][13]
Table 1: Acute Toxicity of this compound
| Species | Route | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Rat | Inhalation | 1-hour LC₅₀ | 3020-3730 ppm | [5][14] |
| Rat | Inhalation | 4-hour LC₅₀ | 991-1500 ppm | [1][5] |
| Mouse | Inhalation | 4-hour LC₅₀ | >400-660 ppm | [5] |
| Rat, Guinea Pig | Oral | LD₅₀ | ~100 mg/kg |[1][3][6] |
Subchronic and Chronic Toxicity
Repeated exposure to this compound results in toxicity to specific target organs, primarily the brain and the respiratory system, across multiple mammalian species.[5][13]
-
Neurotoxicity: The brain is a primary target organ in rats, mice, rabbits, and dogs.[5][13] The most common lesion observed following subchronic and chronic exposure is vacuolation (the formation of vacuoles) in the white matter of the cerebrum, particularly in the caudate-putamen nucleus.[5][13][15][16] Clinical signs of neurotoxicity can include tremors, tetany, incoordination, and convulsions.[13][16] In fumigation workers, occupational exposure has been associated with reduced performance on cognitive and olfactory function tests.[5][17][18]
-
Respiratory Effects: Lesions in the respiratory tract, including inflammation of the nasal passages, larynx, trachea, and lungs, are consistently observed in multiple species following repeated inhalation exposure.[5][13][15]
-
Renal Effects: Kidney damage is a significant finding, particularly in rats.[5][15] Effects range from minimal changes at lower doses to extensive lesions, hyperplasia, and progressive glomerulonephropathy at higher concentrations, which can be a cause of death in chronic studies.[5][14][15]
-
Dental Fluorosis: As a consequence of fluoride accumulation, mottled teeth (dental fluorosis) is a common finding in both subchronic and chronic studies in rats and dogs.[3][5][15]
Table 2: Subchronic and Chronic Inhalation Toxicity of this compound (Selected Studies)
| Species | Duration | NOAEL (ppm) | LOAEL (ppm) | Effects Observed at LOAEL | Reference(s) |
|---|---|---|---|---|---|
| Rat | 13 weeks | 30 | 100 | Mottled teeth. At 300 ppm, also cerebral vacuolation, renal effects, and nasal inflammation. | [15][19] |
| Rabbit | 13 weeks | 30 | 100 | Cerebral vacuolation, inflammation of nasal tissues. | [13][15] |
| Dog | 13 weeks | 100 | 200 | Decreased body weight, nervous system effects, changes in the brain. | [2][3] |
| Rat | 2 years | 20 | 80 | Dental fluorosis. | [20] |
| Dog | 1 year | 80 | - | No effects observed at the highest dose tested. | [6] |
| Mouse | 18 months | 30 | 80 | Thyroid hypertrophy. |[5][13] |
Reproductive and Developmental Toxicity
Developmental toxicity studies have been conducted in rats and rabbits. Inhalation exposure during gestation did not produce teratogenic effects in either species at concentrations up to 225 ppm.[5][21] The primary findings were related to fetotoxicity, specifically reduced fetal body weight, which occurred at exposure levels that also produced maternal toxicity (e.g., maternal weight loss in rabbits).[5][21] In a two-generation reproductive study in rats, effects on pups (reduced body weight) were only observed at doses that were maternally toxic.[5]
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Exposure | Key Findings | Reference(s) |
|---|---|---|---|---|
| Rat | Developmental | 0, 25, 75, 225 ppm (gestation days 6-15) | No teratogenic or fetotoxic effects. Increased maternal water consumption at 225 ppm. | [3][21] |
| Rabbit | Developmental | 0, 25, 75, 225 ppm (gestation days 6-18) | No teratogenic effects. Reduced fetal body weight at 225 ppm, secondary to maternal toxicity. | [3][21] |
| Rat | 2-Generation Reproduction | 0, 5, 20, 150 ppm | Reduced pup body weight at 150 ppm, a maternally toxic dose (lung/brain effects). |[3][5] |
Genotoxicity and Carcinogenicity
This compound has been evaluated for its potential to cause genetic damage and cancer.
-
Genotoxicity: It has tested negative in several mutagenicity studies, including the Ames test, and did not induce unscheduled DNA synthesis in mammalian cells.[3][12][22] Based on available data, it is not considered to pose a genotoxic risk to humans in vivo.[12]
-
Carcinogenicity: Lifetime inhalation exposure studies in rats and mice did not show any evidence of carcinogenicity.[5][10] The U.S. EPA has classified this compound as "not likely to be carcinogenic to humans."[10][20] However, repeated exposures have led to hyperplasia in the kidneys and nasal tissues, which could be indicative of pre-neoplastic effects.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key experiments cited.
Subchronic Inhalation Toxicity Study (90-Day)
-
Objective: To evaluate the cumulative toxicity of this compound following repeated inhalation exposure over a 90-day period.
-
Test System: Fischer 344 rats and New Zealand White rabbits.[3][15]
-
Group Assignment: Animals are randomly assigned to control (0 ppm air) and treatment groups. Typical concentrations are 0, 30, 100, and 300 ppm.[3][15]
-
Exposure Regimen: Animals are exposed via whole-body inhalation for 6 hours per day, 5 days per week, for 13 weeks (approximately 90 days).[3][15]
-
In-life Observations: Clinical signs of toxicity, body weight, and food consumption are monitored throughout the study. Neurobehavioral assessments may also be conducted.[19]
-
Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis. Serum may be analyzed for fluoride levels.[15]
-
Pathology: A complete necropsy is performed. Organ weights are recorded. A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically for histopathological changes, with special attention to target organs like the brain, respiratory tract, and kidneys.[15]
Developmental Toxicity Study
-
Objective: To assess the potential of this compound to cause adverse effects on embryonic and fetal development.
-
Test System: Pregnant Fischer 344 rats and New Zealand White rabbits.[21]
-
Group Assignment: Mated females are assigned to control and treatment groups (e.g., 0, 25, 75, 225 ppm).[21]
-
Exposure Regimen: Animals are exposed via inhalation for 6 hours per day during the major period of organogenesis (gestation days 6-15 for rats, 6-18 for rabbits).[21]
-
Maternal Observations: Dams are monitored for clinical signs, body weight, and food/water consumption.[21]
-
Fetal Examination: Shortly before natural delivery, dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[21]
Conclusion
The is well-characterized, with the primary route of concern being inhalation. Its toxicity is mediated by the fluoride ion, a metabolic breakdown product that disrupts cellular energy pathways. The principal target organs for repeated exposure are the brain and respiratory system, with the kidneys also being a key target in rats. While fetotoxic effects are observed at high, maternally toxic doses, this compound is not considered to be teratogenic, genotoxic, or carcinogenic in mammals. Quantitative data from extensive animal testing have established clear dose-response relationships and no-observed-adverse-effect levels that inform human health risk assessments and guide safe exposure limits.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. npic.orst.edu [npic.orst.edu]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. inchem.org [inchem.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid uptake, metabolism, and elimination of inhaled this compound fumigant by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Fact Sheet [npic.orst.edu]
- 11. This compound Exposure - Fumico [fumico.co.za]
- 12. researchgate.net [researchgate.net]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Inhalation toxicity of this compound in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fluoridealert.org [fluoridealert.org]
- 17. fluoridealert.org [fluoridealert.org]
- 18. Health effects associated with this compound and methyl bromide exposure among structural fumigation workers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subchronic neurotoxicity in rats of the structural fumigant, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. npic.orst.edu [npic.orst.edu]
- 21. The effects of inhalation exposure to this compound on fetal development in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assets.nationbuilder.com [assets.nationbuilder.com]
Sulfuryl Fluoride (SO₂F₂): A Comprehensive Technical Analysis of its Greenhouse Gas Properties and Global Warming Potential
For Immediate Release
This technical guide provides an in-depth analysis of sulfuryl fluoride (B91410) (SO₂F₂), a potent greenhouse gas. Primarily used as a fumigant for insect control in structures and post-harvest commodities, its atmospheric accumulation and strong infrared absorption properties warrant detailed scientific examination. This document is intended for researchers, atmospheric scientists, and professionals in drug development and environmental science, offering a consolidated resource on its environmental impact, the methodologies used for its characterization, and its atmospheric lifecycle.
Quantitative Greenhouse Gas Properties
Sulfuryl fluoride possesses a significantly longer atmospheric lifetime and a higher capacity to trap infrared radiation compared to carbon dioxide. The following tables summarize its key quantitative characteristics as a greenhouse gas.
Table 1: Atmospheric Abundance and Lifetime of this compound
| Parameter | Value | Reference(s) |
| Atmospheric Lifetime | 36 ± 11 years | [1][2][3] |
| Stratospheric Lifetime | 630 years | [4][5] |
| Primary Sink | Ocean Dissolution & Hydrolysis | [1][3][6] |
| Global Mean Concentration (1978) | 0.3 ± 0.02 parts-per-trillion (ppt) | [1] |
| Global Mean Concentration (2019) | 2.5 ± 0.08 parts-per-trillion (ppt) | [1] |
| Annual Global Emissions (1978) | 0.5 ± 0.4 Gg yr⁻¹ | [1] |
| Annual Global Emissions (2019) | 2.9 ± 0.4 Gg yr⁻¹ | [1] |
Table 2: Radiative Properties and Global Warming Potential (GWP) of this compound
| Parameter | Value | Reference(s) |
| Radiative Efficiency (RE) | 0.196 W m⁻² ppb⁻¹ | [7][8] |
| Global Warming Potential (20-year) | 7,510 | [2] |
| Global Warming Potential (100-year) | 4,780 | [1][3][4] |
| Comparison to CO₂ (per kg) | ~4,000–5,000 times more efficient at trapping IR radiation | [6] |
Atmospheric Lifecycle and Removal Mechanisms
The persistence of this compound in the atmosphere is primarily dictated by its slow removal processes. Unlike many other trace gases, its atmospheric lifetime is not controlled by reactions with common atmospheric oxidants.
The main atmospheric loss process for this compound is slow dissolution into the ocean, followed by hydrolysis.[1][6] Reactions with hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O₃), which are major sinks for many other greenhouse gases, are exceptionally slow for SO₂F₂ and do not contribute significantly to its removal.[4][7][8] Its atmospheric lifetime with respect to reaction with OH radicals is estimated to be greater than 300 years.[4][7]
Experimental and Computational Protocols
The quantification of this compound's greenhouse gas properties relies on a combination of direct atmospheric measurements, laboratory experiments, and atmospheric modeling.
-
Protocol: High-frequency, in-situ measurements of atmospheric SO₂F₂ are conducted by global monitoring networks such as the Advanced Global Atmospheric Gases Experiment (AGAGE).[1]
-
Instrumentation: The primary analytical instrument is the Medusa Gas Chromatography-Mass Spectrometry (GC-MS) system.[1]
-
Methodology:
-
Whole air samples are collected from various remote and urban locations.
-
Samples are pre-concentrated by cryogenically trapping the analytes.
-
The trapped compounds are then thermally desorbed and injected into a GC column for separation.
-
Detection and quantification are achieved using a mass spectrometer, which provides high sensitivity and selectivity for SO₂F₂.
-
Data is calibrated against established air standards to ensure accuracy and global comparability.[1]
-
-
Protocol: The infrared absorption spectrum of SO₂F₂ is measured to determine its ability to absorb Earth's outgoing longwave radiation. This is a critical parameter for calculating its radiative efficiency and GWP.
-
Instrumentation: Long-path Fourier Transform Infrared (FTIR) spectroscopy is the standard technique.[7][8]
-
Methodology:
-
A known concentration of SO₂F₂ is introduced into a long-path gas cell (smog chamber).
-
The cell is pressurized with a bath gas (e.g., dry air or N₂) to simulate atmospheric conditions (e.g., 700 Torr total pressure at 296 K).[7][8]
-
An infrared beam is passed through the cell, and the resulting absorption spectrum is recorded by an FTIR spectrometer.
-
The integrated absorption cross-sections across the relevant infrared bands are calculated from the spectrum.
-
This data is then used in radiative transfer models to calculate the radiative efficiency, which quantifies the forcing (in W m⁻²) per unit change in atmospheric concentration (in ppb).[7][8]
-
The GWP is a metric that compares the integrated radiative forcing of a pulse emission of 1 kg of a given substance over a specific time horizon to that of 1 kg of CO₂. Its calculation is a multi-step process involving experimental data and atmospheric modeling.
-
Protocol: The GWP calculation integrates three key pieces of information:
-
Radiative Efficiency (RE): Determined from laboratory infrared spectroscopy as described in Protocol 3.2.[4][5]
-
Atmospheric Lifetime (τ): Determined by identifying and quantifying all significant atmospheric removal processes. For SO₂F₂, this is dominated by ocean uptake, with atmospheric chemical reactions being negligible.[1][4]
-
CO₂ Reference: The properties of CO₂, including its own radiative efficiency and atmospheric decay function, serve as the baseline for the GWP metric.
-
-
Methodology:
-
The radiative efficiency and atmospheric lifetime for SO₂F₂ are used as inputs for an atmospheric model.
-
The model calculates the total integrated radiative forcing from a pulse emission of SO₂F₂ over a defined time horizon (e.g., 20, 100, or 500 years).
-
The same calculation is performed for a reference pulse emission of CO₂.
-
The GWP is the ratio of the integrated radiative forcing of SO₂F₂ to that of CO₂ over the chosen time horizon.
-
Conclusion
This compound is a powerful synthetic greenhouse gas with an atmospheric lifetime of several decades and a 100-year Global Warming Potential of 4,780.[1][3][4] Its persistence is due to its resistance to conventional atmospheric degradation pathways, with its primary sink being slow oceanic hydrolysis.[1][6] The continued and potentially increasing use of SO₂F₂ as a fumigant replacement for ozone-depleting substances highlights the importance of ongoing atmospheric monitoring and a comprehensive understanding of its environmental fate. The experimental and computational protocols outlined in this guide form the basis for the continued assessment of this compound's contribution to global climate forcing.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Researcher sheds light on the main source of a rare but destructive greenhouse gas | Hub [hub.jhu.edu]
- 3. gml.noaa.gov [gml.noaa.gov]
- 4. Experimental and theoretical study of the atmospheric chemistry and global warming potential of SO2F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ippc.int [ippc.int]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ippc.int [ippc.int]
- 8. Atmospheric chemistry of this compound: reaction with OH radicals, Cl atoms and O3, atmospheric lifetime, IR spectrum, and global warming potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Laboratory Fumigation of Insects with Sulfuryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuryl fluoride (B91410) (SF) is a widely utilized fumigant for the control of a broad spectrum of insect pests, particularly those infesting structures and stored products.[1][2] Its high vapor pressure, low water solubility, and excellent penetration capabilities make it an effective alternative to methyl bromide.[1][3] These application notes provide detailed protocols for the laboratory-based fumigation of insects with sulfuryl fluoride, designed to ensure accurate, repeatable, and safe experimental outcomes. The protocols cover essential aspects from fumigation chamber setup and dosage calculation to post-fumigation aeration and mortality assessment.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | SO₂F₂ | [4] |
| Molecular Weight | 102.06 g/mol | - |
| Boiling Point | -55.2 °C (-67 °F) | [1][5] |
| Vapor Pressure | 13,442 mm Hg @ 25 °C (77 °F) | [1] |
| Specific Gravity (Air=1) | 2.88 | [1] |
| Water Solubility | 1040 mg/L @ 20°C | [6] |
| Odor | Odorless | [1][7] |
| Flammability | Non-flammable | [1][5] |
Experimental Protocols
Materials and Equipment
-
Fumigation Chamber: A sealed, airtight chamber of known volume (e.g., glass desiccator, acrylic chamber, or custom-built fumigation vessel).[8] The chamber should be equipped with a port for gas introduction and a small internal fan for air circulation.[8]
-
This compound Cylinder: A cylinder of pure this compound with a regulator to control gas flow.
-
Gas-tight Syringes: For accurate introduction of the fumigant into the chamber.
-
Insect Cages/Vials: Small containers to hold the insects, covered with a material that allows gas penetration (e.g., gauze).[9]
-
Temperature and Humidity Control: An incubator or environmental chamber to maintain consistent experimental conditions.
-
Gas Concentration Measurement Device: A thermal conductivity (TC) analyzer or other gas monitoring equipment calibrated for this compound.[1]
-
Aeration System: A fume hood or a dedicated ventilation system to safely remove the fumigant after the exposure period.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate respiratory protection as determined by a safety assessment.
Experimental Workflow Diagram
Caption: Laboratory workflow for this compound fumigation of insects.
Step-by-Step Fumigation Protocol
-
Insect Preparation: Place a known number of insects of a specific species and life stage into breathable containers, such as vials covered with gauze.[9] Prepare a control group that will not be exposed to the fumigant.
-
Parameter Determination: Define the experimental parameters, including the target this compound concentration, exposure time, temperature, and relative humidity. Note that fumigant efficacy is temperature-dependent, with lower temperatures generally requiring higher doses or longer exposure times.[9][10] Do not conduct fumigations at temperatures below 10°C (50°F).[1]
-
Dosage Calculation:
-
Determine the volume of the fumigation chamber in cubic meters (m³).
-
Calculate the required amount of this compound. Dosages are often expressed as a concentration-time product (CTP) in gram-hours per cubic meter (g-h/m³).[6]
-
To calculate the initial concentration (g/m³) needed, divide the target CTP by the exposure time in hours.
-
The amount of this compound gas to be injected can be calculated using the ideal gas law, or more practically, by weight if using a scale for the cylinder.[1]
-
-
Fumigation:
-
Place the insect containers inside the fumigation chamber. Include the control group in a separate, identical chamber without the fumigant.
-
Seal the chamber to ensure it is airtight.
-
Introduce the calculated amount of this compound into the chamber through the injection port.[1] It is important to ensure rapid dispersion of the gas using an internal fan.[1]
-
Maintain the chamber at the predetermined temperature and humidity for the entire exposure period.
-
-
Aeration:
-
After the exposure time has elapsed, place the entire fumigation chamber into a certified fume hood.
-
Open the chamber ports to allow the this compound to ventilate safely. Aeration should continue until the concentration of this compound is below the permissible exposure limit (typically 1-5 ppm).[1][7]
-
-
Post-Fumigation Assessment:
-
Once the chamber is fully aerated, remove the insect containers.
-
Transfer the insects to a clean environment with a suitable food source and maintain them under standard rearing conditions.
-
Assess mortality at specific time points post-fumigation (e.g., 24, 48, and 72 hours). For eggs, assess hatch rates over a longer period.[9]
-
Data Presentation: Efficacy of this compound
The efficacy of this compound varies significantly depending on the insect species, life stage, temperature, and exposure time. The egg stage is generally the most tolerant.[11][12]
Table 1: Efficacy against Various Stored-Product Insects
| Insect Species | Life Stage | Concentration (g/m³) | Exposure Time (hours) | Temperature (°C) | Mortality (%) | Reference |
| Sitophilus zeamais | Adult | 36 - 92 | 24 | Ambient | 100 | [9] |
| Sitophilus zeamais | Egg | 36 - 92 | 24 | Ambient | 100 | [9] |
| Tribolium castaneum | Adult | 36 - 92 | 24 | Ambient | 100 | [9] |
| Tribolium castaneum | Egg | 72 - 92 | 24 | Ambient | 100 | [9] |
| Cryptolestes sp. | Adult | 36 - 92 | 24 | Ambient | 100 | [9] |
| Cryptolestes sp. | Egg | 36 - 92 | 24 | Ambient | 100 | [9] |
| Lasioderma serricorne | Adult | 36 - 92 | 24 | Ambient | 100 | [9] |
| Lasioderma serricorne | Egg | 36 - 92 | 24 | Ambient | 100 | [9] |
| Liposcelis paeta | Adult & Nymph | 4 - 8 | 48 | 27.5 | 100 | [11] |
| Liposcelis paeta | Egg | 96 | 48 | 27.5 | <100 | [11] |
| Lepinotus reticulatus | Egg | 24 | 48 | 27.5 | 100 | [11] |
| Sitophilus granarius | All stages | 35 | 24 | 20 | 100 | [12] |
Table 2: Lethal Accumulated Dosages (LAD₉₉) for Bed Bugs (Cimex lectularius)
| Life Stage | Temperature (°C) | LAD₉₉ (g-h/m³) | 95% Fiducial Limits | Reference |
| Egg | 25 | 69.1 | 62.9–79.5 | [13] |
| Egg | 15 | 149.3 | 134.4–177.9 | [13] |
A confirmatory study determined that at 25°C, a target dosage of 103.7 g-h/m³ resulted in 100% mortality of adults and late-instar nymphs.[13] However, some eggs survived at dosages slightly below this target, suggesting a higher CTP is needed for complete eradication of all life stages.[13] Further research has proposed a monitored field dosage rate of 148.2 g-h/m³ at 25°C for complete control.[13] At 15°C, a dosage of 170.00 g-h/m³ was found to kill all life stages.[10]
Safety and Environmental Considerations
This compound is a toxic gas and a potent greenhouse gas with a long atmospheric lifetime.[3][4][14] All experiments should be conducted in a well-ventilated area, and personnel must be trained in the safe handling of fumigants.[15] A warning agent with a strong odor, such as chloropicrin, is often used in commercial fumigations to indicate the presence of the odorless this compound.[7] Post-fumigation, it is critical to ensure complete aeration of the chamber and any treated materials to prevent accidental exposure.[7] The threshold limit for human exposure is typically around 1-5 ppm.[1][16] Researchers are also exploring technologies to capture and break down this compound after fumigation to mitigate its environmental impact.[3]
References
- 1. ACIR Community [acir.aphis.usda.gov]
- 2. profume.com [profume.com]
- 3. UConn TCS Supports Development of Technology to Clean Greenhouse Gas Fumigant - UConn Today [today.uconn.edu]
- 4. Environmental and health risks of this compound, a fumigant replacement for methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. fao.org [fao.org]
- 7. This compound Technical Fact Sheet [npic.orst.edu]
- 8. mdpi.com [mdpi.com]
- 9. ftic.co.il [ftic.co.il]
- 10. Minimum this compound Dosage for Bed Bug (Hemiptera: Cimicidae) Fumigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Effectiveness of this compound for Control of Different Life Stage" by Christos G. Athanassiou, Thomas W. Phillips et al. [digitalcommons.unl.edu]
- 12. icup.org.uk [icup.org.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. agriculture.gov.au [agriculture.gov.au]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Deoxyfluorination of Phenols using Sulfuryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. The direct conversion of phenols, readily available and structurally diverse starting materials, to aryl fluorides is a highly sought-after transformation. This document provides detailed application notes and protocols for the deoxyfluorination of phenols using sulfuryl fluoride (B91410) (SO₂F₂), a cost-effective and versatile reagent. This method proceeds through a two-step, one-pot process involving the initial conversion of a phenol (B47542) to its corresponding aryl fluorosulfonate, followed by nucleophilic fluorination.
Reaction Principle
The deoxyfluorination of phenols with sulfuryl fluoride in the presence of a nucleophilic fluoride source, such as tetramethylammonium (B1211777) fluoride (NMe₄F), is a robust method for the synthesis of aryl fluorides.[1][2][3][4][5][6][7][8][9] The reaction proceeds via an aryl fluorosulfonate (Ar-OSO₂F) intermediate.[1][2][3][4][5][6][8][9] This intermediate is then subjected to nucleophilic substitution by a fluoride ion to yield the desired aryl fluoride. The overall transformation is typically performed in a one-pot fashion, providing a convenient and efficient route to a wide array of fluorinated aromatic compounds.[2][3][4][5][9]
Core Advantages
-
Broad Substrate Scope: This methodology is applicable to a wide range of phenols, including those with electron-withdrawing and electron-donating groups, as well as various functional groups.[1][2][6]
-
Cost-Effectiveness: this compound is an inexpensive and readily available commodity chemical.[2]
-
Operational Simplicity: The one-pot procedure minimizes purification steps and simplifies the overall synthetic process.[2][3][4][5][9]
-
High Functional Group Tolerance: The reaction conditions are compatible with a variety of sensitive functional groups commonly found in pharmaceutical candidates.[1][2][6]
Data Presentation
Table 1: Deoxyfluorination of Phenols with SO₂F₂ and NMe₄F - Substrate Scope and Yields
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | 4-Cyanophenol | 4-Cyanofluorobenzene | 92 |
| 2 | 4-Nitrophenol | 4-Nitrofluorobenzene | 88 |
| 3 | 4-Chlorophenol | 4-Chlorofluorobenzene | 67 |
| 4 | 4-Phenylphenol | 4-Fluoro-1,1'-biphenyl | 85 |
| 5 | 3-Chlorophenol | 3-Chlorofluorobenzene | 67 |
| 6 | 3-Methoxyphenol | 3-Fluoroanisole | Not Reported |
| 7 | Estrone | 3-Fluoroestrone | Low Yield |
| 8 | 7-Hydroxycoumarin | 7-Fluorocoumarin | Good Yield |
| 9 | 8-Hydroxyquinoline | 8-Fluoroquinoline | Not Reported |
| 10 | 1-Naphthol | 1-Fluoronaphthalene | Not Reported |
Yields are isolated yields from the one-pot reaction of the corresponding phenol with SO₂F₂ and NMe₄F as reported in the literature.[2]
Experimental Protocols
Safety Precautions: this compound is a toxic gas and should be handled in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: One-Pot Deoxyfluorination of Phenols
This protocol describes a general procedure for the one-pot conversion of phenols to aryl fluorides.
Materials:
-
Phenol substrate (1.0 equiv)
-
Anhydrous tetramethylammonium fluoride (NMe₄F) (3.0 equiv)[2]
-
Anhydrous N,N-dimethylformamide (DMF)
-
This compound (SO₂F₂) gas
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Balloon filled with SO₂F₂ or a lecture bottle with a regulator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and anhydrous NMe₄F (3.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids.
-
Bubble SO₂F₂ gas through the solution for 10-20 minutes at room temperature.[10] Alternatively, the flask can be equipped with a balloon filled with SO₂F₂.
-
Seal the flask and stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 100 °C) for 24 hours.[2] The optimal temperature will depend on the reactivity of the substrate.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl fluoride.
Protocol 2: Synthesis of Aryl Fluorosulfonates
This protocol is for the preparation of the aryl fluorosulfonate intermediate, which can be isolated before proceeding with the fluorination step.
Materials:
-
Phenol substrate (1.0 equiv)
-
Base (e.g., triethylamine, N,N-diisopropylethylamine) (3.0–3.5 equiv)[10]
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate, acetonitrile)[10]
-
This compound (SO₂F₂) gas
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equiv) and the base (3.0–3.5 equiv) in the chosen anhydrous solvent.[10]
-
Cap the flask with a rubber septum.
-
Bubble SO₂F₂ gas through the reaction mixture for a specified time.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aryl fluorosulfonate can often be used in the subsequent fluorination step without further purification. If necessary, purify by column chromatography.
Mandatory Visualizations
Caption: Reaction mechanism for the deoxyfluorination of phenols.
Caption: General experimental workflow for the one-pot deoxyfluorination.
Caption: Relationship between phenol electronics and reaction reactivity.
References
- 1. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Figure 1 from Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Deoxyfluorination of phenols. | Semantic Scholar [semanticscholar.org]
- 9. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Aryl Fluorosulfates using Sulfuryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl fluorosulfates have emerged as versatile and powerful building blocks in modern organic synthesis, finding significant applications in drug discovery, chemical biology, and materials science.[1][2][3] Their unique reactivity profile, particularly as partners in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, has established them as indispensable tools for medicinal chemists.[4][5][6] The fluorosulfate (B1228806) moiety can act as a stable covalent warhead for targeting specific amino acid residues like tyrosine, lysine, serine, and histidine in proteins, enabling the development of novel covalent inhibitors and chemical probes.[7][8][9] Furthermore, aryl fluorosulfates serve as excellent alternatives to triflates in various transition-metal-catalyzed cross-coupling reactions.[1]
Historically, the synthesis of aryl fluorosulfates involved hazardous reagents and challenging procedures.[10] However, the use of sulfuryl fluoride (SO₂F₂) has become a more common and efficient method.[11] Direct handling of gaseous SO₂F₂ still poses safety concerns due to its toxicity.[12] A significant advancement in this area is the ex situ generation of SO₂F₂ from a stable solid precursor, 1,1'-sulfonyldiimidazole (B1293689) (SDI), in a two-chamber reactor.[10][13][14] This approach circumvents the need to handle gaseous SO₂F₂, making the synthesis of aryl fluorosulfates safer, more convenient, and scalable.[13][15]
These application notes provide a detailed protocol for the synthesis of aryl fluorosulfates from phenols using the ex situ generation of this compound, along with quantitative data for a variety of substrates.
General Reaction Scheme
The overall transformation involves the reaction of a phenol (B47542) with this compound in the presence of a base to yield the corresponding aryl fluorosulfate.
Caption: General reaction for aryl fluorosulfate synthesis.
Experimental Workflow: Two-Chamber Reactor
A key innovation for the safe synthesis of aryl fluorosulfates is the use of a two-chamber reactor for the ex situ generation of this compound gas.[12] This setup physically separates the gas generation from the reaction with the phenolic substrate.
Caption: Workflow for the two-chamber synthesis of aryl fluorosulfates.
Detailed Experimental Protocol
This protocol is adapted from the work of De Borggraeve and coworkers for the ex situ generation of this compound.[10][13]
Materials:
-
Two-chamber reactor
-
Phenolic substrate
-
1,1'-Sulfonyldiimidazole (SDI)
-
Potassium Fluoride (KF)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N))
-
Stir bars
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of Chamber B (Reaction Chamber):
-
To Chamber B of a two-chamber reactor, add the phenolic substrate (1.0 equiv).
-
Add a suitable base, such as DBU (1.5 equiv).
-
Dissolve the substrate and base in an appropriate anhydrous solvent (e.g., DCM).
-
-
Preparation of Chamber A (Gas Generation Chamber):
-
In Chamber A, place 1,1'-sulfonyldiimidazole (SDI, 1.5 equiv) and potassium fluoride (KF, 4.0 equiv).
-
Ensure the two chambers are properly connected and sealed.
-
-
Reaction Initiation:
-
Slowly add trifluoroacetic acid (TFA, 4.0 equiv) to Chamber A. The rapid generation of SO₂F₂ gas will commence.[12][13]
-
The generated gas will diffuse into Chamber B and react with the phenol.
-
Stir the contents of both chambers vigorously.
-
The reaction in Chamber B is typically run at room temperature. For less reactive phenols, Chamber A can be gently heated to 40 °C to ensure complete gas generation.[10]
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are generally complete within 1-18 hours.[10]
-
Upon completion, quench the reaction by carefully adding water to Chamber B.
-
Transfer the contents of Chamber B to a separatory funnel.
-
Perform an aqueous acid/base wash (e.g., with 1M HCl and saturated NaHCO₃ solution) to remove the base and any unreacted phenol.[15]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude aryl fluorosulfate can be purified by column chromatography on silica (B1680970) gel to afford the final product.
-
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various aryl fluorosulfates using the two-chamber reactor method.
| Phenolic Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4-Methoxyphenol | DBU | DCM | 1 | RT | 98 |
| 4-tert-Butylphenol | DBU | DCM | 1 | RT | 99 |
| 4-Bromophenol | DBU | DCM | 1 | RT | 99 |
| 4-Nitrophenol | DBU | MeCN | 18 | RT | 95 |
| 2-Naphthol | DBU | DCM | 1 | RT | 99 |
| Estrone | DBU | DCM | 1 | RT | 92 |
| 4-Hydroxy-N-methyl-piperidine | DBU | DCM | 1 | RT | 93 |
| 3-Hydroxypyridine | DBU | MeCN | 18 | RT | 85 |
| 4-Hydroxycoumarin | DBU | MeCN | 18 | RT | 75 |
Data adapted from Veryser et al., Org. Lett., 2017, 19, 5244-5247.[13]
Applications in Drug Development
Aryl fluorosulfates are increasingly recognized for their potential in drug discovery and development.[16]
-
Covalent Inhibitors: The fluorosulfate group can act as a "warhead" to form covalent bonds with specific amino acid residues within a protein's binding site, leading to potent and selective irreversible inhibitors.[8]
-
Chemical Probes: By incorporating a clickable handle, aryl fluorosulfates can be used as chemical probes to identify and validate new drug targets through chemoproteomic approaches.[7][8]
-
Late-Stage Functionalization: The SuFEx reaction allows for the late-stage introduction of the fluorosulfate moiety into complex drug-like molecules, enabling rapid diversification and optimization of lead compounds.[17]
-
PET Imaging: The development of methods for the rapid 18F-radiolabeling of aryl fluorosulfates has opened up new avenues for their use as PET imaging agents.[4][5]
Safety Information
-
This compound (SO₂F₂) is a toxic and corrosive gas. The ex situ generation method described herein significantly improves safety by avoiding direct handling of the gas cylinder.[12]
-
1,1'-Sulfonyldiimidazole (SDI) is a solid precursor that is easier and safer to handle.[10][15]
-
Trifluoroacetic acid (TFA) is corrosive and should be handled with care in a well-ventilated fume hood.
-
Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
-
The two-chamber reactor should be properly sealed to prevent leakage of SO₂F₂ gas.[13]
References
- 1. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. SuFEx Handle Fragment Library [otavachemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
- 10. papers.sim2.be [papers.sim2.be]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ex Situ Generation of this compound for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of simple arylfluorosulfates as potent agents against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]
Detecting Sulfuryl Fluoride Residues: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of sulfuryl fluoride (B91410) residues are critical for ensuring food safety and regulatory compliance. This document provides detailed application notes and protocols for the analytical determination of sulfuryl fluoride and its primary metabolite, the fluoride ion, in various matrices. The methodologies predominantly employ gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD) for this compound, and ion-selective electrodes or ion chromatography for the fluoride ion.
Introduction
This compound (SF) is a widely used fumigant for controlling insect pests in a variety of commodities, including grains, dried fruits, nuts, and wood products.[1][2] Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for both this compound and its breakdown product, the fluoride ion.[3][4] Therefore, sensitive and validated analytical methods are essential for monitoring these residues in treated products.
The primary analytical approach for the volatile this compound is gas chromatography, often with headspace sampling techniques that are well-suited for its gaseous nature.[5][6] For the non-volatile fluoride ion, ion-selective electrodes and ion chromatography are the methods of choice.[4][7]
Analytical Methods and Protocols
This section details the established protocols for the extraction and analysis of this compound and fluoride ion residues.
Protocol 1: Determination of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the quantification of this compound residues in dry commodities such as cereals, pulses, and tree nuts.[3]
1. Sample Preparation:
-
Granular Samples: Weigh 3g of the granular sample (e.g., whole or coarsely milled grains) into a headspace vial. Rapidly add 5% sulfuric acid to a final volume of 15 mL.[3]
-
Powdery Samples: Weigh 1g of the powdery sample into a headspace vial and add 7 mL of water. Close the vial and shake vigorously to ensure the material is completely wetted. Subsequently, add 10% sulfuric acid to a final volume of 15 mL and immediately seal the vial.[3]
2. Headspace Autosampler Conditions:
| Parameter | Value |
| Agitator Temperature | 80°C |
| Incubation Time | 10 min |
| Shaking Speed | 500 rpm (5s on, 2s off) |
| Syringe Temperature | 85°C |
| Injection Volume | 2000 µL |
3. GC-MS Conditions:
| Parameter | Value |
| Gas Chromatograph | |
| Carrier Gas | Hydrogen at 2.2 mL/min (constant flow) |
| Split Ratio | 5:1 |
| Oven Program | 35°C for 3 min, then 10°C/min to 100°C, then 35°C/min to 200°C, hold for 4 min |
| Mass Spectrometer | |
| Transfer Line Temp. | 240°C |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ion (SIM) | m/z 83 |
Workflow for HS-GC-MS Analysis of this compound
Caption: Workflow for this compound residue analysis using HS-GC-MS.
Protocol 2: Determination of this compound by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This innovative method is applicable for a range of food matrices including grain, oilseeds, nuts, and dried fruit.[5][8]
1. Sample Preparation:
-
Homogenize the commodity and transfer a known amount to a headspace vial.
-
Add a solution of sodium chloride in water (brine).[6]
2. HS-SPME and GC-MS Conditions:
The specific SPME fiber, sampling time, and temperature, as well as the GC-MS parameters, should be optimized for each matrix. A general guideline is provided below.
| Parameter | Value |
| HS-SPME | |
| Equilibrium Time | 5 hours[8] |
| GC-MS | |
| Column | PoraBOND Q (25 m x 0.25 mm, 3 µm) or equivalent[1] |
| Detector | Mass Selective Detector (MSD) |
Protocol 3: Determination of Fluoride Ion by Ion-Selective Electrode (ISE)
This protocol is suitable for determining fluoride ion residues, a breakdown product of this compound, in various food commodities.[4][7]
1. Sample Extraction:
-
Weigh 5g of the finely ground or chopped sample into a container.
-
Add 50 mL of deionized water and shake on a mechanical shaker for 1 hour.[7]
-
Centrifuge the suspension and pass the supernatant through a C18 Sep-Pak column and a disposable syringe filter.[7]
2. ISE Measurement:
-
Calibrate the fluoride-selective combination electrode with standard solutions of potassium fluoride (KF).[7]
-
Measure the fluoride concentration in the prepared sample extracts.
Chemical Breakdown of this compound
Caption: Proposed breakdown pathway of this compound in commodities.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods.
Table 1: Performance of HS-SPME-GC-MS for Fumigant Residue Analysis [5][8]
| Analyte | Limit of Detection (LOD) (ng/g) | Linearity (r²) | Relative Standard Deviation (RSD) |
| This compound | 1.99 | > 0.9983 | 39.7% at 6.64 ng/g |
| Other Fumigants | 0.03 - 1.99 | > 0.9983 | ≤ 8.7% at 3 ng/g |
Table 2: Performance of GC-ECD for this compound Analysis in Agricultural Products [2]
| Parameter | Value |
| Linearity Range | 0.01–1.0 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.01 mg/L |
| Limit of Quantification (LOQ) | 0.04 mg/L |
| Average Recovery | 74.1 - 108.9% |
| Relative Standard Deviation (RSD) | 0.5 - 6.8% |
Table 3: Limits of Quantification (LOQs) for this compound in Various Matrices using Headspace-GC/MS [9]
| Commodity Type | LOQ (mg/kg) |
| High Water Content (e.g., cucumbers) | 0.005 |
| Dry Commodities (e.g., dry peas) | 0.01 |
| High Oil Content (e.g., almonds) | 0.01 |
| Difficult Matrices (e.g., tea) | 0.01 |
| Dried Fruits and Tree Nuts | 0.004 |
| Cereals | 0.01 |
Conclusion
The analytical methods detailed in this document provide robust and sensitive means for the detection and quantification of this compound and fluoride ion residues in a wide range of commodities. The choice of method will depend on the specific matrix, the required level of sensitivity, and the available instrumentation. Proper validation of these methods in the user's laboratory is crucial to ensure accurate and reliable results for regulatory compliance and food safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. fluoridealert.org [fluoridealert.org]
- 6. Project : USDA ARS [ars.usda.gov]
- 7. fao.org [fao.org]
- 8. Optimization and Validation of HS-SPME-GCMS Method for Determination of Multifumigant Residues in Grain, Oilseeds, Nuts, and Dry Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Sulfuryl Fluoride by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuryl fluoride (B91410) (SF) is a widely used fumigant for controlling insect pests in various settings, including food commodities and structures.[1][2][3] Its high volatility and potential for residues necessitate sensitive and accurate analytical methods for monitoring and ensuring safety. Gas chromatography-mass spectrometry (GC-MS) has emerged as a primary technique for the determination of sulfuryl fluoride residues.[2] This document provides detailed application notes and protocols for the analysis of this compound in various matrices using GC-MS, including headspace and solid-phase microextraction (SPME) techniques.
Quantitative Data Summary
The following tables summarize the quantitative data for various GC-MS methods used in the analysis of this compound.
Table 1: Method Performance for this compound Analysis
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Headspace GC-ECD (confirmed by GC-MS) | Agricultural Products | 0.01 mg/L | 0.04 mg/L | 74.1 - 108.9 | [1] |
| Headspace GC-MS | Cucumbers (high water content) | - | 0.005 mg/kg | - | [4] |
| Headspace GC-MS | Dry Peas (dry commodities) | - | 0.01 mg/kg | - | [4] |
| Headspace GC-MS | Almonds (high oil content) | - | 0.01 mg/kg | - | [4] |
| Headspace GC-MS | Tea (difficult matrices) | - | 0.01 mg/kg | - | [4] |
| Headspace SPME-GC-MS | Grain, Oilseeds, Nuts, Dry Fruit | 1.99 ng/g | - | - | [5] |
| Headspace GC-MSD | Soy Flour | - | - | 94% at 0.021 mg/kg | [3][6] |
Table 2: Linearity of this compound Analysis
| Method | Linear Range | Correlation Coefficient (r²) | Reference |
| Headspace GC-ECD | 0.01–1.0 μg/mL | 0.999 | [1] |
| Headspace SPME-GC-MS | - | > 0.9983 | [5] |
| Headspace GC-MSD | up to 50 µg/kg | - | [3][6] |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Agricultural Products
This protocol is based on the method described for the analysis of this compound residues in various agricultural commodities.[1]
1. Sample Preparation a. Homogenize 30g of the sample in a 600 mL blender. b. Add 250 mL of distilled water and homogenize for 3 minutes. c. Let the mixture stand for 5 minutes. d. For analysis, an aliquot of the headspace gas is collected from the blender jar.
2. GC-MS Parameters
-
Gas Chromatograph (GC): Agilent GC system or equivalent.
-
Mass Spectrometer (MS): Agilent 5973MSD or equivalent.
-
Column: PoraBOND Q column (25 m x 0.25 mm, 3 µm).[7]
-
Injector Temperature: 120 °C.[8]
-
Oven Temperature Program:
-
Initial temperature: 45 °C, hold for 2 minutes.
-
Ramp 1: 12 °C/min to 80 °C, hold for 5 minutes.
-
Ramp 2: 8 °C/min to 200 °C.
-
Ramp 3: 50 °C/min to 260 °C.[8]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injection Mode: Headspace injection.
-
Injection Volume: 0.8 mL of gas from the headspace using a gas-tight syringe.[9]
-
MS Transfer Line Temperature: 350 °C.[8]
-
MS Source Temperature: 280 °C.[8]
-
Ionization Mode: Electron Ionization (EI) in positive mode.[8]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan. Key ions for this compound are m/z 83 and 102.[10]
3. Calibration a. Prepare a stock solution of this compound. b. Create a series of working standards by diluting the stock solution. c. Prepare calibration standards in the same matrix as the samples (matrix-matched calibration) to account for matrix effects.[3][6]
4. Quality Control a. A procedural blank, control samples, and spiked samples should be included in each analytical batch to ensure the specificity and accuracy of the method.[9]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Cereals, Nuts, and Dried Fruits
This protocol utilizes solid-phase microextraction for the pre-concentration of this compound from the headspace of the sample.[5][11]
1. Sample Preparation a. Grind cereals, pulses, or tree nuts using a knife mill.[3][6] b. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[8] c. Add 5 mL of n-hexane and 50 µL of an internal standard working solution (e.g., 10 µg/mL chlorobenzene-D5).[8] d. Alternatively, for a more direct headspace analysis, place the homogenized commodity into a headspace vial and mix with a brine solution (sodium chloride in water).[11] e. The vial is then sealed and allowed to equilibrate. An equilibrium time of 5 hours has been suggested for multifumigant residue analysis.[5]
2. HS-SPME Procedure a. Expose a SPME fiber to the headspace of the sample vial. The specific fiber type and exposure time will need to be optimized. b. After sampling, the SPME fiber is retracted and introduced into the GC injector for thermal desorption of the analyte.
3. GC-MS Parameters
-
Gas Chromatograph (GC): ThermoScientific Trace 1310 GC system or equivalent.[8]
-
Mass Spectrometer (MS): ThermoScientific TSQ 8000 or equivalent.[8]
-
Column: A suitable capillary column for volatile compound analysis.
-
Injector: Operate in splitless mode to maximize the transfer of the analyte to the column.
-
Oven Temperature Program: Similar to Protocol 1, but may require optimization based on the specific column and analytes.
-
Carrier Gas: Helium.[8]
-
MS Parameters: Similar to Protocol 1.
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflows described.
Caption: General workflow for headspace GC-MS analysis of this compound.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluoridealert.org [fluoridealert.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. ejournal.cvuas.de [ejournal.cvuas.de]
- 9. scribd.com [scribd.com]
- 10. This compound | F2SO2 | CID 17607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Project : USDA ARS [ars.usda.gov]
Application Note: Determination of Sulfuryl Fluoride in Grain Samples by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of sulfuryl fluoride (B91410) (SF) residues in various grain matrices using static headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS). Sulfuryl fluoride is a widely used fumigant for controlling insect pests in stored grains, and monitoring its residual levels is crucial for ensuring food safety and regulatory compliance. The described protocol provides a reliable workflow for researchers and analytical scientists, covering sample preparation, instrumental analysis, and data interpretation. The method is suitable for a variety of grain types, including wheat, corn, and rice.
Introduction
This compound (SF), with the chemical formula SO₂F₂, is an effective fumigant used to protect stored agricultural commodities from insect infestation.[1] Following fumigation, residual amounts of this compound can remain in the treated products. Due to potential health concerns associated with the inhalation and ingestion of SF and its breakdown product, fluoride, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in foodstuffs.[1] Accurate and sensitive analytical methods are therefore essential for the routine monitoring of this compound residues in grain samples.
Headspace GC-MS is a highly suitable technique for the analysis of volatile compounds like this compound in complex solid matrices. This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system for separation and detection. This approach minimizes matrix effects and reduces the need for complex sample extraction procedures.
This document provides a detailed protocol for the determination of this compound in grain samples, including sample preparation, headspace conditions, and GC-MS parameters.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results. The following protocol is recommended for grain samples:
-
Grinding: To ensure homogeneity, whole grains such as cereals, pulses, or tree nuts should be coarsely milled using a knife mill (e.g., Grindomix GM 200).[1]
-
Aliquoting for Granular Samples:
-
Aliquoting for Powdery Samples:
-
Weigh 1 gram of the powdery sample into a 20 mL headspace vial.[1]
-
Add 7 mL of deionized water and close the vial with a rubber plug.[1]
-
Shake the vial vigorously to ensure the entire sample is wetted.[1]
-
Remove the plug, quickly add 15 mL of 10% sulfuric acid, and immediately seal the vial with a screw cap.[1]
-
-
Alternative Sample Preparation using Brine:
Headspace Analysis
The following parameters are recommended for the headspace autosampler:
| Parameter | Value |
| Agitator Temperature | 80°C[1] |
| Incubation Time | 10 min[1] |
| Shaking Speed | 500 rpm[1] |
| Shaking Interval | 5 s shaking followed by a 2 s break[1] |
| Syringe Temperature | 85°C[1] |
| Injection Volume | 2000 µL[1] |
| Draw Speed | 200 µL/s[1] |
| Injection Speed | 500 µL/s[1] |
GC-MS Parameters
A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of this compound.
| GC Parameter | Value |
| Injector | |
| Initial Temperature | -110°C (with a 0.1 min hold)[1] |
| Heating Ramp | 150°C at a rate of 12°C/min[1] |
| Hold Time | 2 min[1] |
| Carrier Gas | Hydrogen or Helium[1][3] |
| Carrier Gas Flow | 2.2 mL/min (constant flow mode)[1] |
| Split Ratio | 5:1[1] |
| Oven | |
| Initial Temperature | 35°C for 3 min[1] |
| Heating Ramps | 10°C/min to 100°C, then 35°C/min to 200°C[1] |
| Final Time | 4 min[1] |
| Total Run Time | 16.4 min[1] |
| MS Parameter | |
| Transfer Line Temp. | 240°C[1] |
| Solvent Delay | 4 min[1] |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1] |
| Monitored Ion (m/z) | 83[1] |
| Dwell Time | 50 ms[1] |
Quantitative Data Summary
The performance of the method can be characterized by several key parameters, which are summarized in the tables below.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 1.99 ng/g | Grain/Dried Fruit/Nuts | [4] |
| Limit of Quantification (LOQ) | 0.04 mg/L | Agricultural Products | [5] |
| MRL Monitoring Capability | Easily monitors MRL of 0.01 mg/kg | Cereals, Nuts, Pulses | [1] |
Table 2: Linearity and Recovery
| Parameter | Value | Details | Reference |
| Linearity (r²) | > 0.9983 | Range of diluted authentic standards | [4] |
| Linearity Range | Up to 50 µg/kg | - | [1] |
| Recovery | 94% | Spiked matrix at 0.021 mg/kg | [1] |
| Average Recovery | 74.1 - 108.9% | Spiked levels of 0.04–2.0 mg/kg | [5] |
Table 3: Precision
| Parameter | Value | Spiking Level | Reference |
| Relative Standard Deviation (RSD) | 39.7% | 6.64 ng/g | [4] |
| Relative Standard Deviation (RSD) | 0.5 - 6.8% | 0.04–2.0 mg/kg | [5] |
Experimental Workflow
The overall workflow for the analysis of this compound in grain samples is depicted in the following diagram.
References
Application Notes and Protocols for Handling Sulfuryl Fluoride Gas
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive standard operating procedure (SOP) for the safe handling and application of sulfuryl fluoride (B91410) gas. It is intended for use by trained personnel in research, scientific, and drug development settings. Adherence to these protocols is critical to ensure personnel safety and experimental integrity.
Introduction
Sulfuryl fluoride (SO₂F₂) is a colorless, odorless, and non-flammable gas that is highly effective as a fumigant for controlling a wide range of pests, particularly wood-boring insects.[1][2] Its high vapor pressure and ability to penetrate materials make it a valuable tool in structural fumigation and for treating commodities.[1] However, this compound is a toxic gas and requires strict handling procedures to mitigate risks.[3][4][5] This SOP outlines the necessary precautions, procedures, and emergency responses for working with this compound.
Hazard Assessment
This compound is a hazardous substance that poses significant health risks upon exposure.
-
Health Effects:
-
Acute Toxicity: Toxic if inhaled.[3] High concentrations can lead to respiratory irritation, central nervous system depression, convulsions, respiratory failure, and death.[4][6][7] Symptoms of overexposure may be delayed and include nausea, abdominal pain, and slowed movement or speech.[4][6][7]
-
Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs, including the lungs, kidneys, and central nervous system.[3][5][7]
-
Physical Hazards: As a compressed liquefied gas, rapid evaporation can cause frostbite upon contact with skin or eyes.[2][3] Cylinders may rupture if exposed to high heat.[7]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound exposure and monitoring.
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| Permissible Exposure Limit (PEL) | Varies by jurisdiction | Consult country-specific product labels and regulations.[8] |
| Threshold Limit Value - TWA (TLV-TWA) | 5 ppm | This is a common workplace exposure limit.[9] |
| Re-entry Clearance Level | ≤ 1 ppm | The concentration of this compound must be 1 part per million or less before a fumigated area can be re-entered without respiratory protection.[10][11][12] |
| High Concentration Warning | > 400 ppm | Persons exposed to concentrations above this level may show immediate signs of intoxication.[6][7] |
| Monitoring and Detection | ||
| Portable Monitor Accuracy | ±4% of reading | Example accuracy for a non-dispersive infrared (NDIR) monitor.[13] |
| Monitor Response Time | ~5-7 seconds | Time for a monitor to reach 90-100% of the final reading.[13] |
Experimental Protocol: Structural Fumigation
This protocol outlines the key steps for conducting a structural fumigation using this compound. This procedure should only be performed by certified and licensed applicators.
4.1 Pre-Fumigation Procedures
-
Site Assessment:
-
Preparation of the Structure:
-
Remove all people, pets, and plants from the structure.[14]
-
Remove all food, feed, drugs, and medicines unless they are in airtight containers.[1]
-
Extinguish all open flames, including pilot lights, and turn off all heating elements.[1]
-
Open all interior doors, cabinets, and drawers to allow for gas circulation.[1]
-
Seal the structure to make it as airtight as possible. This may involve closing windows and vents, and in some cases, enclosing the entire structure with a gas-impermeable tarpaulin.[15]
-
-
Establish a Risk Area:
4.2 Fumigant Application
-
Dosage Calculation:
-
Gas Introduction:
-
Position the this compound cylinder outside the structure.
-
Run a gas introduction line from the cylinder to a fan placed inside the structure to ensure proper distribution of the fumigant.[1]
-
Introduce a warning agent, such as chloropicrin, into the structure at least 5 to 10 minutes before introducing the this compound.[12][16] Chloropicrin serves as a sensory indicator of the fumigant's presence.[16]
-
Release the calculated amount of this compound into the structure.
-
4.3 Monitoring During Fumigation
-
Concentration Monitoring:
-
Place a minimum of three gas sampling lines in the fumigated enclosure to monitor gas concentrations. For enclosures up to 10,000 ft³, place lines in the center, front bottom, and rear top of the load.[1]
-
Use a calibrated thermal conductivity analyzer or a non-dispersive infrared (NDIR) monitor to measure this compound concentrations.[1][13][17]
-
Regularly monitor the concentration to ensure it remains at the target level for the required duration. If concentrations fall, additional fumigant may need to be introduced.[9]
-
4.4 Post-Fumigation and Aeration
-
Aeration Procedure:
-
After the required exposure time, begin the aeration process to clear the fumigant from the structure.
-
Open all operable windows and doors and use fans to actively ventilate the structure for a minimum of one hour.[10]
-
A passive aeration period of 6-8 hours should follow the initial active aeration.[10]
-
-
Clearance Monitoring:
-
Using a calibrated clearance device, measure the this compound concentration in the breathing zones (areas where individuals typically stand, sit, or lie down) of each room.[10]
-
The structure is safe for re-entry only when the concentration of this compound is at or below 1 ppm.[10][11][12]
-
If the concentration is above 1 ppm, continue ventilation and re-test until the level is at or below 1 ppm.[10]
-
-
Re-entry:
-
Once the clearance level is achieved, remove the warning signs and notify the building owner that it is safe to re-enter.
-
Mandatory Visualizations
Caption: Experimental workflow for structural fumigation with this compound.
Caption: Simplified signaling pathway of this compound toxicity.[8]
Caption: Logical workflow for responding to a this compound gas leak.
References
- 1. ACIR Community [acir.aphis.usda.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. labelsds.com [labelsds.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. trical.com.au [trical.com.au]
- 7. tritonfumigation.com [tritonfumigation.com]
- 8. coresta.org [coresta.org]
- 9. agriculture.gov.au [agriculture.gov.au]
- 10. epa.gov [epa.gov]
- 11. This compound Fact Sheet [npic.orst.edu]
- 12. fsszone.com [fsszone.com]
- 13. Spectros Instruments, Inc. [spectrosinstruments.com]
- 14. flrec.ifas.ufl.edu [flrec.ifas.ufl.edu]
- 15. vikanefumigant.com [vikanefumigant.com]
- 16. faculty.ucr.edu [faculty.ucr.edu]
- 17. cdpr.ca.gov [cdpr.ca.gov]
Application Notes and Protocols for Calculating Sulfuryl Fluoride Dosage in Termite Control Studies
Introduction
Sulfuryl fluoride (B91410) (SF) is a widely utilized fumigant for the control of various termite species, particularly drywood and Formosan subterranean termites, in structural and commodity fumigation.[1][2] Its efficacy is dependent on achieving a sufficient concentration of the gas over a specific exposure period to deliver a lethal dose to the target pest.[3] The calculation of the appropriate dosage is a critical step in ensuring successful termite eradication while maintaining safety and cost-effectiveness.[3][4]
These application notes provide detailed protocols and data for researchers, scientists, and pest management professionals to accurately calculate sulfuryl fluoride dosage for termite control studies. The information is compiled from established industry practices and scientific research.
Key Factors Influencing Dosage Calculation
The required dosage of this compound is not a fixed value but is influenced by several critical factors that must be considered to achieve the desired level of control.[5] These factors collectively determine the Concentration-Time (CT) product, a fundamental concept in fumigation that represents the cumulative exposure to the fumigant.[3] The CT product is typically measured in gram-hours per cubic meter (g-h/m³) or ounce-hours per thousand cubic feet (oz-h/mcf).
Table 1: Factors Influencing this compound Dosage
| Factor | Description | Impact on Dosage |
| Target Termite Species | Different termite species exhibit varying tolerances to this compound. For example, drywood termites may require different dosages than Formosan subterranean termites.[1][6] | Higher tolerance requires a higher dosage. |
| Temperature | Temperature significantly affects the metabolic rate of termites and the diffusion of the fumigant.[5] | Lower temperatures require a higher dosage as termites are less active and the gas diffuses more slowly. |
| Exposure Time | The duration of the fumigation directly impacts the total exposure of the termites to the fumigant.[3] | A shorter exposure time necessitates a higher initial concentration to achieve the target CT product. |
| Enclosure Volume | The size of the structure or fumigation chamber to be treated is fundamental in calculating the total amount of fumigant required.[7] | A larger volume requires a greater amount of this compound. |
| Enclosure Seal | The integrity of the fumigation enclosure (e.g., tarping) affects the rate of gas leakage.[8] A poor seal will result in a faster loss of fumigant concentration. | Higher anticipated leakage requires a higher initial dosage to maintain the target concentration. |
| Sorption | The absorption of this compound by materials within the fumigated structure can reduce the concentration of the gas in the air.[9][10] | Highly sorptive materials may necessitate a higher initial dosage. |
Experimental Protocol for Dosage Determination
This protocol outlines the steps for conducting a study to determine the effective dosage of this compound for a specific termite species under controlled laboratory conditions.
1. Materials and Equipment:
-
Fumigation chambers (various sizes)
-
This compound source (cylinder with a precise dispensing system)
-
Gas concentration monitoring device (e.g., SF-ExplorIR)[11]
-
Termite colonies of the target species
-
Wood blocks or other suitable substrate for termites
-
Temperature and humidity control system
-
Fans for air circulation[6]
-
Personal Protective Equipment (PPE)
2. Experimental Procedure:
-
Termite Acclimation: Acclimate termite groups in containers with a suitable substrate at a controlled temperature and humidity for a specified period before fumigation.
-
Chamber Setup:
-
Dosage Calculation:
-
Determine the target CT product based on literature values or preliminary trials.
-
Use a fumigant calculator or the following formula to determine the initial concentration required: Initial Concentration (g/m³) = Target CT Product (g-h/m³) / Exposure Time (h)
-
Calculate the total amount of this compound to be introduced based on the chamber volume.
-
-
Fumigant Introduction:
-
Introduce the calculated amount of this compound into the chamber. The introduction rate can be controlled by the length and diameter of the introduction line.[6]
-
Record the exact time of introduction.
-
-
Concentration Monitoring:
-
Fumigation Period: Maintain the fumigation for the predetermined exposure time.
-
Aeration:
-
After the exposure period, safely ventilate the chambers to remove all traces of this compound.
-
Use air monitoring devices to confirm that the concentration has dropped to a safe level (typically below 1 ppm) before handling the contents.[12]
-
-
Mortality Assessment:
-
After a post-fumigation period (e.g., 24-72 hours) to allow for delayed mortality, assess the termite mortality in each treatment group and the untreated control group.
-
-
Data Analysis:
-
Calculate the actual CT product for each chamber based on the concentration monitoring data.
-
Analyze the mortality data to determine the lethal dosage (e.g., LD₅₀ or LD₉₉).
-
Dosage Calculation for Structural Fumigation
For field applications in structures, a more comprehensive approach is required, often utilizing specialized software.
Table 2: Typical Dosage Ranges for Termite Control
| Termite Type | Typical Dosage Rate (lbs/1,000 ft³) |
| Drywood Termites (adults) | 0.5 - 1.0 |
| Other wood-infesting insects (including egg stages) | 3.0 - 5.0 |
Note: These are general guidelines. The actual dosage must be calculated based on the specific conditions of each fumigation.
A warning agent, chloropicrin, is typically introduced into the structure before the this compound to act as a deterrent due to its irritating properties, as this compound itself is odorless and colorless.[2][11]
Visualization of Workflows and Relationships
To better understand the process and the interplay of different factors, the following diagrams are provided.
Caption: Experimental workflow for this compound dosage determination.
Caption: Key factors influencing this compound dosage calculation.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. epa.gov [epa.gov]
- 3. This compound vs Methyl Bromide Performance and Efficacy - Fumico [fumico.co.za]
- 4. Everything you need to know about this compound - Fumico [fumico.co.za]
- 5. file.lacounty.gov [file.lacounty.gov]
- 6. ACIR Community [acir.aphis.usda.gov]
- 7. agriculture.gov.au [agriculture.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. This compound Fumigation as a Quarantine Treatment for the Control of Reticulitermes speratus Kolbe (Blattodea: Rhinotermitidae) in Wood [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. faculty.ucr.edu [faculty.ucr.edu]
- 12. This compound Fact Sheet [npic.orst.edu]
Application Notes and Protocols for Monitoring Sulfuryl Fluoride Concentration During Fumigation
Introduction
Sulfuryl fluoride (B91410) (SO₂F₂) is a widely used fumigant for controlling a variety of pests in structures, commodities, and soils.[1][2] Effective fumigation requires maintaining a specific concentration of the gas for a certain period, known as the Concentration x Time (CT) product, to ensure pest mortality.[3] Conversely, for human safety and environmental protection, it is crucial to accurately monitor sulfuryl fluoride concentrations, especially during the aeration phase after fumigation to ensure levels are below the permissible exposure limits before re-entry.[1][4] This document provides detailed application notes and protocols for monitoring this compound concentrations, intended for researchers, scientists, and professionals involved in fumigation processes and drug development where such compounds might be utilized.
Monitoring Methods Overview
Several analytical methods are available for determining the concentration of this compound in the air. The choice of method depends on factors such as the required sensitivity, portability, response time, and cost. The primary methods include:
-
Gas Chromatography (GC): A highly sensitive and specific method. Different detectors can be used, such as an Electron Capture Detector (ECD), Flame Photometric Detector (FPD), or Mass Spectrometer (MS).[5][6][7][8] Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS for analyzing residues in commodities.[7][9]
-
Ion Chromatography (IC): This method, such as NIOSH Method 6012, involves collecting the sample on a solid sorbent tube, followed by extraction and analysis of the fluoride ion.[10][11][12]
-
Infrared (IR) Spectroscopy: Portable monitors utilizing non-dispersive infrared (NDIR) technology provide real-time measurements of this compound concentrations.[13][14][15] These are commonly used for on-site monitoring during and after fumigation.[1][16]
-
Thermal Conductivity Analyzers: Instruments like the Fumiscope operate on the principle of thermal conductivity to measure fumigant concentrations.[17][18]
Data Presentation: Comparison of Monitoring Methods
The following table summarizes the key quantitative data for the different this compound monitoring methods, allowing for easy comparison.
| Method | Working Range | Limit of Detection (LOD) | Precision/Accuracy | Key Applications |
| Gas Chromatography - Flame Photometric Detector (GC-FPD) | 2.54 - 10.29 ppm[6] | 0.1 ppm[6] | Coefficient of Variance: 0.025[6] | Laboratory analysis of air samples.[6][10] |
| Gas Chromatography - Electron Capture Detector (GC-ECD) | 0.01 - 1.0 µg/mL (in extract)[8] | 0.01 mg/L[8] | Correlation coefficient (r²) of 0.999[8] | Analysis of residues in agricultural products.[5][8] |
| Headspace SPME-GC-MS | - | 1.99 ng/g (for this compound)[7] | RSD: 39.7% at 6.64 ng/g[7] | Multi-fumigant residue analysis in food matrices.[7][9] |
| Ion Chromatography (NIOSH Method 6012) | 9 - 75 mg/m³ (2.2 - 17 ppm) for a 3-L air sample[10][11] | 7 µg SO₂F₂ per sample[10] | Overall Precision (SˆrT): 0.070; Bias: -3.0%[10][11] | Occupational exposure monitoring.[10][11][16] |
| Portable NDIR Monitors (e.g., SF-ExplorIR, SF-ContainIR) | 0.2 - 233 g/m³[13] | Can accurately measure down to 1 ppm[1] | ±4% of reading full scale[13][14] | Real-time on-site monitoring during and after fumigation.[1][3][13] |
| Thermal Conductivity (Fumiscope) | - | - | - | On-site fumigation monitoring.[3][17] |
Experimental Protocols
This section provides a detailed protocol for a commonly used method for monitoring this compound during fumigation: Real-Time Monitoring using a Portable Non-Dispersive Infrared (NDIR) Analyzer.
Protocol: Real-Time Monitoring of this compound using a Portable NDIR Analyzer
1. Objective: To accurately measure the concentration of this compound in a fumigated enclosure in real-time to ensure efficacy and safety.
2. Materials:
-
Portable NDIR this compound Analyzer (e.g., Spectros SF-ExplorIR or SF-ContainIR)[13][14]
-
Sampling lines (e.g., polyethylene (B3416737) or PTFE tubing)
-
Gas sampling bags (for calibration checks)
-
Certified this compound gas standard of a known concentration
-
Zero air or nitrogen for instrument zeroing
-
Personal Protective Equipment (PPE) as required by safety data sheets.
3. Pre-Monitoring Procedures:
-
Instrument Calibration and Zeroing:
-
Ensure the NDIR analyzer has a valid calibration certificate.[19]
-
Turn on the instrument and allow it to warm up and stabilize according to the manufacturer's instructions.[13]
-
Perform a zero check by introducing zero air or nitrogen to the instrument. Adjust the zero reading if necessary.
-
If required by the fumigation plan or regulations, perform a span check using a certified this compound gas standard.
-
-
Placement of Sampling Lines:
-
Strategically place a minimum of three sampling lines within the fumigation enclosure to obtain representative measurements.[18]
-
Locate lines at the top, middle, and bottom of the enclosure, and in areas where gas stratification may occur.[18]
-
Ensure the ends of the sampling lines are secured and not obstructed.
-
Run the sampling lines to a central monitoring point outside the fumigated area.
-
4. Monitoring Procedure:
-
Initial Concentration Measurement:
-
Once the fumigant is introduced and the enclosure is sealed, begin monitoring.
-
Connect the first sampling line to the inlet of the NDIR analyzer.
-
Allow the analyzer to draw a sample and wait for the reading to stabilize.
-
Record the concentration, time, and sampling location.
-
Repeat the process for all sampling lines.
-
-
Periodic Monitoring:
-
Continue to take readings from all sampling lines at regular intervals (e.g., every 30-60 minutes) throughout the fumigation period.
-
This data is used to calculate the CT product and ensure it meets the target for pest control.[3]
-
-
Aeration Monitoring:
-
At the end of the fumigation period, begin the aeration process.
-
Continuously or frequently monitor the this compound concentration from all sampling points as the gas dissipates.
-
Continue monitoring until the concentration in all areas of the enclosure falls below the established permissible re-entry level (e.g., 1 ppm as required by the EPA).[4][19]
-
5. Data Analysis and Reporting:
-
Plot the concentration of this compound over time for each sampling location.
-
Calculate the cumulative CT product for the fumigation period.
-
Document the final clearance concentrations to certify the area is safe for re-entry.
Visualizations
Experimental Workflow for Real-Time Monitoring
Caption: Workflow for real-time this compound monitoring.
Logical Relationship of Monitoring Techniques
Caption: Relationship between different this compound monitoring techniques.
References
- 1. faculty.ucr.edu [faculty.ucr.edu]
- 2. SO2F2 Sensor, this compound Detection | smartGAS [smartgas.eu]
- 3. mbao.org [mbao.org]
- 4. This compound Fact Sheet [npic.orst.edu]
- 5. fao.org [fao.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. fluoridealert.org [fluoridealert.org]
- 8. researchgate.net [researchgate.net]
- 9. Project : USDA ARS [ars.usda.gov]
- 10. cdc.gov [cdc.gov]
- 11. cdc.gov [cdc.gov]
- 12. This compound (6012) - Wikisource, the free online library [en.wikisource.org]
- 13. Spectros Instruments, Inc. [spectrosinstruments.com]
- 14. Spectros Instruments, Inc. [spectrosinstruments.com]
- 15. This compound | Umicore [eom.umicore.com]
- 16. cdpr.ca.gov [cdpr.ca.gov]
- 17. researchgate.net [researchgate.net]
- 18. ACIR Community [acir.aphis.usda.gov]
- 19. epa.gov [epa.gov]
Application Notes and Protocols for the Synthesis of Sulfamoyl Fluorides from Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis of sulfamoyl fluorides from secondary amines, a critical transformation in medicinal chemistry and drug development. Sulfamoyl fluorides are valuable functional groups and connective linkers in organic synthesis, notably utilized in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry.[1][2] The protocols outlined below describe two robust methods: the classical approach using sulfuryl fluoride (SO₂F₂) gas and a more modern method employing a stable solid reagent.
Introduction
Sulfamoyl fluorides (R₂NSO₂F) are increasingly important motifs in the design of covalent inhibitors and chemical probes.[3][4] Their synthesis from readily available secondary amines is a key step in accessing these valuable compounds. The methods presented here offer reliable routes to a wide range of sulfamoyl fluorides.
Method A: Direct Fluorosulfonylation using this compound (SO₂F₂) Gas
This method involves the direct reaction of a secondary amine with this compound gas, a highly reactive electrophile. While effective, this protocol requires special care due to the toxic and gaseous nature of SO₂F₂.[5][6]
Experimental Protocol
Materials:
-
Secondary amine
-
This compound (SO₂F₂) gas
-
Triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN)
-
Standard laboratory glassware for inert atmosphere reactions
-
Gas bubbling apparatus
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet tube under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly bubble this compound (SO₂F₂) gas through the stirred solution.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, stop the gas flow and purge the reaction vessel with nitrogen to remove any excess SO₂F₂.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Representative Data
| Entry | Secondary Amine | Solvent | Base (eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DCM | Et₃N (1.2) | 0 to rt | 1-3 | >90 |
| 2 | Piperidine | DCM | Et₃N (1.2) | 0 to rt | 1-3 | ~85 |
| 3 | N-Methylbenzylamine | MeCN | Et₃N (1.2) | 0 to rt | 2-4 | ~90 |
| 4 | Dibenzylamine | DCM | Et₃N (1.2) | 0 to rt | 2-4 | ~88 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Method B: Fluorosulfonylation using a Shelf-Stable Imidazolium Salt
To circumvent the hazards associated with SO₂F₂ gas, solid reagents have been developed. 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (B1224126) (SuFEx-IT) is a bench-stable, crystalline solid that offers a safer and often more efficient alternative for the synthesis of sulfamoyl fluorides.[2][7][8]
Experimental Protocol
Materials:
-
Secondary amine
-
1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (SuFEx-IT)
-
Triethylamine (Et₃N) (if the amine is a hydrochloride salt)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the secondary amine (1.0 mmol) and anhydrous acetonitrile (5 mL).[2]
-
Add 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (1.0 mmol).[2]
-
If the secondary amine is provided as a hydrochloride salt, add triethylamine (1.0 mmol) dropwise to the stirred mixture.[2]
-
Stir the mixture at room temperature for 0.5–2 hours. Monitor the reaction by TLC, LC-MS, or GC-MS.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
| Entry | Secondary Amine | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | MeCN | 1 | 95 | [2] |
| 2 | 4-Methylpiperazine | MeCN | 1 | 96 | [2] |
| 3 | N-Phenylpiperazine | MeCN | 1 | 94 | [2] |
| 4 | Indoline | MeCN | 1 | 92 | [2] |
Note: Yields are based on reported literature values and may vary.[2]
Visualization of Synthetic Pathways
The selection of a synthetic route for sulfamoyl fluorides from secondary amines depends on factors such as reagent availability, safety considerations, and substrate scope. The following diagrams illustrate the general workflows.
Caption: Synthetic routes to sulfamoyl fluorides from secondary amines.
Caption: Workflow for Method A: Synthesis using SO₂F₂ gas.
Caption: Workflow for Method B: Synthesis using a solid reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfuryl Fluoride in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuryl fluoride (B91410) (SO₂F₂), a readily available and cost-effective gas, has emerged as a valuable reagent in modern medicinal chemistry for the synthesis of pharmaceutical intermediates. Its primary applications lie in the efficient formation of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. These functional groups are of significant interest as they can act as covalent warheads in targeted drug discovery, engaging with specific amino acid residues in proteins to achieve high potency and selectivity.[1][2] The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers, has further expanded the utility of these motifs, enabling rapid and modular synthesis of complex molecules.[3]
This document provides detailed application notes and experimental protocols for the use of sulfuryl fluoride in the synthesis of key pharmaceutical intermediates, with a focus on practical methodologies for laboratory-scale synthesis.
Key Applications of this compound in Pharmaceutical Intermediate Synthesis
This compound is a versatile reagent for the introduction of the -SO₂F functional group and its derivatives. The main transformations include:
-
Fluorosulfurylation of Phenols: The reaction of phenols with this compound in the presence of a base is a common and efficient method to produce aryl fluorosulfates. These intermediates can be further functionalized or used directly in drug discovery.
-
Synthesis of Sulfamoyl Fluorides: Amines can react with this compound to yield sulfamoyl fluorides, which are important building blocks for various therapeutic agents.
-
Formation of Sulfonyl Fluorides: While direct conversion of some precursors to sulfonyl fluorides using SO₂F₂ is possible, it is more commonly used to generate fluorosulfates which can then be converted to other functionalities.
The stability of the S-F bond in sulfonyl fluorides, compared to the more reactive sulfonyl chlorides, makes them ideal for late-stage functionalization of complex molecules, a critical step in drug development.[4]
Data Presentation: Synthesis of Pharmaceutical Intermediates
The following tables summarize quantitative data for the synthesis of key pharmaceutical intermediates using this compound and subsequent transformations.
Table 1: Synthesis of Fedratinib Intermediate (Aryl Sulfonyl Fluoride)
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-(2-(4-morpholino)ethoxy)phenol | This compound (SO₂F₂) | 4-(2-(4-morpholino)ethoxy)benzenesulfonyl fluoride | - | Assumed intermediate for the subsequent step |
| 4-(2-(4-morpholino)ethoxy)benzenesulfonyl fluoride | N-(cyanomethyl)-4-(2-(4-morpholino)ethoxy)benzenesulfonamide | Fedratinib | 93 | [1] |
Note: While the direct synthesis of the sulfonyl fluoride intermediate from the corresponding phenol (B47542) using SO₂F₂ is the logical first step, a specific literature procedure with yield was not identified in the search. The subsequent amidation step is well-documented.
Table 2: Synthesis of Celecoxib (B62257) Intermediate (Aryl Sulfonyl Fluoride)
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | Pyrylium tetrafluoroborate (B81430), MgCl₂, KF | 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride | 82 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Fluorosulfurylation of Phenols using a Saturated Solution of this compound
This protocol is adapted from a method for the high-throughput synthesis of arylfluorosulfates.[6]
Materials:
-
Phenolic substrate
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (MeCN)
-
This compound (SO₂F₂) gas
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of a Saturated SO₂F₂ Solution: In a well-ventilated fume hood, bubble SO₂F₂ gas through anhydrous acetonitrile at room temperature for at least 30 minutes to create a saturated solution.
-
Reaction Setup: To a solution of the phenolic substrate (1.0 eq) in a minimal amount of acetonitrile, add triethylamine (1.5 eq).
-
Reaction: Add the freshly prepared saturated solution of SO₂F₂ in acetonitrile to the reaction mixture. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12 hours.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Fedratinib via a Sulfonyl Fluoride Intermediate (Amidation Step)
This protocol describes the final catalytic amidation step to produce Fedratinib from its sulfonyl fluoride intermediate.[1]
Materials:
-
4-(2-(4-morpholino)ethoxy)benzenesulfonyl fluoride
-
N-(cyanomethyl)-4-aminobenzamide
-
Tetramethyldisiloxane (TMDS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve 4-(2-(4-morpholino)ethoxy)benzenesulfonyl fluoride (1.0 eq) and N-(cyanomethyl)-4-aminobenzamide (1.2 eq) in anhydrous DMSO.
-
Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt, 0.1 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq), and tetramethyldisiloxane (TMDS, 2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 35 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically purified by preparative High-Performance Liquid Chromatography (HPLC) to afford the final product, Fedratinib. The reported yield for this step is 93%.[1]
Protocol 3: Synthesis of Celecoxib Sulfonyl Fluoride Intermediate from the Corresponding Sulfonamide
This protocol describes the conversion of the sulfonamide group of Celecoxib to a sulfonyl fluoride.[5]
Materials:
-
Celecoxib (4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide)
-
2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate
-
Magnesium chloride (MgCl₂)
-
Potassium fluoride (KF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Celecoxib (1.0 eq), 2,4,6-triphenylpyrylium tetrafluoroborate (1.5 eq), magnesium chloride (1.5 eq), and potassium fluoride (6.0 eq) in acetonitrile.
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 2 hours.
-
Quenching: Cool the reaction mixture to room temperature and add deionized water. Stir for an additional hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Work-up: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel to yield the desired sulfonyl fluoride. The reported yield is 82%.[5]
Mandatory Visualization
Caption: General workflow for synthesizing pharmaceutical intermediates using this compound.
References
- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3403144A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Studying Sulfuryl Fluoride Penetration in Wood
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for establishing an experimental setup to investigate the penetration of sulfuryl fluoride (B91410) (SF) into wood. The following protocols and application notes are designed to ensure accurate and reproducible results for assessing the efficacy of SF as a wood fumigant.
Introduction
Sulfuryl fluoride (SF) is a widely used fumigant for the control of wood-destroying insects.[1][2] Its effectiveness is largely dependent on its ability to penetrate the wood matrix to reach target pests.[2][3] Understanding the dynamics of SF penetration is crucial for optimizing fumigation protocols and ensuring complete pest eradication. Key characteristics of this compound include its high vapor pressure, low solubility in water, and superior ability to penetrate wood compared to other fumigants like methyl bromide.[1] This document outlines the necessary equipment, experimental procedures, and data analysis techniques for studying SF penetration in various wood species under different environmental conditions.
Experimental Setup
A robust experimental setup is fundamental for obtaining reliable data on this compound penetration in wood. The core components include a fumigation chamber, a gas delivery and monitoring system, and equipment for sample preparation and analysis.
Fumigation Chamber
The fumigation chamber should be an airtight, non-reactive container to ensure stable gas concentrations throughout the experiment.
-
Materials: Stainless steel or glass desiccators are commonly used to avoid sorption of this compound onto the chamber walls.[4][5]
-
Volume: The chamber volume should be sufficient to accommodate the wood samples and allow for adequate gas circulation. Chambers can range from small desiccators (e.g., 6.9 L) to larger stainless steel vessels (e.g., 30.0 L or 500 L).[5][6]
-
Sealing: A secure sealing mechanism, such as Nalgene gaskets, is critical to prevent gas leakage.[4]
-
Gas Circulation: One or more fans should be placed inside the chamber to ensure uniform distribution of the fumigant.[1] Fans are typically run for a short period (e.g., 15 minutes) after gas introduction.[1]
-
Sampling Ports: The chamber must be equipped with gas-tight sampling ports to allow for the extraction of gas samples for concentration analysis without compromising the integrity of the system.[4]
Gas Delivery and Monitoring System
Precise control and measurement of the this compound concentration are essential.
-
Gas Introduction: this compound is introduced into the chamber as a gas.[2] The required amount is calculated based on the chamber volume and the target concentration.
-
Concentration Monitoring:
-
Thermal Conductivity (TC) Analyzer: A common instrument for measuring SF concentrations during fumigation.[1] These analyzers must be calibrated specifically for this compound (e.g., Vikane™).[1]
-
Gas Chromatography (GC): A highly sensitive and specific method for determining SF concentrations. Gas chromatography coupled with mass spectrometry (GC-MS) or a barrier ionization discharge detector (GC-BID) can be used for precise measurements.[6][7][8]
-
Portable Gas Analyzers: Devices like the Interscan Model GF 1900 or Miran gas analyzers can be used for leak detection and monitoring lower concentrations.[1]
-
-
Gas Sampling: Gas samples are typically drawn from the chamber through sampling lines made of non-reactive tubing.[1] For larger setups, multiple sampling lines should be placed at different locations within the chamber to ensure representative sampling.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for conducting experiments to study this compound penetration in wood.
Wood Sample Preparation
The physical and chemical properties of the wood samples can significantly influence fumigant penetration.
-
Wood Species Selection: Choose wood species relevant to the research objectives (e.g., Douglas fir, pine, oak).[4][6]
-
Sample Dimensions: Cut wood blocks to a standardized size (e.g., 10 cm x 10 cm x 30 cm or 5 cm x 6 cm x 6 cm).[5][6] For penetration depth studies, smaller blocks or cubes may be used.[6]
-
Moisture Content Conditioning: The moisture content of the wood is a critical factor affecting SF sorption.[6]
-
Dry Wood: Condition wood samples to a specific low moisture content (e.g., 12.41 ± 0.01%) by storing them in a controlled environment.[6]
-
Wet Wood: To study the effect of high moisture content, submerge wood blocks in water for a specified period (e.g., two weeks) to achieve a high moisture level (e.g., 70.18 ± 0.12%).[6]
-
Moisture Content Determination: Measure the moisture content by weighing the wood blocks before and after drying in an oven at 103 ± 2 °C until a constant weight is achieved.[6]
-
-
Sample Placement: Place the conditioned wood samples inside the fumigation chamber, ensuring adequate spacing for gas circulation.[9]
Fumigation Procedure
-
Chamber Sealing: Seal the fumigation chamber containing the wood samples.
-
Gas Introduction: Introduce a predetermined concentration of this compound into the chamber. Common dosages for experimental studies range from 30 mg/L to 48 mg/L.[5][6]
-
Gas Circulation: Activate the internal fans for approximately 15 minutes to ensure a homogenous gas mixture.[1]
-
Exposure Period: Maintain the fumigation for a specified duration, typically ranging from 24 to 48 hours.[5][6]
-
Gas Concentration Monitoring: At regular intervals (e.g., 0.1, 0.5, 1, 2, 4, 6, and 24 hours), draw gas samples from the chamber using a gas-tight syringe and analyze the this compound concentration using a calibrated TC analyzer or GC.[6]
-
Concentration-Time (Ct) Product Calculation: The Ct product is a critical measure of fumigant exposure and is calculated by integrating the concentration over the exposure time. The following formula can be used: Ct = Σ [(Ci + Ci+1)/2] * (ti+1 - ti), where C is the fumigant concentration (mg/L) and t is the exposure time (h).[6]
Determination of this compound Sorption
Sorption refers to the absorption and adsorption of the fumigant by the wood.
-
Headspace Analysis: The decrease in the headspace concentration of this compound over time, after accounting for any leaks, is attributed to sorption by the wood.
-
Loading Ratios: To investigate the effect of wood volume on sorption, conduct experiments with different loading ratios (e.g., 10%, 30%, and 50% v/v) of wood within the chamber.[6]
-
Data Analysis: Plot the change in SF concentration over time for different wood types, moisture contents, and loading ratios to determine sorption rates.
Measurement of Penetration Depth
Determining how deep the fumigant penetrates the wood is crucial for assessing its effectiveness against internal pests.
-
Bioassay Method:
-
Place target insects (e.g., termites) in a small chamber created at the center of a wooden block.[6]
-
Assemble the block and place it in the fumigation chamber.
-
After fumigation, assess the mortality of the insects to determine if a lethal concentration of this compound reached the center of the block.[6]
-
-
Direct Gas Sampling from Wood:
-
Drill small cavities at various depths within the wood block before fumigation.[4]
-
Install sampling ports or septa at these locations to allow for direct gas sampling from within the wood during the fumigation.[4]
-
Analyze the gas samples to determine the concentration of this compound at different depths over time.
-
Data Presentation
Organizing the quantitative data into tables allows for clear comparison and interpretation of the results.
Table 1: Sorption of this compound in Different Wood Conditions
| Wood Type | Moisture Content (%) | Loading Ratio (v/v) | Initial SF Conc. (mg/L) | Final SF Conc. (mg/L) | Percent Sorption (%) |
| Pine (Dry) | 12.41 | 10% | 30 | ||
| Pine (Wet) | 70.18 | 10% | 30 | ||
| Pine (Dry) | 30% | 10% | 30 | ||
| Pine (Wet) | 30% | 10% | 30 | ||
| Pine (Dry) | 50% | 10% | 30 | ||
| Pine (Wet) | 50% | 10% | 30 | ||
| Douglas Fir | 7.8 | - | 48 | 35 |
Data for Pine is hypothetical and should be replaced with experimental results. Douglas Fir data from Ren et al. (2011).[4][5]
Table 2: Penetration of this compound in Wood (Bioassay Method)
| Wood Species | Temperature (°C) | LCt50 (mg h/L) - Open | LCt99 (mg h/L) - Open | LCt50 (mg h/L) - In Wood | LCt99 (mg h/L) - In Wood |
| Pine | 23 | 30.87 | 42.53 | 31.59 | 53.34 |
| Pine | 5 | 151.62 | 401.9 | - | - |
Data from a study on Reticulitermes speratus in pine wood.[6]
Table 3: Comparison of Fumigant Penetration and Sorption in Pinewood
| Fumigant | Applied Conc. (mg/L) | Exposure Time (h) | Percent Sorption (%) | Max Variation in Conc. (Chamber vs. 15cm depth) at 24h (%) | Max Variation in Conc. (Chamber vs. 15cm depth) at 48h (%) |
| This compound | 48 | 48 | 35 | 11.8 | 9.3 |
| Methyl Bromide | 48 | 48 | 70 | 81.3 | 76.8 |
| Ethanedinitrile | 48 | 48 | 63 | 1.5 | 0.5 |
| Phosphine | 1 | 48 | 25 | 9.3 | 1.1 |
Data from Ren et al. (2011).[5]
Visualizations
Diagrams can effectively illustrate the experimental workflow and logical relationships.
Caption: Experimental workflow for studying this compound penetration in wood.
Caption: Factors influencing this compound penetration and sorption in wood.
References
- 1. ACIR Community [acir.aphis.usda.gov]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. faculty.ucr.edu [faculty.ucr.edu]
- 4. ippc.int [ippc.int]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. Project : USDA ARS [ars.usda.gov]
- 8. fluoridealert.org [fluoridealert.org]
- 9. agriculture.gov.au [agriculture.gov.au]
Application Note: Quantitative Analysis of Sulfuryl Fluoride in Air Samples
Audience: Researchers, scientists, and professionals involved in environmental monitoring, occupational safety, and fumigation process control.
Abstract: Sulfuryl fluoride (B91410) (SO₂F₂) is a widely used fumigant for controlling pests in structures and commodities.[1] Due to its toxicity, monitoring its concentration in air is critical to ensure occupational safety and environmental compliance, particularly after fumigation to confirm that levels are safe for human re-entry (typically below 1 ppm).[2] This document provides detailed protocols for the quantitative analysis of sulfuryl fluoride in air samples using two primary laboratory-based methods: Gas Chromatography (GC) and Ion Chromatography (IC), based on established methodologies such as those from NIOSH.
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is highly sensitive and suitable for detecting low concentrations of this compound. It involves collecting a whole air sample and injecting an aliquot of the sample's headspace into a GC system.
Experimental Protocol:
1. Air Sampling (Whole Air Sample)
-
Apparatus: Use inert gas sampling bags, such as 20L Kynar® or Tedlar® bags.[3]
-
Procedure:
-
Evacuate the bag completely using a vacuum pump or a gas-tight syringe to remove any residual air before sampling.[3]
-
At the sampling site, connect the bag to a personal sampling pump or use a lung-box style sampler to draw air into the bag.
-
Fill the bag partially, ensuring the gas pressure inside is at ambient atmospheric pressure to prevent sample loss or contamination.[3]
-
Seal the bag and transport it to the laboratory for analysis. For short-term storage, keep the bags away from direct sunlight and extreme temperatures.
-
2. Instrument and Calibration
-
Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (GC-ECD) is used. Results can be confirmed using a Mass Spectrometer (GC-MS).[4]
-
Calibration Standards:
-
Purchase certified commercial gas standards of this compound at various concentrations (e.g., 1, 3, 5, and 10 ppm).[3] The use of in-house prepared standards from highly concentrated sources is discouraged due to potential dilution errors.[3]
-
Prepare a calibration curve by injecting known volumes of the standard gases into the GC system. A linear range of 0.01–1.0 μg/mL with a correlation coefficient (r²) of >0.999 is typically achievable.[4][5]
-
3. Sample Analysis
-
Set up the GC-ECD system according to the parameters outlined in Table 1.
-
Using a gas-tight syringe, withdraw a known volume (e.g., 100 µL to 1 mL) from the headspace of the sample gas bag.
-
Inject the aliquot directly into the GC injection port.
-
Record the resulting chromatogram and measure the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve.
Data Presentation: GC-ECD Method Performance
| Parameter | Typical Value | Source |
| Detector | Electron Capture (ECD) | [4][6] |
| Alternate Detector | Flame Photometric (FPD) | [7][8] |
| Linearity (r²) | >0.999 | [4] |
| Limit of Detection (LOD) | 0.01 mg/L | [4][5] |
| Limit of Quantitation (LOQ) | 0.04 mg/L | [4][5] |
| Working Range (FPD) | 2.54 to 10.29 ppm | [7] |
| Recovery | 74.1% to 108.9% | [4][5] |
| Relative Standard Deviation | 0.5% to 6.8% | [4][5] |
Table 1: Typical GC-ECD Instrumental Conditions
| Parameter | Setting |
| Column | PoraBOND Q (25 m x 0.25 mm, 3 µm) or similar |
| Injector Temperature | 200°C |
| Oven Program | 150°C (Isothermal) |
| Detector Temperature | 300°C |
| Carrier Gas | Nitrogen, 1.0 mL/min |
| Makeup Gas | Nitrogen, 60 mL/min |
| Injection Volume | 100 µL - 1 mL |
Method 2: NIOSH Method 6012 - Solid Sorbent Sampling with Ion Chromatography
This method is designed for personal or area monitoring and involves drawing a known volume of air through a solid sorbent tube, followed by solvent extraction and analysis of the resulting fluoride ion using Ion Chromatography (IC).
Experimental Protocol:
1. Air Sampling (Solid Sorbent)
-
Apparatus:
-
Procedure:
-
Calibrate the sampling pump with a representative sorbent tube in line.
-
Break the ends of a new sorbent tube immediately before sampling.
-
Connect the tube to the pump with flexible tubing, ensuring the airflow is directed from the front (larger) section to the back section.
-
Sample the air at a known flow rate (0.05 to 0.1 L/min) for a total sample volume of 1.3 to 10 liters.[9][10]
-
After sampling, cap the tube ends and ship them at 0°C to the laboratory for analysis.[9][10] Samples are stable for at least 12 days under these conditions.[9][11]
-
2. Sample Preparation and Extraction
-
Carefully break open the sorbent tube and place the front and back charcoal sections into separate 20 mL plastic vials.[8][10]
-
Add 20 mL of 40 mN Sodium Hydroxide (NaOH) eluent to each vial.[8][10] This solution extracts the analyte and converts this compound to fluoride and sulfate (B86663) ions (SO₂F₂ + 4NaOH → 2NaF + Na₂SO₄ + 2H₂O).[8][11]
-
Cap the vials and sonicate for 60 minutes to ensure complete extraction.[8][10]
-
Filter an aliquot of the extract through a 0.45 µm membrane filter into a sample vial for IC analysis.[8][10]
3. Instrument and Calibration
-
Instrumentation: An ion chromatograph equipped with a conductivity detector.
-
Calibration Standards: Prepare a series of calibration standards using standard solutions of fluoride ion (F⁻) spiked onto blank charcoal media and extracted using the same procedure as the samples.
4. Sample Analysis
-
Set up the IC system according to the parameters in Table 3.
-
Inject a known volume (e.g., 50 µL) of the filtered sample extract into the IC.
-
Measure the peak height or area of the fluoride ion peak.
-
Calculate the mass of fluoride in the sample using the calibration curve.
-
Convert the mass of fluoride to the mass of this compound using the stoichiometric conversion factor of 2.686 (MW of SO₂F₂ / MW of 2F⁻).[8][10]
-
Calculate the concentration of this compound in the air sample by dividing the total mass by the volume of air sampled.
Data Presentation: NIOSH 6012 Method Performance
| Parameter | Typical Value | Source |
| Technique | Ion Chromatography, Conductivity Detection | [8][9] |
| Analyte | Fluoride ion (F⁻) | [8][9] |
| Working Range | 2.2 to 17 ppm (for a 3-L air sample) | [8][9] |
| Estimated LOD | 7 µg SO₂F₂ per sample | [9] |
| Overall Precision (SˆrT) | 0.070 | [8][9] |
| Accuracy | ±16.7% | [9] |
| Recovery (from media) | 97% | [8] |
Table 3: Typical IC Instrumental Conditions (NIOSH 6012)
| Parameter | Setting |
| Columns | Dionex IonPac-AG4A guard, IonPac-AS4A anion separator, or equivalent |
| Eluent | 40 mN Sodium Hydroxide (NaOH) |
| Flow Rate | 1.0 mL/min |
| Detector | Conductivity |
| Injection Volume | 50 µL |
Method Comparison
| Feature | GC-ECD / GC-FPD | NIOSH 6012 (IC) |
| Principle | Direct measurement of SO₂F₂ | Indirect measurement via F⁻ |
| Sampling | Whole air in gas bags | Active sampling on sorbent tubes |
| Sensitivity | High (sub-ppm) | Good (low ppm) |
| Application | Grab samples, area monitoring | Time-weighted average (TWA), personal exposure |
| Sample Prep | Minimal (direct injection) | Extraction and sonication required |
| Interferences | Other electrophilic compounds | Other fluoride compounds |
Workflow Visualizations
Caption: Workflow for GC-Based Analysis of this compound.
Caption: Workflow for NIOSH 6012 (IC) Analysis.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. cdc.gov [cdc.gov]
- 9. This compound (6012) - Wikisource, the free online library [en.wikisource.org]
- 10. cdc.gov [cdc.gov]
- 11. cdc.gov [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfuryl Fluoride (SO₂)
Welcome to the technical support center for sulfuryl fluoride (B91410) (SO₂F₂) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of sulfuryl fluoride.
Low or No Yield of this compound (SO₂F₂)
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low or no yield in this compound synthesis can stem from several factors depending on the chosen synthetic route. Below is a breakdown of potential causes and solutions for three common synthesis methods.
Method 1: Gas-Phase Catalytic Reaction (SO₂ + Cl₂ + HF over a catalyst)
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Activated carbon catalysts can be poisoned, especially at higher temperatures (250°C to 350°C).[1] Consider using a more robust catalyst like barium fluoride (BaF₂) on an activated carbon support, which has shown good yields and longevity.[1] Regeneration of the catalyst may also be possible. |
| Suboptimal Reaction Temperature | The reaction is highly temperature-dependent. At lower temperatures, the formation of SO₂F₂ may be minimal. Conversely, excessively high temperatures do not always improve yield and can lead to catalyst deactivation.[1] For a BaF₂ catalyst, a temperature range of 150°C to 180°C is recommended.[1] |
| Incorrect Reactant Stoichiometry | An inappropriate ratio of sulfur dioxide, chlorine, and hydrogen fluoride can lead to incomplete conversion and the formation of byproducts. Ensure precise control over the feed rates of the gaseous reactants. |
| Presence of Water | The presence of moisture can lead to the formation of corrosive byproducts and reduce catalyst efficiency. Ensure all reactants and the reactor system are substantially anhydrous.[1] |
Method 2: Fluorination of Sulfuryl Chloride (SO₂Cl₂ + Fluorinating Agent)
| Potential Cause | Suggested Solution |
| Inefficient Fluorinating Agent | The choice and quality of the fluorinating agent are critical. Anhydrous potassium fluoride (KF) is commonly used. The use of a phase-transfer catalyst, such as 18-crown-6, can enhance the reactivity of KF.[2] |
| Inappropriate Solvent | The solvent plays a crucial role in dissolving reactants and facilitating the reaction. Polar aprotic solvents like acetonitrile (B52724) are often effective.[2] A biphasic water/acetone mixture with KF has also been reported to give high yields. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. For the reaction of SO₂Cl₂ with KF, temperatures can range from 50°C to 150°C.[3] |
| Hydrolysis of SO₂Cl₂ or SO₂F₂ | Both the starting material and the product can be sensitive to moisture, leading to the formation of sulfonic acids. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. |
Method 3: Direct Fluorination of Sulfur Dioxide (SO₂ + F₂)
| Potential Cause | Suggested Solution |
| Poor Gas Mixing | Inefficient mixing of the gaseous reactants can lead to localized high concentrations of fluorine, which may result in over-fluorination or side reactions. Utilize a reactor designed for efficient gas dispersion. |
| Uncontrolled Reaction Temperature | The direct fluorination of SO₂ is an exothermic reaction. Inadequate temperature control can lead to the formation of byproducts. The reaction should be carried out in a vessel with efficient heat dissipation. |
| Presence of Impurities in Gas Streams | Impurities in the sulfur dioxide or fluorine gas streams can interfere with the reaction. Use high-purity gases for optimal results. |
Formation of Significant Byproducts
Q: My final product is contaminated with significant amounts of byproducts. How can I minimize their formation and purify my product?
A: The formation of byproducts is a common issue. The primary byproduct of concern is often sulfuryl chloride fluoride (SO₂ClF).
| Synthesis Method | Common Byproducts | Minimization & Purification Strategies |
| Gas-Phase Catalytic Reaction | Sulfuryl chloride fluoride (SO₂ClF), unreacted starting materials (SO₂, Cl₂, HF), and hydrogen chloride (HCl).[1] | Minimization: Optimize reaction temperature and reactant ratios. Purification: SO₂F₂ (boiling point: -55.4°C) can be separated from SO₂ClF (boiling point: 7°C) by fractional distillation.[1] Unreacted acidic gases can be removed by scrubbing with water, followed by a drying step. A hydrogen peroxide solution can also be used to remove chlorine and sulfur dioxide impurities.[4] |
| Fluorination of Sulfuryl Chloride | Sulfuryl chloride fluoride (SO₂ClF), unreacted SO₂Cl₂. | Minimization: A two-stage fluorination process can be employed, where the initial product mixture containing SO₂ClF is passed through a second reactor to drive the reaction to completion.[3] Purification: Similar to the gas-phase method, fractional distillation is effective for separating SO₂F₂ from SO₂ClF. |
| Direct Fluorination of Sulfur Dioxide | Thionyl fluoride (SOF₂), thionyl tetrafluoride (SOF₄), and sulfur hexafluoride (SF₆) can form, especially at higher temperatures and with an excess of fluorine. | Minimization: Precise control of the stoichiometry (a slight excess of SO₂) and reaction temperature is crucial. The reaction should ideally be run at a temperature that favors the formation of SO₂F₂ without promoting further fluorination. Purification: Cryogenic fractional distillation can be used to separate SO₂F₂ from the more volatile SF₆ and less volatile byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
The most common commercial production method involves the gas-phase reaction of sulfur dioxide (SO₂), chlorine (Cl₂), and hydrogen fluoride (HF) in the presence of a catalyst, such as activated carbon impregnated with a metal fluoride.[1]
Q2: Can I use other fluorinating agents besides potassium fluoride for the reaction with sulfuryl chloride?
Yes, other fluoride sources can be used. For example, potassium bifluoride (KHF₂) is also a viable option. The choice of fluorinating agent can affect the reaction conditions and yield.
Q3: My catalyst in the gas-phase synthesis seems to have lost activity. Can it be regenerated?
Catalyst deactivation is a known issue, particularly with activated carbon catalysts at elevated temperatures.[1] Some patents suggest that catalysts based on alkaline earth metal fluorides, like barium fluoride, are more robust and potentially regenerable, although specific regeneration protocols are often proprietary.[1]
Q4: How can I effectively remove acidic impurities like HCl and HF from my crude this compound?
Scrubbing the gas stream through water is a common method to remove acidic impurities. However, since this compound has some solubility in water, this can lead to product loss. An alternative is to pass the gas through a scrubber containing a basic solution, followed by a drying agent to remove any entrained water.
Q5: What are the primary safety concerns when working with the synthesis of this compound?
The reactants and the product itself are hazardous. Fluorine gas is extremely reactive and toxic. Hydrogen fluoride is highly corrosive and toxic. Sulfuryl chloride is corrosive and reacts with water. This compound is a toxic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Special care should be taken to ensure all equipment is dry to prevent the formation of corrosive acids.
Experimental Protocols
Method 1: Gas-Phase Synthesis of this compound using a Barium Fluoride Catalyst
This protocol is adapted from the process described in U.S. Patent 4,003,984.[1]
1. Catalyst Preparation:
-
Impregnate activated carbon pellets with a solution of barium chloride.
-
Dry the pellets and then treat with hydrogen fluoride gas at an elevated temperature to convert the barium chloride to barium fluoride on the carbon support.
-
Dry the final catalyst under a stream of nitrogen at 300°C before use.[1]
2. Reaction Setup:
-
A heated tube reactor (e.g., Monel pipe) is charged with the prepared catalyst.
-
The reactor is equipped with a means to control and monitor the internal temperature.
-
Separate gas lines for sulfur dioxide, chlorine, and hydrogen fluoride are connected to a heated mixing manifold before entering the reactor.
3. Procedure:
-
Heat the reactor to the desired temperature (e.g., 150-180°C).[1]
-
Introduce a continuous flow of a substantially anhydrous gaseous mixture of sulfur dioxide, chlorine, and hydrogen fluoride into the reactor over the catalyst bed.
-
The product gas stream exiting the reactor is passed through a condenser to separate this compound from less volatile byproducts like sulfuryl chloride fluoride.
-
Further purification can be achieved by scrubbing the gas with water to remove acidic impurities, followed by drying.
4. Data Presentation:
| Temperature (°C) | Catalyst | SO₂F₂ Yield (%) | SO₂ClF Yield (%) |
| 200 | BaF₂ | Data not specified | Data not specified |
| 250 | BaF₂ | Data not specified | Data not specified |
| 300 | BaF₂ | Data not specified | Data not specified |
| 350 | BaF₂ | Data not specified | Data not specified |
| 400 | BaF₂ | Data not specified | Data not specified |
| 150-180 | BaF₂ on Activated Carbon | Good | Data not specified |
Note: The patent describes these experiments but provides qualitative descriptions of yield rather than specific percentages in a comparative table.[1]
Method 2: Synthesis of this compound from Sulfuryl Chloride and Potassium Fluoride
This protocol is based on general laboratory procedures for nucleophilic fluorination.
1. Reaction Setup:
-
A dry, three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and an inlet for an inert gas (e.g., nitrogen or argon).
-
The outlet of the condenser is connected to a cold trap to collect the gaseous product.
2. Procedure:
-
To the flask, add anhydrous potassium fluoride and a high-boiling polar aprotic solvent (e.g., sulfolane).
-
Heat the mixture with vigorous stirring to the desired reaction temperature (e.g., 180°C).
-
Slowly add sulfuryl chloride to the hot suspension.
-
The gaseous this compound product will pass through the condenser and can be collected in the cold trap.
-
The reaction can be driven to completion by monitoring the cessation of gas evolution.
3. Data Presentation:
| Fluorinating Agent | Solvent | Temperature (°C) | Catalyst | Yield of SO₂F₂ (%) |
| KF | Acetonitrile | Room Temp | 18-crown-6 | Excellent[2] |
| KF | Water/Acetone | Not specified | None | 84-100 |
| KHF₂ | Not specified | Not specified | Not specified | High |
Visualizations
Caption: Overview of major synthesis routes for this compound.
Caption: Logical workflow for diagnosing low yield in SO₂F₂ synthesis.
References
- 1. US4003984A - Production of this compound - Google Patents [patents.google.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. CN103864022A - this compound preparation method - Google Patents [patents.google.com]
- 4. CN1243803A - Purification of sulfuryl fluorine - Google Patents [patents.google.com]
Technical Support Center: Managing Sulfuryl Fluoride Sorption in Fumigated Commodities
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with sulfuryl fluoride (B91410) fumigation.
Troubleshooting Guide
This guide addresses common issues encountered during fumigation experiments related to sulfuryl fluoride sorption.
Issue 1: Higher-than-expected this compound sorption.
-
Question: My experiment shows significantly higher this compound sorption than anticipated for my commodity. What are the potential causes?
-
Answer: Several factors could be contributing to this:
-
Commodity Characteristics:
-
Particle Size: Powdery or finely milled materials have a larger surface area, leading to higher sorption compared to whole or granular commodities.[1] For example, wheat flour is known to be more sorptive than whole wheat.
-
Composition: Commodities with high oil or fat content can exhibit greater sorption.
-
-
Environmental Conditions:
-
Experimental Setup:
-
Inadequate Circulation: Poor air circulation within the fumigation chamber can lead to localized areas of high concentration and increased sorption. Ensure circulation fans are used, especially for larger enclosures.
-
Leaks in the System: While seemingly counterintuitive, a leak can lead to a miscalculation of the sorption rate, appearing as though more fumigant has been sorbed by the commodity when it has actually escaped the chamber.
-
-
Issue 2: Inconsistent or variable sorption results between replicate experiments.
-
Question: I am observing significant variability in this compound sorption across my experimental replicates. What could be causing this?
-
Answer: Inconsistent results are often due to a lack of precise control over experimental parameters:
-
Inconsistent Sample Preparation: Ensure that the commodity samples are homogenous and that the particle size and moisture content are consistent across all replicates.
-
Variable Environmental Conditions: Small fluctuations in temperature and humidity between experiments can impact sorption rates.[1] Maintain a controlled environment for your fumigation chambers.
-
Inaccurate Dosing: Ensure your method for introducing this compound gas is precise and repeatable for each replicate.
-
Non-uniform Packing: The way the commodity is packed in the chamber can affect gas circulation and, consequently, sorption. Strive for a consistent packing density.
-
Issue 3: High residual levels of this compound detected after aeration.
-
Question: After the aeration phase, I am still detecting high levels of residual this compound in my commodity. Why is this happening and how can I reduce it?
-
Answer: High residual levels are typically due to incomplete desorption.
-
Highly Sorptive Materials: Some materials naturally retain this compound for longer periods.[2][3]
-
Insufficient Aeration: The duration and efficiency of the aeration process are critical.
-
Increase Aeration Time: Prolonging the aeration period will allow more time for the fumigant to desorb.
-
Improve Airflow: Use fans or a ventilation system to actively move air over and through the commodity.
-
Increase Temperature during Aeration: A slight, controlled increase in temperature during aeration can sometimes accelerate the desorption process.
-
-
"Reservoir" Effects: Enclosed spaces within the experimental setup can trap gas, which then slowly leaches out.[3] Ensure all parts of your system are adequately ventilated.
-
Frequently Asked Questions (FAQs)
Q1: Which types of commodities are most prone to high this compound sorption?
A1: Generally, commodities with a large surface area and/or high lipid content are more sorptive. This includes:
-
Powdery materials: Flours (e.g., wheat, chickpea) and powders (e.g., coriander, ginger).[4]
-
Oily commodities: Oilseeds and some nuts.
-
Decorticated split pulses. [4]
Q2: How does temperature affect this compound sorption?
A2: The rate of this compound sorption generally increases with higher temperatures.[1] It is crucial to maintain and record the temperature during fumigation experiments to ensure consistency and accuracy.
Q3: Does the initial concentration of this compound impact the sorption rate?
A3: Research indicates that the sorption rate of this compound is often independent of the initial concentration and follows first-order reaction kinetics.[1] However, the total amount of sorbed gas will be proportional to the concentration.
Q4: What are the primary breakdown products of this compound in commodities?
A4: When this compound reacts with or is metabolized within a commodity, it primarily breaks down into fluoride and sulfate (B86663) ions.
Q5: How can I minimize sorption during my fumigation experiment?
A5: To minimize this compound sorption:
-
Control Environmental Conditions: Conduct fumigations at the lowest effective temperature and ensure the commodity has a low moisture content.[1]
-
Use Whole Commodities When Possible: If your experimental design allows, use whole rather than milled or powdered commodities to reduce the available surface area for sorption.
-
Optimize Fumigation Time: Use the shortest effective exposure time necessary for your experimental goals, as sorption can increase with longer fumigation durations.[1]
-
Ensure Proper Gas Circulation: Use fans to maintain a homogenous concentration of this compound within the fumigation chamber.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound sorption.
Table 1: this compound Sorption Levels in Various Food Commodities
| Commodity Category | Commodity Example | Sorption Level | Terminal Gas Concentration (g/m³) | Reference |
| Highly Sorptive (>50%) | White Oats | High | 17.8 | [4] |
| Refined Wheat Flour | High | 30.3 | [4] | |
| Chickpea Flour | High | 26.3 | [4] | |
| Coriander Powder | High | 40.5 | [4] | |
| Medium Sorptive (26-50%) | Paddy Rice | Medium | - | |
| Corn Flour | Medium | - | ||
| Low Sorptive (≤25%) | Polished Rice | Low | - | [5] |
| Raisins | Negligible | - | [5] | |
| Coffee | Negligible | - | [5] |
Table 2: Effect of Temperature and Moisture Content on Sorption Rate
| Commodity | Temperature (°C) | Moisture Content (%) | Sorption Rate | Reference |
| Wheat | 15 | 12 | Lowest | [1] |
| Wheat | 35 | 15 | Highest | [1] |
| Durum | 15 | 12 | Lowest | [1] |
| Durum | 35 | 15 | Highest | [1] |
| Flour | 15 | 12 | Lowest | [1] |
| Flour | 35 | 15 | Highest | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Sorption in a Granular Commodity
This protocol outlines the steps to measure the sorption of this compound by a granular commodity like wheat or rice in a laboratory setting.
1. Materials and Equipment:
-
Gas-tight fumigation chambers (e.g., glass desiccators with stopcocks).
-
Gas chromatograph (GC) equipped with an appropriate detector (e.g., Electron Capture Detector - ECD or Mass Spectrometer - MS).
-
Gas-tight syringes for sampling.
-
This compound gas source (certified standard).
-
Circulation fan (small, suitable for the chamber size).
-
Vacuum pump.
-
The granular commodity to be tested.
-
Analytical balance.
-
Thermostat-controlled environment (e.g., incubator or environmental chamber).
2. Sample Preparation:
-
Determine the moisture content of the commodity using a standard method.
-
Weigh a precise amount of the commodity and place it into the fumigation chamber.
-
Seal the fumigation chamber and allow it to equilibrate to the desired experimental temperature.
3. Fumigation Procedure:
-
Introduce a small circulation fan into the chamber.
-
Evacuate a small amount of air from the chamber to create a slight negative pressure, which will aid in the introduction of the fumigant.
-
Introduce a known concentration of this compound gas into the chamber using a gas-tight syringe.
-
Turn on the circulation fan for a short period (e.g., 15-30 minutes) to ensure even distribution of the gas.
-
Maintain the chamber at a constant temperature for the duration of the experiment (e.g., 24 hours).
4. Gas Concentration Measurement:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), extract a small gas sample from the chamber's headspace using a gas-tight syringe.
-
Inject the gas sample into the GC for analysis to determine the concentration of this compound.
-
Also, run a control chamber without the commodity to account for any potential sorption to the chamber walls or leaks.
5. Data Analysis:
-
Calculate the concentration of this compound in the headspace at each time point.
-
The amount of sorbed this compound is the difference between the initial amount introduced and the amount remaining in the headspace, corrected for any losses observed in the control chamber.
-
The sorption rate can be modeled using appropriate kinetic equations, often following a first-order decay.[1]
Visualizations
References
- 1. Sorption and desorption of this compound by wheat, flour and semolina - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 2. fluoridealert.org [fluoridealert.org]
- 3. This compound Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Mitigating Sulfuryl Fluoride Resistance in Insects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfuryl fluoride (B91410). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on insect resistance and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sulfuryl fluoride (SF) in insects?
A1: this compound acts as a respiratory poison. Inside the insect's body, it breaks down into fluoride and sulfate.[1] The fluoride ion is the primary toxin, which inhibits key enzymes in the glycolysis pathway, such as enolase.[2][3] This disruption blocks the insect's ability to produce ATP, leading to energy deprivation and eventual death.[2][3]
Q2: My insect population is highly resistant to phosphine (B1218219). Will this compound be an effective alternative?
A2: Yes, this compound is an excellent alternative for controlling phosphine-resistant populations.[4][5] Extensive research has demonstrated a lack of cross-resistance between phosphine and this compound in major stored-product pests.[6][7][8][9] Therefore, SF can play a crucial role in managing insects that have developed high levels of phosphine resistance.[7][10]
Q3: Is there any documented resistance to this compound in insect populations?
A3: While SF is effective against phosphine-resistant insects, and widespread, high-level resistance is not currently a major issue, some studies indicate that insects can be selected for tolerance. For example, laboratory selection of Sitophilus oryzae resulted in a reduced mortality response, suggesting a tendency to develop resistance.[11] Continuous use without proper stewardship could lead to the selection of resistant populations.
Q4: Which insect life stage is the most tolerant to this compound?
A4: The egg stage is consistently the most tolerant to this compound across a wide range of insect species, including beetles, moths, psocids, and bed bugs.[2][7][12][13] This tolerance is attributed to the protective nature of the eggshell, which can limit the passage of the gas.[1] Larvae, pupae, and adults are generally much more susceptible.[2] Achieving 100% mortality of an infestation requires dosages and exposure times sufficient to kill the eggs.
Troubleshooting Guide
Problem: A recent this compound fumigation failed to achieve complete control of the target insect population. What went wrong?
This issue can arise from several factors related to the fumigation protocol, environmental conditions, or the biology of the target pest. Use the following guide to troubleshoot the cause.
Step 1: Review Fumigation Parameters
-
Temperature: Was the ambient temperature too low? The efficacy of SF is significantly reduced at temperatures below 20°C (68°F) because insect metabolism and respiration slow down, leading to lower fumigant uptake.[4][14] Optimal treatments often occur at or above 25°C (77°F).[14]
-
Exposure Time: Was the exposure period long enough? Short exposures may kill mobile adult and larval stages but are often insufficient to penetrate and kill the highly tolerant egg stage.[7][15] For some stored-product pests, exposure times of 7 to 10 days may be necessary to ensure all life stages are controlled.[4][5]
-
Concentration-Time (CT) Product: Was the calculated CT product achieved and maintained? Leaks in the fumigation enclosure can lead to a rapid drop in gas concentration, resulting in a sublethal dose. Real-time monitoring of gas concentrations is crucial to ensure the target CT product is met.[10] Under-dosing is a primary cause of egg survival.[15]
Step 2: Identify the Surviving Life Stage
-
After a failed fumigation, it is critical to identify which life stages have survived. If you find viable eggs but no live adults or larvae, it strongly indicates that the exposure time or concentration was insufficient.[2][7]
Step 3: Implement Corrective Mitigation Strategies
Based on your findings, consider the following strategies to improve efficacy in subsequent experiments.
-
Strategy 1: Optimize Fumigation Parameters:
-
Strategy 2: Use Synergistic Combinations:
-
Co-fumigation with Phosphine: A combination of SF and phosphine can produce a synergistic effect, increasing mortality against all life stages.[8][17] This is particularly useful for managing mixed populations with varying levels of phosphine resistance.
-
Combination with Ovicidal Agents: For pests with extremely tolerant eggs, combining SF with a fumigant that has strong ovicidal properties, such as propylene (B89431) oxide (PPO), can provide comprehensive control.[18]
-
-
Strategy 3: Implement a Rotational Strategy:
Quantitative Data on this compound Efficacy
The following tables summarize the lethal concentrations (LC) and lethal accumulated dosages (LAD) required to control various life stages of key insect pests.
Table 1: Efficacy of this compound against Tribolium castaneum (Red Flour Beetle)
| Life Stage | Exposure Time | Temperature | Efficacy Metric | Value (mg/L or g-h/m³) | Source(s) |
|---|---|---|---|---|---|
| Eggs | 48 h | - | LC₅₀ | ~1.66 (calculated) | [7] |
| Eggs | 48 h | - | LC₉₉.₉ | 48.2 mg/L | [7] |
| Larvae/Pupae/Adults | 48 h | - | LC₅₀ | ~0.057 (calculated) | [7] |
| Larvae/Pupae/Adults | 48 h | - | LC₉₉.₉ | 1.32 mg/L |[7] |
Note: The LC₅₀ for eggs is approximately 29 times higher than for other life stages, highlighting the significant tolerance of the egg stage.[7]
Table 2: Efficacy of this compound against Cimex lectularius (Bed Bug)
| Life Stage | Exposure Time | Temperature | Efficacy Metric | Value (g-h/m³) | Source(s) |
|---|---|---|---|---|---|
| Eggs | 24 h | 25°C | LAD₉₉ | 69.1 | [12] |
| Eggs | 24 h | 15°C | LAD₉₉ | 149.3 | [12] |
| All Stages | 24 h | 25°C | 100% Mortality | 88.4 | [19] |
| All Stages | 24 h | 15°C | 100% Mortality | 170.0 |[19] |
Note: A significantly higher accumulated dosage is required to achieve control at lower temperatures.[12][19]
Experimental Protocols
Protocol 1: Determining this compound Susceptibility (Dose-Response Bioassay)
This protocol outlines the methodology for assessing the susceptibility of an insect population to this compound.
-
Insect Rearing: Culture the target insect species on a standard diet at a controlled temperature and humidity (e.g., 27°C, 65% RH). Collect individuals of specific life stages (e.g., 2-3 day old eggs, late-instar larvae, 1-2 week old adults) for testing.
-
Fumigation Chamber Setup: Use airtight glass desiccators or jars (e.g., 3.8-liter) as fumigation chambers.[11][12] Place a known number of insects (e.g., 30-50) from a single life stage into small, ventilated glass vials. Place the vials inside the chamber.
-
Gas Introduction: Seal the chamber. Using a gas-tight syringe, introduce a calculated volume of pure this compound gas to achieve the desired target concentration. At least five graded concentrations should be used to establish a dose-response curve. Include an untreated control for each life stage.
-
Concentration Monitoring: Approximately 30 minutes after introduction and again before termination, measure the gas concentration within each chamber using Gas Chromatography (GC) equipped with an appropriate detector.[12] This verifies the actual exposure concentration.
-
Exposure and Incubation: Maintain the chambers at a constant temperature for a fixed duration (e.g., 24 or 48 hours). After exposure, vent the chambers thoroughly in a fume hood.
-
Mortality Assessment:
-
For adults and larvae, transfer them to a clean container with a food source and assess mortality 24-48 hours post-fumigation. Consider insects that are moribund or unable to move cohesively as dead.
-
For eggs, incubate them under standard rearing conditions and count the number of hatched vs. unhatched eggs after a period sufficient for hatching to occur in the control group (e.g., 7-10 days).[12][20]
-
-
Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. Analyze the dose-response data using probit analysis to calculate LC₅₀ and LC₉₉ values with their 95% fiducial limits.[12]
Visualizations
Caption: Conceptual pathway of this compound toxicity in insects.
Caption: Workflow for troubleshooting and managing SF fumigation failure.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. icup.org.uk [icup.org.uk]
- 3. repository.si.edu [repository.si.edu]
- 4. storedgrain.com.au [storedgrain.com.au]
- 5. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 6. de-phosphine.agrospecom.gr [de-phosphine.agrospecom.gr]
- 7. Susceptibility to this compound and lack of cross-resistance to phosphine in developmental stages of the red flour beetle, Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. icanrural.com.au [icanrural.com.au]
- 10. profume.com [profume.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1325wellesley.com [1325wellesley.com]
- 14. When Pesticides No Longer Work - Fumico [fumico.co.za]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. A Combination this compound and Propylene Oxide Treatment for Trogoderma granarium (Coleoptera: Dermestidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minimum this compound Dosage for Bed Bug (Hemiptera: Cimicidae) Fumigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ftic.co.il [ftic.co.il]
Technical Support Center: Sulfuryl Fluoride Synthesis Scale-Up
Welcome to the technical support center for sulfuryl fluoride (B91410) (SO₂F₂) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when scaling up production from the laboratory to pilot or industrial scales.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of sulfuryl fluoride.
Question: We are experiencing low yields of this compound when scaling up the reaction between sulfuryl chloride (SO₂Cl₂) and potassium fluoride (KF). What are the potential causes and solutions?
Answer:
Low yields in this halogen exchange reaction are a common challenge during scale-up. The primary causes can be categorized as follows:
-
Moisture Contamination: The presence of water can lead to the hydrolysis of the starting material (sulfuryl chloride) or the product, forming sulfonic acid byproducts and reducing the overall yield.[1]
-
Insufficient Fluoride Source Reactivity: The efficiency of the halogen exchange depends on the reactivity and availability of the fluoride source.
-
Solution: Use spray-dried or freshly dried, high-purity potassium fluoride to maximize its surface area and reactivity.[1] Consider using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to improve the solubility and reactivity of the fluoride salt in organic solvents.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that influences both the reaction rate and the formation of byproducts.
-
Solution: The optimal temperature range is typically between 60-100°C.[1][3] A temperature that is too low will result in a slow reaction rate and incomplete conversion, while a temperature that is too high may promote side reactions. It is crucial to monitor the internal reaction temperature and ensure uniform heating, which can be a challenge in larger reactors.
-
-
Incomplete Conversion: The reaction may not be running to completion, leaving unreacted starting material.
Question: Our final product is contaminated with sulfuryl chlorofluoride (SO₂ClF). How can we minimize its formation and purify the this compound?
Answer:
The formation of the intermediate sulfuryl chlorofluoride (SO₂ClF) is a known issue, especially in reactions that do not go to completion.[4]
-
Minimizing Formation:
-
Two-Stage Fluorination: A common industrial approach is a two-stage fluorination process. The first stage reacts sulfuryl chloride with a fluoride source to produce a mixture containing SO₂F₂ and SO₂ClF. This gaseous mixture is then passed through a second reactor containing a polar aprotic solvent and anhydrous potassium fluoride to convert the remaining SO₂ClF to SO₂F₂.[3] This method can significantly increase both selectivity and yield.[3]
-
Reaction Optimization: Driving the initial reaction to completion by using an excess of the fluorinating agent and optimizing reaction time and temperature can reduce the amount of SO₂ClF in the final product stream.
-
-
Purification:
-
Fractional Distillation/Condensation: Due to the significant difference in boiling points between this compound (-55.4 °C) and sulfuryl chlorofluoride (7 °C), fractional distillation or condensation is an effective method for separation on a larger scale.[4][5] The gaseous product stream can be cooled to selectively condense the higher-boiling SO₂ClF, allowing the pure SO₂F₂ to be collected as a gas.
-
Recycling: The separated sulfuryl chlorofluoride can be recycled back into the reactor feed to improve overall process efficiency.[4]
-
Question: We are observing corrosion in our stainless steel reactor when using hydrofluoric acid (HF) or its salts as a fluorine source. What materials are recommended for reactor construction?
Answer:
Fluoride ions, especially in acidic conditions, are highly corrosive to many standard materials, including glass and stainless steel.[6]
-
Recommended Materials: For processes involving hydrogen fluoride or other corrosive fluoride sources, specialized corrosion-resistant alloys are necessary.
-
Hastelloy: Nickel-based alloys like Hastelloy C and B are known for their excellent resistance to a wide range of corrosive chemicals, including mineral acids like HF.[6] They are often used for constructing reactors, valves, and fittings in fluoride-based chemical processes.
-
Monel: Another nickel-copper alloy that offers good resistance to hydrofluoric acid.
-
-
Alternative Synthesis Routes: To avoid the challenges associated with HF, consider synthesis routes that use less corrosive fluorinating agents. The use of anhydrous potassium fluoride (KF) specifically avoids the corrosion issues associated with hydrofluoric acid, making it more suitable for industrial scale-up with more common reactor materials.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?
A1: Several routes exist for the synthesis of this compound, but for large-scale production, the following are most relevant:
-
Halogen Exchange from Sulfuryl Chloride (SO₂Cl₂): This involves reacting sulfuryl chloride with a metal fluoride, typically anhydrous potassium fluoride (KF), in a polar aprotic solvent.[3] This method is advantageous as it avoids the use of highly corrosive hydrofluoric acid and the starting materials are readily available.[3]
-
Direct Reaction with Sulfur Trioxide (SO₃): This process involves passing sulfur trioxide vapor over barium fluoride (BaF₂) or barium hexafluorosilicate (B96646) (BaSiF₆) at high temperatures (500-650 °C).[3][7] This method can produce high-purity this compound directly.[7]
-
Catalytic Reaction of SO₂, Cl₂, and HF: This gas-phase reaction involves passing a mixture of sulfur dioxide, chlorine, and hydrogen fluoride over a catalyst, such as an alkaline earth metal fluoride (e.g., barium fluoride on activated carbon), at elevated temperatures (125-400 °C).[4]
Q2: What are the critical safety considerations when handling this compound and its precursors on a large scale?
A2: Safety is paramount when working with this compound.
-
High Toxicity: this compound is a neurotoxin and is highly toxic by inhalation.[5][8] All operations should be conducted in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including respiratory protection.[9][10]
-
Gas Handling: SO₂F₂ is a colorless, odorless gas shipped as a liquefied gas under pressure.[11][12] Systems must be designed to handle pressurized gases, with appropriate pressure relief and emergency shutdown systems. Since it is odorless, a warning agent like chloropicrin (B1668804) is often used in fumigation applications to alert people of its presence.[8][12]
-
Thermal Decomposition: At high temperatures (above 400°C or 752°F), this compound can decompose into highly toxic and corrosive gases, including hydrogen fluoride (HF) and sulfur dioxide (SO₂).[9]
-
Precursor Hazards: Starting materials like sulfuryl chloride, sulfur trioxide, and hydrogen fluoride are themselves hazardous and require specific handling procedures. For example, hydrogen fluoride is extremely corrosive and can cause severe burns.
Q3: How can the purity of the final this compound product be accurately determined at scale?
A3: Several analytical methods are suitable for quality control in a production environment:
-
Gas Chromatography (GC): GC is a primary method for determining the purity of this compound and quantifying impurities like SO₂ClF. Various detectors can be used:
-
Mass Spectrometry (MS): GC-MS provides definitive identification of components.[13]
-
Electron Capture Detector (ECD): GC-ECD is highly sensitive for halogenated compounds and is used for residue analysis.[13]
-
Barrier Ionization Discharge Detector (BID): GC-BID is another effective technique for confirming concentrations.[14]
-
-
Ion Chromatography (IC): This method is used to analyze for the fluoride ion, which can be a product of hydrolysis or a residue from the reaction.[15][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for online monitoring of the gas stream to track the reaction progress and product purity.
Quantitative Data Summary
The following tables summarize typical reaction conditions for common this compound synthesis methods. Note that optimal conditions can vary based on reactor design and scale.
Table 1: Synthesis from Sulfuryl Chloride and Potassium Fluoride
| Parameter | Value | Reference(s) |
| Reactants | Sulfuryl Chloride (SO₂Cl₂), Anhydrous Potassium Fluoride (KF) | [3] |
| **Molar Ratio (KF:SO₂Cl₂) ** | 2.5:1 to 15:1 | [3] |
| Solvent | Acetonitrile, Dimethylformamide (DMF), or other polar aprotic | [3] |
| Catalyst | Optional: Triethylamine, Tributylamine | [3] |
| Temperature | 50 - 100 °C (First Stage) | [3] |
| Pressure | Atmospheric | [3] |
| Typical Purity | > 99.8% (after two-stage fluorination) | [3] |
Table 2: Synthesis from SO₂, Cl₂, and HF
| Parameter | Value | Reference(s) |
| Reactants | Sulfur Dioxide (SO₂), Chlorine (Cl₂), Hydrogen Fluoride (HF) | [4] |
| Catalyst | Alkaline earth metal fluoride (e.g., BaF₂) on activated carbon | [4] |
| Temperature | 125 - 400 °C | [4] |
| Pressure | Atmospheric | [4] |
| Primary Byproduct | Sulfuryl Chlorofluoride (SO₂ClF) | [4] |
Experimental Protocols
Protocol: Two-Stage Synthesis of this compound from Sulfuryl Chloride
This protocol is based on a method suitable for producing high-purity this compound and is adaptable for scale-up.[3]
Materials:
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous potassium fluoride (KF), spray-dried
-
Polar aprotic solvent (e.g., Acetonitrile or Sulfolane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Two jacketed glass reactors equipped with mechanical stirrers, temperature probes, condensers, and gas outlets.
-
Heating/cooling circulators.
-
Gas flow meter.
-
Cold trap system for product collection (e.g., using liquid nitrogen or a cryocooler).
Procedure:
Stage 1: Initial Fluorination
-
Under an inert atmosphere, charge the first reactor with the polar aprotic solvent and anhydrous potassium fluoride (e.g., 10 molar excess relative to SO₂Cl₂).
-
Heat the stirred slurry to the desired reaction temperature (e.g., 80 °C).
-
Slowly feed liquid sulfuryl chloride into the reactor. The reaction is exothermic; control the addition rate to maintain a stable internal temperature.
-
The gaseous product stream, containing a mixture of SO₂F₂ and SO₂ClF, exits the reactor through the condenser.
Stage 2: Conversion of SO₂ClF
-
Prepare the second reactor similarly to the first, charging it with the solvent and anhydrous potassium fluoride. Heat the slurry to a slightly lower temperature (e.g., 60 °C).
-
Direct the gaseous effluent from the first reactor into the bottom of the second reactor, allowing it to bubble through the KF slurry. This step converts the residual SO₂ClF to SO₂F₂.
-
The purified gaseous SO₂F₂ exits the second reactor.
Product Collection & Purification
-
Pass the gas stream from the second reactor through a series of cold traps to remove any solvent vapor and other high-boiling impurities.
-
Collect the final this compound product by condensation in a trap cooled with liquid nitrogen (-196 °C). The boiling point of SO₂F₂ is -55.4 °C.
-
Allow the collected product to slowly warm under a controlled atmosphere to obtain pure SO₂F₂ gas.
Analysis:
-
Monitor the reaction progress and final product purity using an appropriate analytical method, such as GC-MS or ¹⁹F NMR.
Visualizations
Experimental Workflow
Caption: Workflow for two-stage this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103864022A - this compound preparation method - Google Patents [patents.google.com]
- 4. US4003984A - Production of this compound - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. US3403144A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. This compound Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Product Information | LabelSDS [labelsds.com]
- 10. nj.gov [nj.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound Technical Fact Sheet [npic.orst.edu]
- 13. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Project : USDA ARS [ars.usda.gov]
- 15. cdc.gov [cdc.gov]
- 16. cdc.gov [cdc.gov]
Technical Support Center: Sulfuryl Fluoride Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of sulfuryl fluoride (B91410) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for sulfuryl fluoride in storage?
A1: The primary degradation pathway for this compound is hydrolysis. It reacts with water to form fluorosulfuric acid, which then further hydrolyzes to sulfuric acid and hydrogen fluoride. This reaction is significantly accelerated in the presence of bases.[1][2] While thermally stable at recommended temperatures, it will decompose at elevated temperatures (above 400°C or 752°F) to produce toxic hydrogen fluoride and sulfur dioxide gases.[3]
Q2: What are the ideal storage conditions to minimize this compound degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[4] It is crucial to prevent contact with moisture and incompatible materials, especially strong bases, which can catalyze rapid decomposition.[1]
Q3: How does pH affect the stability of this compound?
A3: this compound is relatively stable in neutral and acidic aqueous solutions but hydrolyzes rapidly in basic conditions (pH > 7.5).[1][2] The rate of hydrolysis increases significantly with increasing pH.
Q4: Are there any known stabilizers for this compound?
A4: Currently, there is no readily available information on the use of chemical stabilizers for this compound in standard storage applications. Its stability is primarily managed by controlling storage conditions, such as maintaining low moisture levels and using compatible container materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Purity/Presence of Acidic Gases (HF, SO₂) in Container | 1. Moisture contamination leading to hydrolysis. 2. Storage at elevated temperatures. 3. Reaction with incompatible container or seal materials. | 1. Verify the integrity of the container and seals to ensure no moisture ingress. 2. Review storage temperature logs to ensure they have remained within the recommended range. 3. If purity is compromised, the gas may need to be repurified or disposed of according to safety protocols. Consider analyzing the container material for signs of corrosion or degradation. |
| Corrosion or Etching of Storage Container | 1. Formation of hydrofluoric acid due to hydrolysis. 2. Use of incompatible container material. | 1. Immediately and safely transfer the this compound to a new, compatible container. 2. Quarantine and inspect the damaged container to determine the cause of failure. 3. Review material compatibility charts and select a more appropriate container material for future storage. |
| Pressure Increase in Storage Container | 1. Exposure to high temperatures causing gas expansion. 2. Decomposition of this compound generating gaseous byproducts. | 1. Immediately move the container to a cooler, well-ventilated area. 2. If a decomposition reaction is suspected, follow emergency protocols for handling hazardous gas releases. 3. Do not attempt to vent the container without proper safety equipment and procedures in place. |
Quantitative Data: Hydrolysis of this compound
The rate of this compound hydrolysis is highly dependent on the pH of the aqueous environment. The following table summarizes the hydrolysis rates at various pH values.
| pH | Condition | Rate Constant (s⁻¹) | Half-life (hours) | Reference |
| 5.9 | Cloud Water | 2.6 x 10⁻⁶ | 74 | |
| 7.0 | Neutral Water | 4.0 x 10⁻⁵ | 4.8 | |
| 8.2 | Seawater | 1.0 x 10⁻⁴ | 1.9 |
Data from Cady and Misra, 1974, as cited in.
Diagrams
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol: Determination of this compound Purity and Detection of Degradation Products via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and should be adapted based on available instrumentation and specific experimental needs.
1. Objective: To quantify the purity of a this compound sample and to identify the presence of potential degradation products such as hydrogen fluoride and sulfur dioxide.
2. Materials and Reagents:
-
This compound gas sample
-
High-purity helium or other suitable carrier gas
-
Certified gas standards for this compound, hydrogen fluoride, and sulfur dioxide
-
Gas-tight syringes for sample injection
-
Gas sampling bags (e.g., Tedlar®)
3. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.
-
Capillary column suitable for gas analysis (e.g., PLOT Q or similar).
4. GC-MS Conditions (Example):
-
Injector: Split/splitless, 200°C, split ratio 50:1
-
Oven Program: 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line: 250°C
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: m/z 10-200
5. Procedure:
-
Calibration:
-
Prepare a series of gas standards of known concentrations for this compound, hydrogen fluoride, and sulfur dioxide by diluting the certified standards in gas sampling bags.
-
Inject a fixed volume of each standard into the GC-MS to generate a calibration curve.
-
-
Sample Analysis:
-
Carefully collect a representative sample of the this compound to be tested in a gas sampling bag or using a gas-tight syringe.
-
Inject the same fixed volume of the sample into the GC-MS.
-
Run the analysis in triplicate for each sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its potential degradation products based on their retention times and mass spectra.
-
Quantify the concentration of each component by comparing the peak areas to the calibration curves.
-
Calculate the purity of the this compound sample.
-
6. Safety Precautions:
-
This compound and its degradation products are toxic and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.
-
Follow all safety guidelines for handling compressed gases.
Protocol: Assessment of this compound Stability in Storage (Accelerated Aging Study)
1. Objective: To evaluate the stability of this compound under controlled temperature and humidity conditions over time.
2. Materials:
-
High-purity this compound
-
Several small, sealed containers made of the material to be tested (e.g., different grades of stainless steel, various polymers).
-
Environmental chamber capable of controlling temperature and humidity.
-
GC-MS or other suitable analytical instrument for purity analysis.
3. Procedure:
-
Sample Preparation:
-
Fill a set of containers with the high-purity this compound under controlled, dry conditions.
-
Prepare a second set of containers with a known, small amount of added water to simulate moisture contamination.
-
-
Experimental Conditions:
-
Place the containers in an environmental chamber at an elevated temperature (e.g., 50°C) to accelerate degradation.
-
Maintain a separate set of control containers at ambient temperature.
-
-
Time Points:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one container from each experimental condition.
-
-
Analysis:
-
Allow the containers to return to ambient temperature.
-
Analyze the purity of the this compound in each container using the GC-MS protocol described above.
-
Visually inspect the interior of the containers for any signs of corrosion or degradation.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Determine the degradation rate under each condition.
-
Assess the compatibility of the container materials based on the degradation rates and visual inspection.
-
References
Technical Support Center: Managing Pressure in Sulfuryl Fluoride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfuryl fluoride (B91410) (SO₂F₂). The information provided is intended to help manage pressure build-up and ensure the safe execution of chemical reactions involving this reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Unexpectedly Rapid Pressure Increase
-
Question: My reaction pressure is rising much faster than anticipated. What are the potential causes and what should I do?
-
Answer: A rapid pressure increase is a critical safety concern that may indicate a runaway reaction.
Immediate Actions:
-
If the pressure approaches the maximum allowable working pressure (MAWP) of your reactor, immediately initiate your pre-planned emergency shutdown procedure.
-
If safe to do so, stop any further addition of reagents.
-
Activate emergency cooling to lower the reaction temperature.
-
Do not attempt to vent the system manually unless it is part of a well-defined and tested emergency procedure, as this could lead to a sudden, uncontrolled release of toxic gases. Rely on the installed pressure relief devices (rupture disc or pressure relief valve).
Potential Causes:
-
Exothermic Reaction: The reaction may be more exothermic than anticipated, leading to a rapid temperature rise and a corresponding increase in pressure due to the expansion of gases and solvent vapor.[1]
-
Gas Evolution: The reaction may be generating gaseous byproducts at a higher rate than expected. A primary concern with sulfuryl fluoride is the potential formation of hydrogen fluoride (HF) gas, particularly in the presence of nucleophiles like amines or alcohols.[2][3]
-
Catalyst Activity: The catalyst used may be more active than expected, accelerating the reaction rate and subsequent gas evolution.
-
Impure Reagents: Impurities in the starting materials could be catalyzing side reactions that generate gas.
-
Inadequate Cooling: The cooling system may not be sufficient to dissipate the heat generated by the reaction.
-
Issue 2: Gradual but Uncontrolled Pressure Rise
-
Question: The pressure in my reactor is steadily increasing and not stabilizing. What could be the cause and how should I manage it?
-
Answer: A gradual, uncontrolled pressure rise suggests a continuous generation of gas that is exceeding the capacity of the system to consume or vent it at the desired operating pressure.
Troubleshooting Steps:
-
Monitor Temperature: Check for a corresponding increase in temperature. If the temperature is also rising, the issue is likely related to an exothermic process.
-
Check for Leaks: While counterintuitive, a leak in the gas delivery system for this compound could lead to an over-addition of the reagent, causing a faster than expected reaction and pressure increase.
-
Analyze Headspace Gas: If possible and safe, analyze the composition of the reactor headspace to identify the gases being evolved. This can help pinpoint the specific reaction causing the pressure build-up.[4][5]
-
Review Stoichiometry: Double-check the stoichiometry of your reaction. An excess of one reagent could lead to side reactions.
-
Issue 3: Pressure Spike Upon Reagent Addition
-
Question: I observed a sharp pressure spike immediately after adding a reagent. What is happening and how can I prevent it?
-
Answer: A pressure spike upon reagent addition often indicates a very fast, localized reaction or a physical phenomenon.
Potential Causes and Preventative Measures:
-
Rapid Initial Reaction: The initial reaction of the added reagent may be extremely fast, leading to a burst of gas or heat.
-
Solution: Add the reagent more slowly or dilute it before addition to control the initial reaction rate.[6]
-
-
Gas Solubility: If this compound is being added to a heated solvent, the decrease in gas solubility at higher temperatures can cause a rapid release of dissolved gas, leading to a pressure increase.
-
Solution: Add gaseous reagents at a controlled rate and ensure the solvent is not superheated.
-
-
Localized Heating: If the reagent addition is highly exothermic, it can create a localized hot spot, leading to a rapid increase in vapor pressure of the solvent.
-
Solution: Improve stirring and consider subsurface addition of the reagent to promote better mixing and heat dissipation.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and use of this compound in chemical reactions.
1. What are the primary sources of pressure build-up in reactions with this compound?
Pressure build-up in reactions involving this compound can primarily be attributed to:
-
Gas Evolution from the Reaction: Many reactions with this compound, such as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, involve the displacement of fluoride. In the presence of protic nucleophiles (e.g., amines, alcohols), this can lead to the formation of hydrogen fluoride (HF) gas.[2][3]
-
Thermal Expansion: Exothermic reactions will increase the temperature of the reactor contents. According to the ideal gas law, this will cause an increase in the pressure of the headspace gas and the vapor pressure of the solvent.[1]
-
This compound as a Gas: As a gaseous reagent, the addition of this compound itself will increase the total pressure of the system.
-
Decomposition: Although stable under many conditions, at elevated temperatures or in the presence of certain materials, this compound can decompose, potentially generating gaseous products.
2. What are the key safety features I should have on my reactor when working with this compound?
A robust reactor setup is crucial for safety. Essential features include:
-
Pressure Transducer and Display: For real-time monitoring of the internal pressure.[7][8][9]
-
Thermocouple: To accurately monitor the internal reaction temperature.[1]
-
Pressure Relief Device: A rupture disc or a pressure relief valve set to a pressure below the MAWP of the reactor is mandatory.[7][10][11]
-
Efficient Stirring: To ensure homogenous mixing and temperature distribution, preventing localized hot spots.
-
Cooling System: A reliable cooling system to manage exothermic reactions.
-
Gas Inlet with Flow Control: A mass flow controller or a similar device to precisely control the addition rate of this compound.[2]
3. How can I monitor the progress of a reaction that generates gas?
Several techniques can be used to monitor gas-evolving reactions:
-
Pressure Monitoring: Tracking the pressure increase over time can provide information about the reaction rate.[12]
-
Gas Flow Measurement: If the reaction is vented through a flow meter, the rate of gas evolution can be directly measured.
-
In-situ Analysis: Techniques like online mass spectrometry or GC-MS can be used to analyze the composition of the headspace gas in real-time, providing insights into the reaction progress and the formation of byproducts.[4][5]
4. What should I do if my pressure relief device activates?
Activation of a pressure relief device indicates a serious over-pressurization event.
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Safety Personnel: Inform your institution's safety officer or emergency response team.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by qualified personnel. The released gas mixture may be toxic and flammable.
-
Investigate: Once the situation is resolved, a thorough investigation must be conducted to determine the cause of the over-pressurization before any further experiments are conducted.
5. How should I handle the potential formation of hydrogen fluoride (HF)?
Hydrogen fluoride is an extremely corrosive and toxic gas.
-
Scrubbing: The off-gas from the reactor should be passed through a scrubber containing a suitable basic solution to neutralize any HF. Potassium hydroxide (B78521) (KOH) is often preferred over sodium hydroxide (NaOH) for scrubbing HF because the resulting potassium fluoride (KF) is more soluble than sodium fluoride (NaF), reducing the risk of clogging the scrubber.[10][13][14]
-
Material Compatibility: Ensure all components of your reactor and off-gas system are compatible with HF.
Data Presentation
Table 1: Key Physical Properties of this compound
| Property | Value |
| Molecular Formula | SO₂F₂ |
| Molar Mass | 102.06 g/mol |
| Boiling Point | -55.2 °C |
| Vapor Pressure | 15.5 atm @ 20 °C |
| Flammability | Non-flammable |
Table 2: Recommended Reactor Materials for Use with this compound and Hydrogen Fluoride
| Material | Compatibility with SO₂F₂ | Compatibility with HF (Anhydrous/Aqueous) | Notes |
| Stainless Steel 316 | Good | Poor to Moderate[15] | Susceptible to corrosion, especially in the presence of moisture which can lead to HF formation. Not recommended for prolonged use with HF.[15] |
| Hastelloy C-276 | Excellent | Excellent | A nickel-chromium-molybdenum alloy with excellent resistance to a wide range of corrosive environments, including HF. |
| Monel 400 | Good | Excellent | A nickel-copper alloy known for its excellent resistance to hydrofluoric acid. |
| PTFE (Teflon) | Excellent | Excellent | Commonly used for liners, gaskets, and tubing due to its broad chemical resistance. |
| PFA (Perfluoroalkoxy) | Excellent | Excellent | Similar to PTFE but with better melt-processability. |
Note: Material compatibility can be affected by temperature, pressure, and the presence of other chemicals. Always consult detailed chemical compatibility charts and consider testing materials under your specific reaction conditions.
Experimental Protocols
Protocol 1: General Setup for Reactions with this compound
-
Reactor Assembly:
-
Assemble a clean, dry pressure reactor equipped with a magnetic stir bar, thermocouple, pressure transducer, gas inlet line, and a pressure relief device (rupture disc or relief valve).
-
Ensure all fittings and seals are in good condition and made of materials compatible with the reactants and potential products (e.g., PTFE, PFA, Hastelloy).
-
-
Leak Test:
-
Pressurize the sealed reactor with an inert gas (e.g., nitrogen or argon) to a pressure slightly above your intended reaction pressure.
-
Monitor the pressure for at least one hour to ensure there are no leaks.
-
-
Inerting the Reactor:
-
Vent the inert gas and purge the reactor several times with the same inert gas to remove any air and moisture.
-
-
Reagent Addition:
-
Add the solvent and any solid or liquid reagents to the reactor.
-
Seal the reactor and begin stirring.
-
-
This compound Addition:
-
Connect the this compound gas cylinder to the reactor's gas inlet line through a mass flow controller or a needle valve with a flow meter.
-
Slowly introduce the this compound at a controlled rate, monitoring the pressure and temperature closely.
-
-
Reaction Monitoring:
-
Continuously monitor the reaction temperature and pressure.[9]
-
If the pressure or temperature begins to rise uncontrollably, be prepared to execute your emergency shutdown procedure.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Slowly vent the excess pressure through a scrubber system to neutralize any unreacted this compound and HF.
-
Once the reactor is at atmospheric pressure, it can be safely opened.
-
Mandatory Visualization
Caption: Troubleshooting workflow for pressure excursions.
Caption: Gas evolution pathway in the aminolysis of this compound.
References
- 1. What Causes High Pressure In A Reactor? The 6 Key Drivers And Safety Risks - Kintek Solution [kindle-tech.com]
- 2. eurekalert.org [eurekalert.org]
- 3. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asynt.com [asynt.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. achievechem.com [achievechem.com]
- 10. Hydrogen Gas Scrubber: Fluoride, Cyanide, Sodium Hydroxide Scrubber [torch-air.com]
- 11. How Do You Control High Pressure In A Reactor? A Guide To Safe & Stable Operation - Kintek Solution [kindle-tech.com]
- 12. youtube.com [youtube.com]
- 13. Acidic Gases cleaned by CR CleanAir Fume Scrubbers [crcleanair.com]
- 14. s-k.com [s-k.com]
- 15. bssa.org.uk [bssa.org.uk]
Technical Support Center: Portable Sulfuryl Fluoride Detectors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate calibration and operation of portable sulfuryl fluoride (B91410) detectors.
Frequently Asked Questions (FAQs)
Q1: How often should I calibrate my portable sulfuryl fluoride detector?
A1: The calibration frequency for portable this compound detectors can vary by manufacturer and usage. However, a general recommendation is to calibrate the instrument monthly if it is in regular use.[1] Some companies may require more frequent calibration.[2] Always check the manufacturer's manual for specific recommendations for your device model. For instance, the GF1900 requires monthly calibration, while the Fumispec-Lo has a one-year calibration interval.[1] Before each use, it is best practice to verify the last calibration date.[1]
Q2: What is the difference between a "zero calibration" and a "span calibration"?
A2: Zero calibration sets the detector's baseline reading to zero in an environment free of this compound, essentially telling the instrument what "clean air" looks like.[3][4][5] This is a critical first step to ensure that any subsequent readings are accurate. Span calibration involves exposing the detector to a known concentration of this compound gas (a "span gas") to verify that the sensor responds correctly and to adjust its reading to match the certified concentration of the gas.[2][3]
Q3: What concentration of this compound calibration gas should I use?
A3: A commonly used concentration for calibrating portable this compound detectors is 5 parts per million (ppm).[1][2][6] However, it is essential to consult the manufacturer's specifications for your specific instrument. The US EPA recommends that calibrations include the clearance level of 1 ppm.[7]
Q4: Can I use a Photoionization Detector (PID) to measure this compound?
A4: No, this compound cannot be detected by a standard Photoionization Detector (PID) or simple electrochemical sensors.[8] Specialized detectors, such as those employing non-dispersive infrared (NDIR) technology or those with a furnace to convert this compound to a detectable gas, are required for accurate measurement.[2][9]
Q5: What are the ideal environmental conditions for calibration?
A5: Calibration should be performed in a controlled environment to ensure accuracy. Factors such as temperature, humidity, and atmospheric pressure can affect the detector's readings.[5][10] It is recommended to calibrate the instrument in conditions that are as close as possible to the environment where it will be used. Avoid areas with drafts or significant temperature fluctuations.
Troubleshooting Guides
Issue 1: The detector fails to zero or shows a drifting zero reading.
| Possible Cause | Troubleshooting Steps |
| Contaminated Environment | Ensure the zeroing procedure is conducted in an area completely free of this compound and other interfering gases.[4] Use a bag of dry, clean air if necessary.[1] |
| Insufficient Warm-up/Stabilization Time | Allow the detector to warm up and stabilize according to the manufacturer's instructions.[1][6] This can take several minutes. For some models, new sensors may need up to 24 hours to stabilize.[2] A drifting reading after the "Ready" light illuminates may indicate the need for a longer stabilization period.[6] |
| Sensor Contamination or Failure | If the zero reading continues to drift or is unstable after sufficient warm-up in a clean environment, the sensor may be contaminated or nearing the end of its life. Refer to the manufacturer's instructions for sensor cleaning or replacement. |
| Internal Purge Cycle | Some devices have an automatic internal purge cycle that can cause temporary fluctuations in the reading. Wait for the purge cycle to complete before proceeding.[1] |
Issue 2: The detector does not respond or gives a low reading to the span gas.
| Possible Cause | Troubleshooting Steps |
| Expired or Incorrect Calibration Gas | Verify that the calibration gas has not expired and that its concentration matches the expected value for your detector.[11] |
| Improper Gas Flow | Ensure the calibration gas is flowing to the sensor at the correct rate as specified by the manufacturer. Check for leaks in the tubing and connections.[11] A sample bag must be used; do not introduce the calibration gas directly from a pressurized cylinder.[2] |
| Blocked Gas Inlet or Filter | Inspect the gas inlet port and any filters for blockages or contamination and clean or replace them as necessary. |
| Sensor or Instrument Malfunction | If the above steps do not resolve the issue, there may be a problem with the sensor or the instrument's electronics. For example, in the GF1900 model, a lack of response could be due to a cold furnace or issues with the sensor clamp voltage.[2] Contact the manufacturer for service. |
Issue 3: The "Ready" light on the detector does not illuminate.
| Possible Cause | Troubleshooting Steps |
| Power Issue | Check that the instrument is properly powered on, the batteries are charged, or it is connected to a power source.[2] Verify that the power LED is illuminated.[2] |
| Fuse or Connection Problem | Check the main fuse and ensure all connectors are secure.[2] |
| Furnace Malfunction (for applicable models) | For detectors with a furnace (e.g., GF1900), if the furnace is cold, check for a blown fuse. If the fuse is intact, there may be an issue with the furnace element itself.[2] |
| Thermocouple Issue (for applicable models) | If the furnace is hot but the "Ready" light is not on, the thermocouple may be defective.[2] |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Standard Calibration Gas Concentration | 5 ppm | A common concentration for span calibration.[2][6] |
| EPA Recommended Calibration Level | 1 ppm | To ensure accuracy at the clearance level.[7] |
| Acceptable Re-entry Level | ≤ 1 ppm | Maximum concentration for safe re-entry into a fumigated structure.[7][12] |
| Typical Detector Warm-up Time | 3 - 7 minutes | Varies by model; allow for stabilization.[1][6] |
| New Sensor Stabilization Time | Up to 24 hours | For some models, new sensors require a longer initial stabilization period.[2] |
| Reading Stabilization Time | 30 seconds - 3 minutes | Time for the reading to stabilize when exposed to gas.[1][2] |
Experimental Protocols
Protocol for Standard Calibration of a Portable this compound Detector
-
Preparation and Warm-up:
-
Ensure the detector is fully charged or connected to a power source.[1]
-
Power on the device in an area known to be free of this compound and other interfering gases.
-
Allow the instrument to complete its self-test and warm-up sequence as specified in the user manual (typically 3-7 minutes).[1][6] The "Ready" light should be illuminated and the reading stable before proceeding.[2]
-
-
Zero Calibration:
-
Once the detector is stable, initiate the zeroing procedure according to the manufacturer's instructions.
-
If the ambient air may be contaminated, use a sample bag filled with certified zero-grade air or dry air.[1]
-
Adjust the zero control until the display reads "0 ppm" or the equivalent for your device.[1]
-
-
Span Calibration:
-
Fill a sample bag (e.g., Kynar® or Tedlar®) with a certified standard of this compound gas at the appropriate concentration (e.g., 5 ppm).[2][6] Caution: Do not connect the detector directly to a pressurized gas cylinder.[2]
-
Connect the sample bag to the detector's inlet port.
-
Allow the gas to flow for the time specified by the manufacturer (typically at least 3 minutes) until the reading stabilizes.[2]
-
Adjust the "span" or "cal" control until the detector's reading matches the certified concentration of the calibration gas.[2]
-
Disconnect the sample bag.
-
Allow the reading to return to zero. This may take a few minutes.
-
-
Verification and Documentation:
-
Repeat the span calibration procedure at least two more times to ensure repeatability. The readings should be within a consistent range.[2]
-
Document the calibration date, the technician, the calibration gas concentration and lot number, and the pre- and post-calibration readings in a calibration log.[1]
-
Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. vikanemonitor.com [vikanemonitor.com]
- 3. petriknaval.eu [petriknaval.eu]
- 4. Reading 1 ppm on legacy Interscan this compound monitors [Model GF-1900] - Vikane Monitor [vikanemonitor.com]
- 5. Common Mistakes to Avoid During Gas Detector Calibration | Instrument Depot [instrumentdepot.com]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. gasdetectorsusa.com [gasdetectorsusa.com]
- 9. Spectros Instruments, Inc. [spectrosinstruments.com]
- 10. cacgas.com.au [cacgas.com.au]
- 11. Honeywell SPS Community [sps-support.honeywell.com]
- 12. This compound Fact Sheet [npic.orst.edu]
overcoming poor penetration of sulfuryl fluoride in dense materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the poor penetration of sulfuryl fluoride (B91410) (SF) in dense materials.
Troubleshooting Guide
This guide addresses common issues encountered during fumigation experiments, offering step-by-step solutions to ensure effective penetration and accurate results.
Problem 1: Lower-than-expected sulfuryl fluoride concentration in the enclosure.
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} /dot Caption: Troubleshooting workflow for low this compound concentration.
Problem 2: Incomplete pest mortality or lack of efficacy post-fumigation.
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} /dot Caption: Troubleshooting workflow for fumigation inefficacy.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting this compound penetration?
A1: Material properties are the most critical factor. Impervious coatings such as lacquers, paints, waxes, and veneers will significantly hinder or prevent this compound penetration.[1] Additionally, the density and thickness of the material play a crucial role; for instance, untreated timber products should have at least one dimension less than 200mm for effective penetration.[1]
Q2: How does temperature influence the efficacy of this compound?
A2: Temperature has a direct and positive effect on the efficacy of this compound. Higher temperatures increase the metabolic rate of target pests and enhance the diffusion of the gas, making it more effective.[2] Conversely, fumigation at low temperatures (e.g., below 20°C or 50°F) is often less successful as insect life cycles slow, reducing the absorption of the gas.[3][4]
Q3: What is a "CT product" and why is it important?
A3: The Concentration-Time (CT) product is a critical measure in fumigation, calculated by multiplying the concentration of the fumigant (in grams per cubic meter, g/m³) by the duration of exposure (in hours, h).[5] It represents the total accumulated dose the target pest receives. Achieving the required CT product is essential for ensuring complete mortality, especially for more tolerant life stages like eggs.[5]
Q4: Can I fumigate materials with high moisture content?
A4: While this compound has low solubility in water, high moisture content in materials can still pose a challenge by acting as a physical barrier and slowing gas penetration.[5][6] It is advisable to condition materials to a lower moisture content before fumigation when possible.
Q5: How can I improve gas circulation within the fumigation enclosure?
A5: Proper circulation is vital for achieving a uniform concentration of this compound. Use fans to distribute the gas throughout the enclosure, especially since this compound is about 3.5 times heavier than air.[5] Ensure there is sufficient free space around the fumigated items to allow for free circulation.[1] Fans should be run for at least 15 minutes after the gas is introduced.[7]
Q6: What should I do if the fumigant concentration drops during the exposure period?
A6: If monitoring indicates that the fumigant concentration is at risk of falling below the required level, you may need to "top-up" by adding more this compound to the enclosure to prevent fumigation failure.[1] This ensures the minimum lethal dose is maintained throughout the exposure period.
Data Presentation
The following tables summarize key quantitative data for this compound fumigation.
Table 1: Efficacy of this compound (SF) Against Various Pests at Different Temperatures
| Target Pest | Life Stage | Temperature (°C) | CT Product for 99% Mortality (g-h/m³) | Citation(s) |
| Reticulitermes speratus (Termite) | Worker | 23 | 42.53 | [1] |
| Reticulitermes speratus (Termite) | Worker | 5 | 401.9 | [1] |
| Cimex lectularius (Bed Bug) | Egg | 25 | 69.1 | [2] |
| Cimex lectularius (Bed Bug) | Egg | 15 | 149.3 | [2] |
Table 2: Recommended CT Products for Debarked Wood Fumigation
| Minimum Temperature (°C) | Minimum Duration (hours) | Minimum Required CT (g·h/m³) | Minimum Final Concentration (g/m³) | Citation(s) |
| 20 | 48 | 3,000 | 29 | [8] |
| 30 | 24 | 1,400 | 41 | [8] |
Table 3: Comparative Sorption of Fumigants in Pinewood Blocks (48-hour exposure)
| Fumigant | Initial Concentration (mg/L) | Percent Sorption |
| Methyl Bromide (MB) | 48 | 70% |
| This compound (SF) | 48 | 35% |
| Ethanedinitrile (C₂N₂) | 48 | 63% |
| Phosphine (PH₃) | 1 | 25% |
| Data adapted from Ren et al. (2011)[9] |
Experimental Protocols
Protocol 1: Measuring this compound Penetration in a Dense Material Sample
dot graph G { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1]; node [shape=rectangle, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} /dot Caption: Workflow for measuring this compound penetration.
Methodology:
-
Sample Preparation:
-
Cut the dense material (e.g., pinewood, concrete) to standardized dimensions (e.g., 10 cm x 10 cm x 30 cm).[9]
-
Drill small gas sampling ports to various depths (e.g., 5 cm, 10 cm, 15 cm) into the center of the block.
-
Place the prepared sample into a stainless steel or other non-reactive, airtight fumigation chamber of a known volume.[9]
-
Install gas sampling lines leading from the chamber headspace and each internal port to the outside of the chamber for analysis.
-
-
Fumigant Introduction and Monitoring:
-
Seal the chamber.
-
Introduce a calculated dose of this compound gas to achieve the target initial concentration (e.g., 48 mg/L).[9]
-
Use one or more fans inside the chamber to ensure even distribution of the gas.
-
At predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours), draw gas samples from the headspace and each internal port.[1]
-
-
Concentration Analysis:
-
Data Interpretation:
-
Plot concentration versus time for the headspace and each internal depth.
-
Calculate the difference in concentration between the chamber headspace and the interior of the material at each time point to quantify the extent and speed of penetration.[9]
-
Calculate the total CT product achieved at each depth to assess the potential efficacy of the fumigation within the material.[1]
-
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. ACIR Community [acir.aphis.usda.gov]
- 5. This compound vs Methyl Bromide Performance and Efficacy - Fumico [fumico.co.za]
- 6. researchgate.net [researchgate.net]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. icecargo.com.au [icecargo.com.au]
- 9. Research Portal [researchportal.murdoch.edu.au]
minimizing fluoride residue after sulfuryl fluoride fumigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sulfuryl fluoride (B91410) fumigation. The focus is on minimizing inorganic fluoride residue on laboratory surfaces and equipment.
Troubleshooting Guides
This section addresses specific issues that may arise during and after sulfuryl fluoride fumigation.
Issue 1: Higher-Than-Expected Fluoride Residue Detected on Surfaces
-
Potential Cause 1: Inadequate Aeration. this compound gas may not have been fully removed from the fumigated area or from within porous materials.
-
Solution:
-
Extend Aeration Time: Increase the duration of the aeration period. While regulatory clearance for re-entry is typically at this compound gas levels of 1 ppm, complex laboratory environments with sensitive equipment may benefit from extended ventilation.[1][2]
-
Increase Air Circulation: Utilize fans to ensure active air movement throughout the entire space, including inside cabinets, drawers, and equipment enclosures. This compound is 3.5 times heavier than air, so circulation is crucial for its removal.[3]
-
Elevate Temperature (if possible): Increasing the ambient temperature during aeration can promote the desorption of this compound from surfaces.[3]
-
-
Potential Cause 2: Material-Specific Sorption. Certain materials have a higher affinity for this compound, leading to greater residue formation.
-
Solution:
-
Identify and Isolate Problematic Materials: Materials high in proteins or fats are known to retain higher levels of fluoride residue.[3] While less common for lab surfaces, consider if any organic materials were exposed.
-
Pre-Fumigation Testing: If unsure about a material's potential for residue retention, consider fumigating a small sample and analyzing it for fluoride residue before proceeding with large-scale fumigation.
-
Consult Material Compatibility Charts: Refer to manufacturer's data or general chemical compatibility charts for this compound with various plastics, polymers, and other materials.
-
-
Potential Cause 3: Analytical Method Interference. The method used to detect fluoride may be subject to interference from other components on the surface or in the extraction solution.
-
Solution:
-
Method Validation: Ensure your analytical method (e.g., Ion-Selective Electrode, Ion Chromatography) is validated for the specific types of surfaces you are testing.
-
Run Blanks and Controls: Analyze unfumigated control surfaces to determine baseline fluoride levels. Also, run method blanks to check for contamination in your reagents and solvents.
-
Use a Different Analytical Technique: If interference is suspected, confirm your results using an alternative analytical method.
-
Issue 2: Inconsistent Fluoride Residue Results Across Similar Surfaces
-
Potential Cause 1: Uneven Gas Distribution or Aeration. Some areas within the fumigation chamber or room may not have had adequate gas circulation during the fumigation or aeration phases.
-
Solution:
-
Optimize Fan Placement: Ensure fans are strategically placed to create a uniform flow of air across all surfaces during both the fumigation and aeration periods.
-
Monitor Gas Concentrations: During fumigation, use monitoring lines at multiple locations (high, medium, low) within the enclosure to verify even distribution of this compound.
-
-
Potential Cause 2: Surface Contamination. The presence of invisible residues (e.g., oils, cleaning agents, biological material) on some surfaces could react with this compound to produce higher fluoride residues.
-
Solution:
-
Standardize Pre-Fumigation Cleaning: Implement a rigorous and consistent cleaning protocol for all surfaces before fumigation to remove any potential contaminants.
-
Rinse with Deionized Water: As a final cleaning step, rinse surfaces with high-purity deionized water to remove any residual cleaning agents.
-
-
Potential Cause 3: "Dead Air" Spaces. Areas with limited air exchange, such as the interior of complex equipment, may trap this compound gas.[4]
-
Solution:
-
Open All Compartments: During aeration, ensure all doors, drawers, and enclosures on laboratory equipment are opened to facilitate gas exchange.[2]
-
Purge with Air: For equipment with internal channels or complex geometries, consider a post-aeration purge with clean, dry air.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary source of fluoride residue after this compound fumigation? A1: Fluoride residue is primarily the inorganic fluoride ion (F-). It is a breakdown product of this compound (SO2F2), which degrades upon reacting with materials or through hydrolysis.[5] The other breakdown product is sulfate.[5]
Q2: Which common laboratory materials are most and least likely to have fluoride residue? A2:
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Least Likely: Inert surfaces such as stainless steel, glass, and ceramic have been shown to have no significant increase in fluoride residue after fumigation.[6] this compound is also non-corrosive to metals and electronics.[5][7]
-
More Likely: Porous materials and items that can absorb the gas, such as certain plastics, foams (e.g., polystyrene, polyester (B1180765) cushion), and wood, can absorb this compound and release it over time (a process called desorption).[3][8] Materials with high protein or fat content will show the highest levels of permanent fluoride residue.[3]
Q3: How do temperature and humidity affect fluoride residue? A3: Temperature and humidity can influence the efficacy of the fumigation, which is the process of the fumigant killing pests.[3] Higher temperatures can increase the rate of desorption of this compound gas from materials during the aeration phase, which helps to reduce the amount of residual gas that could later convert to fluoride residue. The effect of humidity on surface residue formation is less well-documented for inert surfaces.
Q4: Is there a standard "safe" level for fluoride residue on laboratory surfaces? A4: Unlike for food commodities, there are no specific regulatory limits for fluoride residue on laboratory surfaces. The acceptable level is determined by the sensitivity of the experiments being conducted. For ultra-sensitive work, any detectable increase from baseline may be unacceptable. It is recommended to establish an internal acceptance limit based on experimental needs.
Q5: How long does it take for this compound gas to dissipate after fumigation? A5: The dissipation of this compound gas is rapid with proper aeration.[7][9] Legally, a fumigated structure cannot be re-entered until the gas concentration is below 1 part per million (ppm).[1][2] However, very low levels of the gas can continue to be released from porous materials for several hours or even days after the initial aeration period.[4]
Q6: Do I need to wash my laboratory glassware and equipment after fumigation? A6: For general laboratory use, washing may not be necessary for inert surfaces like glass and stainless steel, as studies show no significant fluoride deposition.[6] However, for sensitive analytical procedures where trace fluoride could interfere, a post-fumigation cleaning and rinsing with deionized water is a good precautionary measure.
Data Presentation
Table 1: Fluoride Residue on Inert Laboratory Surfaces After Fumigation
| Surface Material | Fumigation Conditions | Mean Fluoride Recovered (Fumigated) (µ g/sample ) | Mean Fluoride Recovered (Non-Fumigated Control) (µ g/sample ) | Statistically Significant Increase? |
| Stainless Steel | ~1500 oz-h/1000 ft³ at 95°F | ~1.5 | ~1.2 | No |
| Glass | ~1500 oz-h/1000 ft³ at 95°F | ~1.3 | ~1.1 | No |
| Ceramic | ~1500 oz-h/1000 ft³ at 95°F | ~1.8 | ~1.3 | No |
Data summarized from a study by Dow AgroSciences, which concluded that fumigated surfaces did not have significantly more fluoride recovered than non-fumigated surfaces.[6]
Table 2: Relative Sorption and Desorption Characteristics of Various Materials
| Material Type | This compound Sorption/Desorption | Potential for Residual Gas | Potential for Fluoride Residue Formation |
| Metals (e.g., Stainless Steel) | Very Low | Very Low | Very Low |
| Glass, Ceramics | Very Low | Very Low | Very Low |
| Wood, Drywall | Medium | Medium | Low |
| Plastics (Polystyrene, Polyester) | High | High | Low (unless reactive additives are present) |
| Proteinaceous Materials (e.g., beef, milk) | High (reactive) | Low (gas is consumed in reaction) | High |
| Fatty/Oily Materials (e.g., vegetable oil) | High (absorptive) | High | Medium |
This table provides a qualitative summary based on descriptive literature.[3][8]
Experimental Protocols
Protocol 1: Surface Wipe Sampling for Fluoride Residue Analysis
Objective: To collect potential fluoride residue from a defined surface area for subsequent quantitative analysis.
Materials:
-
Laboratory wipes (low-lint, low-ash)
-
Deionized water
-
Sterile, disposable gloves
-
Sealed sample containers (e.g., 50 mL polypropylene (B1209903) tubes)
-
Template for defining a standard surface area (e.g., 10 cm x 10 cm)
Methodology:
-
Put on a new pair of sterile gloves.
-
Place the template on the surface to be sampled.
-
Moisten a laboratory wipe with a known, small volume of deionized water.
-
Wipe the entire area within the template using firm, overlapping strokes. First, wipe horizontally across the entire area.
-
Fold the wipe with the exposed side inward.
-
Wipe the entire area again, this time with vertical strokes.
-
Using a second, separate wipe, repeat steps 3-6.
-
Place both wipes into a single, labeled sample container and seal it.
-
Prepare a field blank by moistening two wipes with the same deionized water and placing them in a sample container without wiping any surface. This will account for any background fluoride in the wipes or water.
-
Store samples for analysis.
This protocol is adapted from the methodology described for recovering fluoride from surfaces.[6]
Protocol 2: Analysis of Fluoride Residue by Ion-Selective Electrode (ISE)
Objective: To quantify the amount of fluoride in the wipe samples.
Materials:
-
Fluoride combination ion-selective electrode
-
pH/mV/ion meter
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Fluoride standard solutions (e.g., 0.1, 1, 10, 100 ppm)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Methodology:
-
Sample Extraction: a. To each sample container (from Protocol 1), add a precise volume of deionized water (e.g., 20 mL). b. Seal the container and agitate (e.g., sonicate or vortex) for a set period (e.g., 30 minutes) to extract the fluoride from the wipes into the water.
-
Sample Preparation: a. Pipette a known volume of the sample extract into a clean beaker. b. Add an equal volume of TISAB solution and a magnetic stir bar. (TISAB is used to adjust the pH and ionic strength of the solution and to decomplex any fluoride bound to interfering ions).
-
Calibration: a. Prepare a series of calibration standards by diluting the stock fluoride standard. b. For each standard, mix a known volume with an equal volume of TISAB. c. Place the electrode in each standard solution (from lowest to highest concentration), allow the reading to stabilize, and record the millivolt (mV) reading. d. Plot the mV reading versus the logarithm of the fluoride concentration to create a calibration curve.
-
Sample Measurement: a. Place the electrode in the prepared sample solution from step 2b. b. Allow the reading to stabilize and record the mV value. c. Use the calibration curve to determine the fluoride concentration in the sample solution.
-
Calculation: a. Calculate the total mass of fluoride in the original sample, accounting for all dilution factors. b. The final result can be expressed as µg of fluoride per unit area (e.g., µ g/100 cm²).
Visualizations
Caption: Workflow for Fluoride Residue Testing.
Caption: Troubleshooting High Fluoride Residue.
References
- 1. This compound Fact Sheet [npic.orst.edu]
- 2. spraydays.cdpr.ca.gov [spraydays.cdpr.ca.gov]
- 3. JAIC 1990, Volume 29, Number 1, Article 5 (pp. 77 to 90) [cool.culturalheritage.org]
- 4. vikanefumigant.com [vikanefumigant.com]
- 5. coresta.org [coresta.org]
- 6. license-to-kill.com [license-to-kill.com]
- 7. This compound Technical Fact Sheet [npic.orst.edu]
- 8. repository.si.edu [repository.si.edu]
- 9. faculty.ucr.edu [faculty.ucr.edu]
addressing safety concerns in laboratory use of sulfuryl fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address safety concerns and experimental challenges associated with the laboratory use of sulfuryl fluoride (B91410). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Experimental Issues
This section addresses common problems encountered during chemical reactions involving sulfuryl fluoride.
Q1: My reaction to synthesize an aryl fluorosulfate (B1228806) from a phenol (B47542) is showing low to no conversion. What are the common causes?
A1: Low or no conversion in this reaction is often due to a few key factors:
-
Inefficient Generation of this compound (SO₂F₂): If you are using an in situ or ex situ generation method, ensure that your precursors are pure and the reaction conditions for generation are optimal. For the common ex situ method using 1,1'-sulfonyldiimidazole (B1293689) (SDI), the presence of an acid (like trifluoroacetic acid) and a fluoride source (like potassium fluoride) is crucial for the rapid release of SO₂F₂ gas.[1]
-
Base Selection: The choice of base is critical. While this compound reacts with phenols in the presence of a base, the base should be strong enough to deprotonate the phenol but not so strong that it reacts with the this compound itself. Triethylamine (Et₃N) is commonly used.[2]
-
Moisture: this compound can react with water, so it is important to use anhydrous solvents and reagents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient SO₂F₂: In a laboratory setting, especially with small-scale reactions, ensuring an adequate amount of the gaseous reagent reaches the reaction mixture can be challenging. The use of a two-chamber reactor for ex situ generation helps to ensure that the generated gas is efficiently transferred to the reaction vessel.[1][3]
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A2: The formation of side products can arise from the reactivity of this compound or its precursors.
-
Reaction with Solvents or Other Functional Groups: While generally unreactive with many functional groups, this compound can react with nucleophiles other than your target phenol, especially under forcing conditions.[4] Ensure your substrate does not contain more nucleophilic groups that could compete with the phenol.
-
Chlorinated Byproducts: If using precursors like sulfuryl chloride fluoride for the generation of SO₂F₂, you may see chlorinated side products.[1] Using a chloride-free precursor like 1,1'-sulfonyldiimidazole (SDI) can prevent this.[1]
Q3: How can I safely and effectively handle the gaseous nature of this compound in a small-scale laboratory reaction?
A3: Direct handling of gaseous this compound is hazardous and challenging to quantify on a small scale.[1]
-
Ex Situ Generation: The recommended method for laboratory use is the ex situ generation of SO₂F₂ from a stable solid precursor in a two-chamber reactor.[1][3] This approach avoids the need to handle the toxic gas directly and allows for the generation of near-stoichiometric amounts of the reagent.[1][5]
-
Sealed System: Ensure your reaction apparatus is well-sealed to prevent any leaks of the toxic gas. Performing the reaction in a certified fume hood is mandatory.
-
Monitoring: For larger scale reactions, monitoring the concentration of this compound in the headspace of the reaction can be done using specialized infrared (IR) analyzers.[6][7]
Q4: What is a safe and effective way to quench the reaction and work up the product?
A4: At the end of the reaction, it is crucial to safely neutralize any unreacted this compound.
-
Quenching: A common method is to slowly add a basic aqueous solution, such as sodium hydroxide (B78521) or sodium bicarbonate, to the reaction mixture. This will hydrolyze the remaining this compound.[8]
-
Ventilation: Ensure that the quenching process is done in a well-ventilated fume hood, as some of the unreacted gas may be released.
-
Workup: After quenching, a standard aqueous acid/base wash can be performed to remove the catalyst and any salts, followed by extraction of the product into an organic solvent.[1]
Frequently Asked Questions (FAQs) on Safety
This section provides answers to common questions regarding the safe handling and potential hazards of this compound in a laboratory environment.
Q1: What are the primary health risks associated with this compound?
A1: this compound is a toxic gas that primarily targets the central nervous system.[9][10] It is colorless and odorless, meaning it has no warning properties.[11] The main hazards are:
-
Acute Inhalation Toxicity: Inhaling this compound can cause respiratory irritation, pulmonary edema, nausea, abdominal pain, central nervous system depression, numbness, muscle twitching, seizures, and in high concentrations, death.[9][12]
-
Neurotoxicity: Chronic exposure has been linked to neurological effects, including cognitive deficits and reduced olfactory function.[13][14] Animal studies have shown that repeated exposure can lead to vacuolation (the formation of cavities) in the brain.[14][15]
-
Frostbite: As a liquefied compressed gas, direct contact with the skin or eyes can cause severe frostbite.[16]
Q2: What are the symptoms of exposure to this compound?
A2: Symptoms can vary depending on the concentration and duration of exposure.
-
Early Symptoms: Respiratory irritation, nausea, abdominal pain, and central nervous system depression (slowed movement, reduced awareness, slurred speech).[1][17]
-
Severe Exposure: May lead to convulsions, respiratory arrest, and death.[5][17] It is crucial to seek immediate medical attention in all cases of suspected overexposure.[1]
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: Appropriate PPE is essential to minimize exposure risks.
-
Respiratory Protection: When handling the gas or in situations where the concentration may exceed exposure limits, a NIOSH-approved supplied-air respirator with a full facepiece is required.[18] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[16][19]
-
Eye Protection: A full face shield or gas-tight goggles should be worn.[2]
-
Skin Protection: Protective gloves and clothing are recommended to avoid skin contact.[18] However, do not wear gloves or rubber boots when introducing the fumigant from a cylinder, as liquefied gas can get trapped and cause severe frostbite.[2]
-
Laboratory Coat: A standard laboratory coat should be worn.
-
Safety Shower and Eyewash: An emergency shower and eyewash station must be readily accessible.[18]
Q4: How should this compound cylinders be stored in a laboratory?
A4: this compound cylinders should be stored in a well-ventilated, cool, dry area, away from heat sources.[1] They should be stored upright and securely fastened to a wall or bench. Follow all standard procedures for handling compressed gas cylinders.
Q5: What are the emergency procedures for a this compound leak in the lab?
A5: In the event of a leak, follow these steps:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: If it is safe to do so, stop the flow of gas. This may involve closing the cylinder valve.
-
Ventilate: Increase ventilation in the area to disperse the gas.
-
Secure the Area: Prevent entry into the area until the concentration of this compound is confirmed to be below the permissible exposure limit (1 ppm for re-entry after fumigation, though workplace limits are higher).[1][20]
-
Seek Medical Attention: Anyone who may have been exposed should be moved to fresh air immediately and seek medical attention.[1]
Q6: How can I detect a this compound leak?
A6: Since this compound is odorless, you cannot rely on smell to detect a leak.[3][21] Use an appropriate gas detection instrument. Portable infrared (IR) gas analyzers, such as the Miran or Interscan models, are suitable for detecting this compound.[2] For laboratory synthesis, where chloropicrin (B1668804) is not added, these detectors are the only way to identify a leak.
Q7: How can I safely neutralize or dispose of residual this compound from my experiment?
A7: Residual this compound in the reaction vessel should be quenched as described in the troubleshooting section. For disposal of larger quantities or contaminated materials, it may be necessary to treat it as hazardous waste.[18] Recent research has shown that scrubbing this compound through a basic solution (pH ~12) containing hydrogen peroxide is an effective way to degrade it into sulfate (B86663) and fluoride.[8][22]
Data Presentation
Quantitative Safety and Physical Data
| Parameter | Value | Source(s) |
| OSHA PEL (Permissible Exposure Limit) | 5 ppm (8-hour TWA) | [18] |
| NIOSH REL (Recommended Exposure Limit) | 5 ppm (10-hour TWA), 10 ppm (STEL) | [18] |
| ACGIH TLV (Threshold Limit Value) | 5 ppm (8-hour TWA), 10 ppm (STEL) | [18] |
| IDLH (Immediately Dangerous to Life or Health) | 200 ppm | [16] |
| Boiling Point | -55.4 °C (-67.7 °F) | [4] |
| Vapor Pressure | 15.8 atm at 21 °C | [4] |
| Vapor Density (relative to air) | 3.72 (Heavier than air) | [23] |
Toxicity Data in Animal Studies
| Species | Exposure Concentration & Duration | Observed Effects | Source(s) |
| Rat | 991 ppm for 4 hours (LC₅₀) | Lethal concentration for 50% of subjects | [4] |
| Rat, Rabbit, Dog | 100 ppm (2 weeks) | No observed health effects | [5][15] |
| Rat, Rabbit, Dog | 300 ppm (2 weeks) | Increased kidney weight, inflammation of airways, tremors, muscle spasms, brain tissue damage | [15] |
| Rat | 20 ppm (1-2 years) | Discolored teeth, no other effects | [24] |
| Dog | 20 ppm (1-2 years) | No effects | [24] |
| Rat | 300 ppm (13 weeks) | Brain vacuolation, diminished weight gain, dental fluorosis, decreased sensory function | [25] |
Experimental Protocols
Detailed Methodology: Ex Situ Generation of this compound and Synthesis of an Aryl Fluorosulfate
This protocol is based on the method developed to avoid direct handling of gaseous this compound by generating it on-demand from a solid precursor in a two-chamber reactor.[1][3]
Materials:
-
Two-chamber reactor (see diagram below)
-
Phenol substrate
-
1,1'-Sulfonyldiimidazole (SDI)
-
Potassium fluoride (KF), spray-dried
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Base (e.g., DBU or triethylamine)
-
Stir plate and stir bar
-
Standard glassware for aqueous workup
Procedure:
-
Reactor Setup:
-
In Chamber A of the two-chamber reactor, add the phenol substrate (1.0 eq), the base (1.2 eq), and the anhydrous solvent. Place a stir bar in this chamber.
-
In Chamber B, add 1,1'-sulfonyldiimidazole (SDI, 1.5 eq) and spray-dried potassium fluoride (KF, 4.0 eq).
-
Seal the reactor.
-
-
Ex Situ Gas Generation:
-
Slowly add trifluoroacetic acid (TFA, 4.0 eq) to Chamber B via syringe. The reaction between SDI, KF, and TFA will rapidly generate this compound (SO₂F₂) gas.[1]
-
The generated SO₂F₂ gas will diffuse into Chamber A.
-
-
Reaction:
-
Stir the mixture in Chamber A at room temperature.
-
Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.[16]
-
-
Quenching and Workup:
-
Once the reaction is complete, carefully open the reactor in a fume hood to vent any excess SO₂F₂.
-
Quench the reaction mixture in Chamber A by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and perform an aqueous acid/base wash to remove impurities.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude aryl fluorosulfate.
-
Purify the product as necessary, typically by column chromatography.
-
Mandatory Visualizations
Caption: Workflow for the ex situ generation and reaction of this compound.
Caption: Emergency response workflow for a laboratory this compound leak.
Caption: Simplified signaling pathway of fluoride-induced neurotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ex Situ Generation of this compound for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectros Instruments, Inc. [spectrosinstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.nationbuilder.com [assets.nationbuilder.com]
- 11. spraydays.cdpr.ca.gov [spraydays.cdpr.ca.gov]
- 12. This compound Technical Fact Sheet [npic.orst.edu]
- 13. fluoridealert.org [fluoridealert.org]
- 14. fluoridealert.org [fluoridealert.org]
- 15. researchgate.net [researchgate.net]
- 16. papers.sim2.be [papers.sim2.be]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [wap.guidechem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Applications of this compound (SO2F2) in chemical transformations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Capturing and degrading this compound fumigant using an electrochemical reagent generation system - American Chemical Society [acs.digitellinc.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound Fact Sheet [npic.orst.edu]
- 25. Subchronic neurotoxicity in rats of the structural fumigant, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for sulfuryl fluoride in organic synthesis
Welcome to the technical support center for the use of sulfuryl fluoride (B91410) (SO₂F₂) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on reaction optimization, troubleshooting common issues, and ensuring safe and effective experimental execution.
Frequently Asked Questions (FAQs)
Q1: What is sulfuryl fluoride and why is it used in organic synthesis?
This compound (SO₂F₂) is a colorless, odorless gas that has emerged as a valuable reagent in organic chemistry, particularly in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.[1][2] Its primary use is as a precursor for the synthesis of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides.[3][4] These functional groups are of significant interest in medicinal chemistry and materials science due to their unique stability and reactivity.[2][5] The S-F bond in these compounds is remarkably stable under many conditions, including towards hydrolysis, yet can be selectively activated to react with nucleophiles, making it a powerful tool for molecular construction.[5][6]
Q2: What are the primary safety concerns when working with this compound and how can they be mitigated?
This compound is a toxic gas and a potent greenhouse gas, necessitating careful handling in a laboratory setting.[3][7] The main hazards are inhalation toxicity and the potential for over-pressurization of reaction vessels.[8][9]
Mitigation Strategies:
-
Ventilation: Always work in a well-ventilated fume hood.
-
Gas Monitoring: Use a gas detector to monitor the work area for leaks.
-
Controlled Delivery: Employ a mass flow controller or a two-chamber system for the ex situ generation of SO₂F₂ to precisely control the amount of gas introduced into the reaction.[7][10]
-
Pressure Relief: Equip reaction vessels with a pressure relief valve or use a balloon to contain the gas.
-
Warning Agents: In large-scale applications, a warning agent with a strong odor, such as chloropicrin, is often used to indicate the presence of the odorless this compound.[9]
-
Scrubbing: Unreacted this compound in the exhaust gas stream can be scrubbed by passing it through a dilute aqueous solution of an alkali metal hydroxide (B78521) (e.g., NaOH) with an activated carbon catalyst.[11][12][13]
Q3: My reaction with this compound is not proceeding or giving a low yield. What are the common causes?
Low or no conversion in reactions involving this compound can stem from several factors:
-
Insufficient Activation: this compound itself is relatively unreactive and often requires activation.[5] The choice of catalyst and base is crucial.
-
Inappropriate Solvent: The solubility and stability of reactants and intermediates can be highly dependent on the solvent.
-
Substrate Reactivity: Sterically hindered or electron-deficient nucleophiles may react sluggishly.
-
Moisture: While SuFEx reactions are often tolerant of some moisture, excess water can lead to hydrolysis of activated intermediates or the this compound itself under basic conditions.[2][8]
-
Catalyst Deactivation: The catalyst can be poisoned by impurities or side products.[14][15]
For a more detailed breakdown of troubleshooting steps, please refer to the Troubleshooting Guide below.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inadequate Catalyst/Base | Ensure the appropriate catalyst and base are being used for the specific transformation. For example, for the synthesis of aryl fluorosulfates from phenols, a common system is a tertiary amine base like triethylamine (B128534) (Et₃N).[16] For more challenging substrates, a stronger activating system such as Ca(NTf₂)₂ or a nucleophilic catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) with a silicon additive may be necessary.[17][18][19] |
| Suboptimal Temperature | The reaction may require heating. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. For some reactions, temperatures around 60-90 °C have been shown to be effective.[20] |
| Poor SO₂F₂ Delivery | Ensure a steady and controlled flow of this compound gas into the reaction mixture. For small-scale reactions, using a saturated solution of SO₂F₂ in an appropriate solvent can provide better control.[17] Alternatively, an ex situ generation setup can be employed.[7][10] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Acetonitrile (B52724), dichloromethane, and tert-amyl alcohol are commonly used solvents.[19][20] Screen a range of anhydrous, non-nucleophilic solvents to find the optimal medium for your specific reaction. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Reaction with Primary Amines | Primary amines can form adducts with this compound that readily eliminate fluoride to form azasulfenes, leading to undesired side products.[6] Consider using a protecting group strategy for the primary amine or explore alternative synthetic routes. |
| Hydrolysis | Although the S-F bond is generally stable to hydrolysis, activated intermediates can be susceptible to reaction with water, especially under basic conditions.[8] Ensure the use of anhydrous solvents and reagents if hydrolysis is suspected. |
| Substrate Decomposition | Some substrates may not be stable under the reaction conditions. Consider lowering the reaction temperature or using a milder catalyst/base system. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Residual Acidic Impurities | The reaction can generate acidic byproducts like HF.[21] A mild aqueous workup with a dilute base (e.g., NaHCO₃ solution) can help to remove these. |
| Unreacted Starting Material | If the reaction has not gone to completion, purification can be challenging. Optimize the reaction conditions to drive the reaction to completion. |
| Purification of Crude Product | Crude this compound can contain impurities such as chlorine and sulfur dioxide.[22] Purification can be achieved by contacting the gas with an aqueous solution of hydrogen peroxide.[22][23] |
Experimental Protocols
Protocol 1: General Procedure for the Fluorosulfation of Phenols
This protocol is adapted from the Sharpless group's work on SuFEx chemistry.
Materials:
-
Phenol (B47542) substrate
-
This compound (SO₂F₂) gas
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
-
Reaction flask equipped with a magnetic stir bar, a gas inlet, and a balloon or bubbler outlet.
Procedure:
-
In a fume hood, dissolve the phenol substrate (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous acetonitrile.
-
Purge the reaction flask with an inert gas (e.g., nitrogen or argon).
-
Slowly bubble this compound gas through the stirred solution at room temperature. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, stop the flow of SO₂F₂ and purge the flask with an inert gas to remove any excess.
-
The reaction mixture can be concentrated under reduced pressure and the crude product purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Sulfonamides using Calcium Triflimide Activation
This protocol is based on the method developed by am Ende and Ball for the activation of sulfonyl fluorides.[18][19]
Materials:
-
Sulfonyl fluoride substrate
-
Amine nucleophile
-
Calcium triflimide (Ca(NTf₂)₂)
-
Triethylamine (Et₃N) (if the amine is used as its salt)
-
Anhydrous tert-amyl alcohol
-
Reaction vessel suitable for heating under an inert atmosphere.
Procedure:
-
To a reaction vessel under an inert atmosphere, add the sulfonyl fluoride (1.0 equiv), the amine (2.0 equiv, or 1.0 equiv if using an additional base), and calcium triflimide (1.0 equiv).
-
Add anhydrous tert-amyl alcohol to achieve the desired concentration (e.g., 0.20 M).
-
If the amine is provided as a salt, add triethylamine (1.0 equiv).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Sulfonamide Synthesis with Phenylsulfonyl Fluoride and Aniline [18][19]
| Entry | Catalyst (equiv) | Amine (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ca(NTf₂)₂ (1) | Aniline (2) | - | t-amylOH | 60 | 24 | 71 |
| 2 | None | Aniline (2) | - | t-amylOH | 60 | 24 | No Reaction |
| 3 | Ca(NTf₂)₂ (1) | Aniline (1) | Et₃N (1) | t-amylOH | 60 | 24 | 71 |
Visualizations
Caption: Experimental workflow for reactions involving this compound gas.
Caption: Logical workflow for troubleshooting low-yield reactions.
References
- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | F2SO2 | CID 17607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Technical Fact Sheet [npic.orst.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US4465655A - Process for the purification of exhaust gases containing this compound - Google Patents [patents.google.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. CN1243803A - Purification of sulfuryl fluorine - Google Patents [patents.google.com]
- 23. US6143269A - Purification of this compound - Google Patents [patents.google.com]
Technical Support Center: Sulfuryl Fluoride Fumigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of humidity on sulfuryl fluoride (B91410) fumigation.
Frequently Asked Questions (FAQs)
Q1: How does high ambient humidity affect the efficacy of sulfuryl fluoride fumigation?
A1: While this compound is relatively stable in the presence of water vapor at typical fumigation temperatures, high ambient humidity can present challenges. Extremely high humidity may lead to condensation on surfaces, which could potentially interfere with the even distribution of the fumigant. However, for many applications, the impact of ambient humidity on efficacy is not considered significant. It is more critical to manage factors like temperature and fumigant concentration accurately.
Q2: Does the moisture content of the material being fumigated, such as wood, impact the effectiveness of this compound?
A2: For wood-destroying insects, recent research indicates that the moisture content of the wood does not significantly affect the sorption of this compound. A 2024 study on the fumigation of Reticulitermes speratus termites in wood found no significant difference in the concentration-time (Ct) products of this compound between dry wood (12.41% moisture content) and wet wood (70.18% moisture content).[1] This suggests that this compound effectively penetrates wood regardless of its moisture level.
Q3: Can this compound react with water?
A3: this compound is resistant to hydrolysis at neutral pH and temperatures up to 150°C. However, it can slowly hydrolyze in aqueous solutions to form sulfuric acid and hydrofluoric acid. This reaction is more rapid in basic (alkaline) solutions.
Q4: Are there any situations where high humidity is a major concern during this compound fumigation?
A4: Yes, in environments with a high pH, the combination of high humidity and basic materials could potentially increase the hydrolysis of this compound, although the practical impact on fumigation efficacy under typical conditions is not well-documented. Additionally, high humidity can lead to condensation, which may affect the distribution of the fumigant.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected pest mortality in a high-humidity environment.
-
Possible Cause 1: Condensation. High humidity, especially in conjunction with temperature fluctuations, can lead to condensation on surfaces within the fumigation enclosure. This moisture might locally affect the fumigant concentration at the surface.
-
Troubleshooting Step:
-
Monitor and Control Temperature: Ensure the temperature within the enclosure is stable and remains above the dew point to prevent condensation.
-
Air Circulation: Use fans to ensure even distribution of the fumigant and to help manage temperature and humidity gradients within the enclosure.
-
-
-
Possible Cause 2: Inaccurate Dosage Calculation. The perceived issue with humidity might be masking other critical errors in the fumigation process.
-
Troubleshooting Step:
-
Verify Dosage Calculation: Double-check all parameters used in the dosage calculation, including the volume of the enclosure, target pest, temperature, and exposure time.
-
Calibrate Equipment: Ensure all monitoring equipment for temperature and fumigant concentration is properly calibrated.
-
-
Issue 2: Concerns about fumigant penetration in materials with high moisture content.
-
Possible Cause: Misconception about the impact of moisture on this compound penetration.
-
Troubleshooting Step:
-
Review Relevant Data: For wood fumigation, refer to studies showing that wood moisture content does not significantly impact this compound sorption.[1]
-
Ensure Proper Circulation: Adequate air circulation is crucial to ensure the fumigant reaches all surfaces, regardless of the material's moisture content.
-
-
Data Presentation
Table 1: Effect of Wood Moisture Content on this compound (SF) Concentration-Time (Ct) Products for the Fumigation of Reticulitermes speratus at 23°C.
| Wood Moisture Content | Loading Ratio (v/v) | Mean Ct Product (g·h/m³) (± SD) |
| Dry (12.41%) | 10% | 689.4 (± 20.5) |
| Wet (70.18%) | 10% | 685.2 (± 18.9) |
| Dry (12.41%) | 30% | 678.9 (± 22.1) |
| Wet (70.18%) | 30% | 675.3 (± 19.8) |
| Dry (12.41%) | 50% | 669.7 (± 25.4) |
| Wet (70.18%) | 50% | 664.8 (± 23.7) |
Data from Kim et al. (2024). The study found no statistically significant difference between the Ct products for dry and wet wood at any loading ratio.[1]
Experimental Protocols
Protocol 1: Determining the Effect of Wood Moisture Content on this compound Sorption
This protocol is a summary of the methodology used in the study by Kim et al. (2024)[1].
-
Test Insect: Reticulitermes speratus termites.
-
Wood Samples: Pine wood blocks were prepared and conditioned to two different moisture levels: "dry" (12.41% moisture content) and "wet" (70.18% moisture content).
-
Fumigation Chambers: The experiments were conducted in gas-tight desiccators.
-
Loading Ratios: Wood blocks were placed in the desiccators at three different loading ratios (volume of wood to volume of chamber): 10%, 30%, and 50%.
-
Fumigant Application: A calculated dose of this compound was introduced into each desiccator.
-
Environmental Conditions: The fumigation was carried out at a constant temperature of 23°C.
-
Gas Concentration Monitoring: The concentration of this compound inside the desiccators was measured at regular intervals over the fumigation period using a gas chromatograph with a mass spectrometer (GC/MS).
-
Data Analysis: The concentration-time (Ct) products were calculated from the concentration measurements. Statistical analysis was performed to compare the Ct products between the dry and wet wood samples at each loading ratio.
Mandatory Visualization
Caption: Experimental workflow for determining the effect of wood moisture on this compound sorption.
Caption: Logical relationship between humidity and this compound fumigation outcomes.
References
Validation & Comparative
A Comparative Analysis of Sulfuryl Fluoride and Methyl Bromide for Wood Fumigation
A comprehensive guide for researchers and drug development professionals on the efficacy, material compatibility, and experimental protocols of two primary wood fumigants.
In the realm of wood preservation and pest eradication, sulfuryl fluoride (B91410) and methyl bromide have long been the primary chemical agents employed. However, with the phase-out of methyl bromide due to its ozone-depleting properties under the Montreal Protocol, sulfuryl fluoride has emerged as a principal alternative.[1][2] This guide provides a detailed, objective comparison of these two fumigants, focusing on their performance, impact on wood properties, and the experimental methodologies used for their evaluation, tailored for a scientific audience.
Executive Summary
This compound and methyl bromide are both effective broad-spectrum fumigants used to control a wide range of wood-destroying insects.[1] While methyl bromide has historically been valued for its rapid action and efficacy against all life stages of pests, its use is now heavily restricted due to its significant environmental impact.[1][2] this compound is a viable alternative with excellent penetration into wood, but it can be less effective against insect eggs and its application requires careful consideration of temperature and concentration.[3] This guide presents available quantitative data on their efficacy, discusses their effects on wood's physical and chemical properties, and outlines detailed experimental protocols for their comparative evaluation.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of this compound and methyl bromide is crucial for their effective and safe application in wood fumigation.
| Property | This compound (SO₂F₂) | Methyl Bromide (CH₃Br) |
| Molar Mass | 102.06 g/mol | 94.94 g/mol |
| Boiling Point | -55.2 °C | 3.6 °C |
| Vapor Pressure | 1.7 x 10³ kPa at 21 °C | 189.3 kPa at 20 °C |
| Water Solubility | 0.075% by weight at 25°C | ~1.5% by weight at 25°C |
| Ozone Depletion Potential | 0 | ~0.6 |
| Global Warming Potential | ~4,800 (over 100 years) | ~5 (over 100 years) |
| Flammability | Non-flammable | Non-flammable |
Efficacy Against Wood-Boring Insects
The efficacy of a fumigant is determined by its ability to achieve lethal concentrations within the wood matrix to control the target pest. This is typically expressed as a Concentration x Time (Ct) product, with LCt99 values representing the dose required to achieve 99% mortality.
Comparative Efficacy Data
Direct comparative studies providing LCt99 values for both fumigants under identical conditions for a wide range of wood-boring insects are limited. However, available data for specific pests are presented below.
Table 2.1: LCt99 Values for Selected Wood-Boring Insects
| Pest Species | Fumigant | Temperature (°C) | LCt99 (g·h/m³) | Reference |
| Reticulitermes speratus (termite) | This compound | 23 | 42.53 | [4] |
| Reticulitermes speratus (termite) | This compound | 5 | 401.9 | [4] |
| Hylotrupes bajulus (larvae) | Methyl Bromide | 25 | >150 (for 6h exposure) | [5] |
| Arhopalus tristis (adults) | This compound | 15 | <360 (at 15 g/m³ for 24h) | [6] |
| Arhopalus tristis (eggs) | This compound | 15 | 2880 (at 120 g/m³ for 24h) | [6] |
| Hylastes ater (adults & larvae) | This compound | 15 | <360 (at 15 g/m³ for 24h) | [6] |
Note: The efficacy of both fumigants is highly dependent on temperature, with lower temperatures requiring significantly higher doses or longer exposure times to achieve the same level of control.[4] this compound is generally less effective against the egg stage of many insects, often requiring a much higher Ct product for complete mortality.[3]
Penetration and Sorption in Wood
Effective fumigation relies on the ability of the gas to penetrate the wood and reach the target pests. Sorption, the process by which the fumigant is absorbed by the wood, can reduce the concentration of the gas in the free space.
-
This compound: Exhibits excellent penetration into wood, often superior to methyl bromide.[7] It has a lower sorption rate, meaning more of the gas is available to act as a fumigant.[7]
-
Methyl Bromide: While it does penetrate wood, its higher sorption rate can lead to a decrease in the available gas concentration over time, particularly in woods with high moisture content.[8]
Material Compatibility: Effects on Wood Properties
A critical consideration in wood fumigation is the potential for adverse effects on the wood itself and any associated materials such as finishes, adhesives, and hardware.
Effects on Mechanical Properties
Table 3.1: Key Mechanical Properties for Assessment
| Property | ASTM Standard | Description |
| Modulus of Rupture (MOR) | ASTM D143 | The maximum stress a material can withstand before breaking in a bending test. |
| Modulus of Elasticity (MOE) | ASTM D143 | A measure of the material's stiffness or resistance to bending. |
| Compression Strength | ASTM D143 | The ability of the material to resist a compressive (pushing) force. |
| Hardness | ASTM D143 | The resistance of the wood to indentation. |
Effects on Physical Properties
Changes in the aesthetic qualities of wood, such as color and finish, are also important considerations.
-
Color Change: Anecdotal evidence suggests that methyl bromide may cause wood to darken or gray over time, though quantitative data is lacking. The impact of this compound on wood color is generally considered to be negligible.
-
Effects on Finishes and Adhesives: this compound is generally considered non-reactive with most materials.[7] Methyl bromide, however, can react with sulfur-containing compounds, which may be present in some finishes, adhesives, and surrounding materials, leading to unpleasant odors and potential discoloration.[9]
Experimental Protocols
For researchers and scientists evaluating these fumigants, standardized and detailed experimental protocols are essential for generating reliable and comparable data.
Fumigation Efficacy Testing
This protocol outlines a typical laboratory-scale experiment to determine the LCt99 of a fumigant against a specific wood-boring insect.
Experimental Workflow for Fumigation Efficacy
References
- 1. This compound vs. Methyl Bromide: A Comparison for South African Fumigation - Fumico [fumico.co.za]
- 2. Instrumental Measurement Helps Wood Manufacturers Produce Repeatable Colors - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nzpps.org [nzpps.org]
- 7. This compound vs Methyl Bromide Performance and Efficacy - Fumico [fumico.co.za]
- 8. scionresearch.com [scionresearch.com]
- 9. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
A Comparative Guide to the Efficacy of Sulfuryl Fluoride and Phosphine Fumigants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent fumigants, sulfuryl fluoride (B91410) (SO₂F₂) and phosphine (B1218219) (PH₃), for the control of stored-product pests. The following sections detail their relative efficacy, supported by experimental data, and outline the methodologies employed in key studies.
Executive Summary
Sulfuryl fluoride and phosphine are both effective fumigants used to protect stored commodities from insect infestation. Phosphine has been a long-standing, cost-effective choice, but its extensive use has led to the development of significant insect resistance, compromising its efficacy.[1][2] this compound has emerged as a powerful alternative, demonstrating high efficacy against a broad spectrum of pests, including those resistant to phosphine.[3][4][5] This guide presents a data-driven comparison to assist in the selection of the most appropriate fumigant for specific research and pest management applications.
Data Presentation: Efficacy Against Key Stored-Product Pests
The following tables summarize the quantitative data on the efficacy of this compound and phosphine against various stored-product insect pests.
Table 1: Efficacy of this compound Against Various Insect Pests
| Target Pest | Life Stage | Fumigant | Concentration (g/m³) | Exposure Time (hours) | Mortality Rate (%) | Reference |
| Sitophilus zeamais | Adult | This compound | 36, 48, 72, 92 | 24 | 100 | [6] |
| Tribolium castaneum | Adult | This compound | 36, 48, 72, 92 | 24 | 100 | [6] |
| Cryptolestes sp. | Adult | This compound | 36, 48, 72, 92 | 24 | 100 | [6] |
| Lasioderma serricorne | Adult | This compound | 36, 48, 72, 92 | 24 | 100 | [6] |
| Tribolium castaneum | Egg | This compound | 72, 96 | 24 | 100 | [6] |
| Phosphine-Resistant Rhyzopertha dominica | Adult | This compound | 1,196–1,467 (mg-h/liter) | - | 100 | [2] |
| Phosphine-Resistant Tribolium castaneum | Adult & Larvae | This compound | 1,196–1,467 (mg-h/liter) | - | 100 | [2] |
Table 2: Efficacy of Phosphine Against Susceptible and Resistant Insect Pests
| Target Pest | Resistance Status | Life Stage | Fumigant | Concentration (mg/L) | Exposure Time (hours) | Mortality Rate (%) | Reference |
| Cryptolestes ferrugineus | Strongly Resistant | Adult | Phosphine | 0.5 | 168 | 52.4 | [7] |
| Cryptolestes ferrugineus | Strongly Resistant | Egg | Phosphine | 0.5 | 168 | 43 | [7] |
| Cryptolestes ferrugineus | Strongly Resistant | Adult | Phosphine | 1.0 | 168 | 98 | [7] |
| Cryptolestes ferrugineus | Strongly Resistant | Egg | Phosphine | 1.0 | 168 | 15.4 | [7] |
Table 3: Co-fumigation of this compound and Phosphine Against Strongly Phosphine-Resistant Cryptolestes ferrugineus
| Fumigant Combination | Concentration (mg/L) | Exposure Time (hours) | Life Stage | Mortality Rate (%) | Reference |
| Phosphine (0.5) + this compound (1.1) | 0.5 + 1.1 | 168 | Adult | 100 | [7] |
| Phosphine (0.5) + this compound (1.1) | 0.5 + 1.1 | 168 | Egg | 98.9 | [7] |
| Phosphine (0.5) + this compound (2.2) | 0.5 + 2.2 | 168 | Adult | 100 | [7] |
| Phosphine (0.5) + this compound (2.2) | 0.5 + 2.2 | 168 | Egg | 100 | [7] |
| Phosphine (1.0) + this compound (1.1) | 1.0 + 1.1 | 168 | Adult | 100 | [7] |
| Phosphine (1.0) + this compound (1.1) | 1.0 + 1.1 | 168 | Egg | 100 | [7] |
| Phosphine (1.0) + this compound (2.2) | 1.0 + 2.2 | 168 | Adult | 100 | [7] |
| Phosphine (1.0) + this compound (2.2) | 1.0 + 2.2 | 168 | Egg | 100 | [7] |
Experimental Protocols
General Fumigation Procedure (Applicable to both fumigants with modifications)
A typical experimental fumigation protocol involves the following steps:
-
Test Insect Rearing: Insects are reared on a standardized diet under controlled laboratory conditions (e.g., 25°C and 55-60% relative humidity).[7][8]
-
Fumigation Chambers: Air-tight desiccators or similar chambers are used for fumigation.[7][8]
-
Gas Introduction: The required volume of the fumigant gas (this compound or phosphine) is introduced into the chamber to achieve the target concentration.[8]
-
Exposure: Insects are exposed to the fumigant for a specified duration under controlled temperature and humidity.
-
Aeration and Mortality Assessment: After the exposure period, the chambers are aerated, and insect mortality is assessed after a recovery period (e.g., 48 hours for adults).[7] For egg mortality, the reduction in F1 adult emergence is often used as the metric.[7]
This compound Fumigation Protocol
-
Gas Source and Concentration Measurement: The source of this compound gas is critical, and its initial concentration is typically measured using a gas chromatograph.[8]
-
Dosage Calculation: The required volume of gas for the desired concentration in the fumigation chambers is calculated.[8]
-
Circulation: Fans are used to ensure even distribution of the gas within the fumigation enclosure.[9]
-
Monitoring: Gas sampling lines are placed at various locations within the enclosure to monitor the gas concentration throughout the fumigation period.
-
Temperature Considerations: The efficacy of this compound is temperature-dependent. For effective control of all insect life stages, longer exposure times are required at lower temperatures. For example, a seven-day exposure is recommended for grain above 25°C, while a 10-day exposure is needed for grain between 20°C and 25°C.[5]
Phosphine Fumigation Protocol
-
Formulation: Phosphine is often generated from solid formulations of aluminum phosphide (B1233454) or magnesium phosphide, which release the gas upon contact with atmospheric moisture.[1]
-
Dosage: The dosage is typically determined based on the volume of the storage structure.[10] For example, one 3-gram tablet for every 225kg of silo capacity.[10]
-
Airtightness: Achieving and maintaining a high level of airtightness in the fumigation enclosure is crucial for the efficacy of phosphine.[10]
-
Exposure Duration: Phosphine is a slow-acting fumigant, and longer exposure times (e.g., 10 days) are often required to control all life stages of the target pests.[10]
-
Resistance Monitoring: Due to widespread resistance, it is essential to monitor the susceptibility of target pest populations to phosphine. The FAO has established a standard method for this, which involves exposing adult insects to a discriminating concentration of the gas for a specific period.[11]
Mandatory Visualization
References
- 1. gd.eppo.int [gd.eppo.int]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 6. ftic.co.il [ftic.co.il]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. Potential of Co-Fumigation with Phosphine (PH3) and this compound (SO2F2) for the Management of Strongly Phosphine-Resistant Insect Pests of Stored Grain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profume.com [profume.com]
- 10. scribd.com [scribd.com]
- 11. de-phosphine.agrospecom.gr [de-phosphine.agrospecom.gr]
A Comparative Guide to Analytical Methods for Sulfuryl Fluoride Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of sulfuryl fluoride (B91410), a widely used fumigant. The following sections detail the performance characteristics, experimental protocols, and cost-effectiveness of various techniques to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Analytical Methods
The table below summarizes the key performance indicators for the most common analytical methods used for sulfuryl fluoride detection.
| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Throughput |
| Gas Chromatography - Electron Capture Detector (GC-ECD) | Separation by GC and detection of electron-capturing compounds. | LOD: ~0.01 mg/L, LOQ: ~0.04 mg/L[1] | 74.1 - 108.9%[1] | 0.5 - 6.8%[1] | High |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separation by GC and identification by mass-to-charge ratio. | LOQ: ~0.005 - 0.01 mg/kg | 94% (at 0.021 mg/kg) | Not explicitly stated | High |
| Gas Chromatography - Flame Photometric Detector (GC-FPD) | Separation by GC and detection of sulfur-containing compounds. | Detection Limit: 0.1 ppm | Not explicitly stated | Coefficient of Variance: 0.025 | High |
| Portable Non-Dispersive Infrared (NDIR) Monitor | Absorption of infrared radiation by this compound. | Measuring Range: 0 - 100 ppm; Accuracy: < 1 ppm[2] | Manufacturer specified | Not explicitly stated | Real-time |
| Fluoride Ion-Selective Electrode (ISE) | Potentiometric measurement of fluoride ions after hydrolysis. | Method Detection Limit: 0.5 mg/L | Not explicitly stated | Not explicitly stated | Moderate |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Gas Chromatography-Electron Capture Detector (GC-ECD)
This method is a highly sensitive technique for quantifying this compound residues in various matrices.
Sample Preparation (Headspace Analysis):
-
Homogenize the solid sample.
-
Weigh a representative portion of the homogenized sample into a headspace vial.
-
Add a salting-out agent (e.g., sodium chloride) and water to the vial.
-
Seal the vial and incubate at a controlled temperature to allow this compound to partition into the headspace.
GC-ECD Analysis:
-
Injection: A sample of the headspace gas is injected into the gas chromatograph.
-
Separation: The sample is carried by an inert gas through a capillary column, where this compound is separated from other components based on its boiling point and interaction with the stationary phase.
-
Detection: As this compound elutes from the column, it enters the electron capture detector. The detector contains a radioactive source that emits electrons. This compound captures these electrons, causing a decrease in the current, which is measured as a peak.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.
Portable Non-Dispersive Infrared (NDIR) Monitor
NDIR monitors are valuable for real-time, on-site measurements of this compound in the air.
Operating Procedure:
-
Warm-up: Allow the instrument to warm up for the manufacturer-specified time to ensure stable readings.
-
Zeroing: Before measurement, zero the instrument in an environment free of this compound to establish a baseline.
-
Sampling: Draw the air sample into the monitor's detection chamber using the internal pump.
-
Detection: The instrument passes a beam of infrared light through the sample chamber. A detector measures the amount of light absorbed at a specific wavelength characteristic of this compound.
-
Reading: The monitor's microprocessor calculates the concentration of this compound based on the amount of light absorbed and displays the reading in parts per million (ppm) or other units.
Fluoride Ion-Selective Electrode (ISE)
This method involves the hydrolysis of this compound to fluoride ions, which are then measured potentiometrically.
Sample Preparation (Hydrolysis):
-
Collect the air sample containing this compound in a suitable trapping solution, such as a dilute sodium hydroxide (B78521) solution.
-
Allow sufficient time for the this compound to hydrolyze to sulfate (B86663) and fluoride ions.
ISE Measurement:
-
Calibration: Calibrate the fluoride ISE and a reference electrode using a series of standard fluoride solutions of known concentrations.
-
Sample Preparation: Take a known volume of the trapping solution and add a Total Ionic Strength Adjustment Buffer (TISAB) to adjust the pH and ionic strength of the sample and to release any complexed fluoride ions.
-
Measurement: Immerse the fluoride ISE and the reference electrode into the prepared sample solution.
-
Reading: The potential difference between the two electrodes is measured using a pH/mV meter. This potential is proportional to the logarithm of the fluoride ion activity in the sample.
-
Quantification: The fluoride concentration is determined from the calibration curve. The initial this compound concentration can then be calculated based on the stoichiometry of the hydrolysis reaction.
Mandatory Visualization
Caption: Workflow of analytical methods for this compound detection.
Cost-Effectiveness
The choice of an analytical method is often influenced by budgetary constraints. Here is a qualitative comparison of the cost-effectiveness of the discussed methods:
-
Gas Chromatography (GC) Systems: These instruments represent a significant initial capital investment. The cost can vary widely depending on the detector and autosampler configuration. Consumables such as gases, columns, and standards contribute to the ongoing operational costs. The cost per sample can be moderate to high, depending on the sample throughput and labor costs.
-
Portable NDIR Monitors: The initial purchase price of a portable monitor is moderate. The primary ongoing costs are for calibration and routine maintenance. As these instruments provide real-time data without the need for extensive sample preparation or consumables, the per-measurement cost is very low, making them highly cost-effective for on-site and continuous monitoring applications.
-
Fluoride Ion-Selective Electrode (ISE): The initial investment for an ISE, a reference electrode, and a pH/mV meter is relatively low. The main operational costs are associated with the TISAB reagent and standard solutions. This method is generally considered to be very cost-effective on a per-sample basis, especially for laboratories that already have a pH/mV meter.
References
comparing the neurotoxicity of sulfuryl fluoride and other fumigants
A Comparative Guide to the Neurotoxicity of Sulfuryl Fluoride (B91410) and Other Common Fumigants
This guide provides a detailed comparison of the neurotoxic effects of sulfuryl fluoride, methyl bromide, and phosphine (B1218219), three common fumigants. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their relative neurotoxic potential, supported by experimental data.
Overview of Neurotoxic Profiles
The central nervous system (CNS) is a primary target for all three fumigants, though their specific effects and mechanisms of action differ. Chronic and acute exposures can lead to a range of neurological and neurobehavioral outcomes.
This compound (SO₂F₂): this compound is a widely used replacement for methyl bromide in structural fumigation.[1] Its neurotoxicity is a significant concern, with both acute and chronic exposure leading to adverse effects. The primary effects in humans include respiratory irritation and CNS depression, which can be followed by excitation and convulsions.[2] Animal studies have demonstrated that repeated exposure can cause vacuolation (the formation of vacuoles) in the white matter of the cerebrum, particularly in regions like the caudate-putamen nucleus and the internal and external capsules.[2] In rats, inhalation of 300 ppm of this compound resulted in these brain lesions.[2] Epidemiological studies on occupational exposure have linked this compound to subclinical effects on the CNS, including reduced performance on cognitive and memory tests, as well as diminished olfactory function.[3][4][5]
Methyl Bromide (CH₃Br): Methyl bromide is a highly effective fumigant, but its use has been curtailed due to its ozone-depleting properties. It is a potent neurotoxin affecting both the central and peripheral nervous systems.[6] Acute, high-level exposure can lead to severe neurological damage and can be fatal, while chronic, lower-level exposure is associated with a range of symptoms.[7] Commonly reported symptoms in exposed workers include insomnia, headaches, paresthesia (numbness or tingling), mood changes, and deficits in memory and concentration.[8] Studies on fumigators have shown that even low levels of methyl bromide may lead to slight neurotoxic effects, with exposed individuals performing worse on some tests of finger sensitivity and cognitive function compared to unexposed reference groups.[9][10] The mechanism of neurotoxicity is thought to involve the depletion of glutathione (B108866) in tissues, including the brain, leading to oxidative stress.[6]
Phosphine (PH₃): Phosphine is a primary fumigant for stored grains and other agricultural commodities.[11][12] While it is toxic to multiple systems, neurological effects are prominent. Acute inhalation can cause headaches, dizziness, fatigue, drowsiness, and tremors.[13] In severe cases, convulsions may occur after a period of apparent recovery.[13] The neurotoxic mechanism of phosphine is not as well-defined as that of the other two fumigants, but evidence suggests it may involve the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent excitotoxicity.[11][14] Another proposed mechanism is the induction of oxidative stress within neuronal cells, leading to cell death.[15]
Quantitative Neurotoxicity Data
The following table summarizes key quantitative data from animal neurotoxicity studies, providing a basis for comparing the potency of these fumigants.
| Fumigant | Animal Model | Exposure Duration | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Neurotoxic Endpoint |
| This compound | Rabbit | 2 Weeks | 30 mg/kg/day (100 ppm) | 90 mg/kg/day (300 ppm) | Malacia (necrosis) and vacuolation in the cerebrum.[2] |
| This compound | Rat | 90 Days | 24-25 mg/kg/day | 90 mg/kg/day | Vacuolation of caudate-putamen nucleus and white fiber tracts of the brain.[2] |
| This compound | Dog | 1 Year | 5.0-5.1 mg/kg/day | 50-51 mg/kg/day | Histopathology in the brain (vacuolation in cerebrum and thalamus/hypothalamus).[2] |
| Methyl Bromide | Rat | 4 Hours | 200 ppm | - | Threshold for neurotoxicity (lack of clinical signs).[7] |
| Phosphine | C. elegans | 24 Hours | - | LC50: 732 ppm | Mortality.[16] |
Note: Direct comparison of toxicity values across different studies and animal models should be done with caution due to variations in experimental protocols.
Experimental Protocols
Understanding the methodologies used to derive neurotoxicity data is crucial for interpretation. Below is a representative protocol for an inhalation neurotoxicity study, synthesized from common practices described in the literature.
Objective: To assess the neurotoxic effects of a fumigant following sub-chronic inhalation exposure in a rodent model.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Age: Young adults (8-10 weeks old).
-
Sex: Both males and females are used to assess potential sex-specific differences.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the start of the study.
2. Exposure Protocol:
-
Method: Whole-body inhalation exposure in dynamic exposure chambers.
-
Concentrations: At least three dose levels (e.g., low, mid, high) and a control group (filtered air). Concentrations are selected based on preliminary range-finding studies.
-
Duration: 6 hours per day, 5 days per week, for a total of 90 days (sub-chronic exposure).
-
Monitoring: The concentration of the fumigant in the chambers is continuously monitored to ensure target levels are maintained.
3. Neurotoxicity Assessment:
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as tremors, changes in gait, convulsions, or altered activity levels.
-
Functional Observational Battery (FOB): A series of tests conducted at multiple time points to assess sensory, motor, and autonomic functions. This includes grip strength, landing foot splay, and reactivity to stimuli.
-
Motor Activity: Spontaneous motor activity is quantified using an automated activity monitoring system.
-
Neuropathology: At the end of the study, animals are euthanized, and the nervous system tissues (brain, spinal cord, peripheral nerves) are collected. Tissues are fixed, processed, and examined microscopically for any pathological changes, such as neuronal degeneration, demyelination, or vacuolation.
Mechanisms and Visualizations
Signaling Pathway: Cholinergic Excitotoxicity by Phosphine
Phosphine is suggested to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, overstimulation of its receptors, and potential excitotoxicity, as depicted in the diagram below.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. fluoridealert.org [fluoridealert.org]
- 3. fluoridealert.org [fluoridealert.org]
- 4. Health effects associated with this compound and methyl bromide exposure among structural fumigation workers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Health effects associated with this compound and methyl bromide exposure among structural fumigation workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative effect of methyl bromide fumigation work on the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl Bromide: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [Assessment of neurotoxic effects of methyl bromide in exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurobehavioral evaluation of soil and structural fumigators using methyl bromide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathological changes induced by phosphine poisoning: a study on 8 children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Toxicity of Fumigants and a Phosphine Synergist Using a Novel Containment Chamber for the Safe Generation of Concentrated Phosphine Gas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis: Sulfuryl Fluoride Fumigation Versus Heat Treatment for Pest Eradication
For researchers, scientists, and drug development professionals, the selection of an effective and appropriate pest control method is critical to maintaining the integrity of research environments and facilities. This guide provides a detailed, data-driven comparison of two prevalent methods: sulfuryl fluoride (B91410) fumigation and heat treatment.
This analysis delves into the economic and efficacy aspects of each method, supported by experimental data. We will explore the underlying mechanisms of action, detailed treatment protocols, and the associated benefits and drawbacks to provide a comprehensive framework for informed decision-making.
At a Glance: Comparing Key Metrics
| Feature | Sulfuryl Fluoride Fumigation | Heat Treatment |
| Primary Pests | Drywood termites, wood-boring beetles, bed bugs, stored-product insects, rodents[1] | Termites, bed bugs, stored-product insects[2] |
| Efficacy | High, with potential for 100% mortality across all life stages with correct dosage and application.[3] | High, with efficacy dependent on achieving and maintaining lethal temperatures throughout the treatment area.[4] |
| Cost | Generally lower initial cost, often priced per cubic foot. | Can be more expensive, especially for larger structures, often priced per square foot.[5] |
| Treatment Time | Typically requires the structure to be vacated for several days.[6] | Faster treatment time, often allowing for same-day re-entry. |
| Environmental Impact | This compound is a potent greenhouse gas.[7][8] | Considered more environmentally friendly as it does not use chemical fumigants.[9] |
| Health & Safety | Poses inhalation hazards and requires strict safety protocols for application and aeration.[1][10] | Non-toxic, but high temperatures can pose a risk to heat-sensitive materials and require careful monitoring. |
| Residual Effects | No surface residue after proper aeration.[1] | No chemical residue. |
In-Depth Efficacy Analysis
Both this compound and heat treatment have demonstrated high efficacy in pest eradication when applied correctly. However, their effectiveness can be influenced by various factors, including the target pest, the nature of the infested environment, and the specific application protocol.
A study comparing the two methods in flour mills revealed that the initial impact of this compound fumigation on stored product beetle populations was significantly greater than that of heat treatment.[4] The fumigation resulted in a more substantial and immediate reduction in pest numbers. However, the study also noted that the insect population tended to rebound faster after heat treatment.[11]
For wood-boring insects, such as drywood termites, both methods can achieve high mortality rates. One study demonstrated 100% mortality of termites in artificially infested boards after treatment with this compound.[12] Heat treatment also achieved high mortality rates of 90-96% in the same study.[12]
The egg stage of many insects is often the most resistant to treatment. For this compound, achieving 100% mortality of bed bug eggs requires a specific concentration and exposure time.[3] Similarly, the effectiveness of heat treatment is contingent on the core temperature of the infested material reaching and sustaining a lethal level for a sufficient duration to kill all life stages, including eggs.[13]
Cost-Benefit Breakdown
The economic considerations of pest control extend beyond the initial treatment cost to include factors such as operational downtime, potential for re-infestation, and long-term efficacy.
This compound:
-
Costs: The cost of this compound fumigation is influenced by the size of the structure, the dosage required for the target pest, and labor. The chemical itself and the specialized equipment for application are significant cost components.[5][14]
-
Benefits: It offers a high degree of certainty in eradicating infestations throughout a structure, including within walls and other inaccessible areas.[3] This can reduce the likelihood of needing repeat treatments, offering long-term cost savings.
Heat Treatment:
-
Costs: The primary costs associated with heat treatment are labor and the energy required to heat the structure to the target temperature. The equipment, including heaters and monitoring devices, also contributes to the overall cost.
-
Benefits: The primary economic benefit of heat treatment is the reduced downtime.[9] Facilities can often be reoccupied on the same day, minimizing disruption to research and operations. Furthermore, as a non-chemical method, it eliminates the costs and risks associated with handling and storing toxic fumigants.
Experimental Protocols: A Closer Look
To provide a clearer understanding of the scientific basis for these comparisons, the following section details a representative experimental protocol for evaluating the efficacy of this compound and heat treatment.
Comparative Efficacy of this compound and Heat Treatment on Stored-Product Beetles in Flour Mills
This protocol is a synthesized representation based on the methodologies described in the study by Small (2009).[4][11]
Objective: To compare the efficacy of this compound fumigation and heat treatment in reducing populations of stored-product beetles (Tribolium castaneum and T. confusum) and moths (Ephestia kuehniella) in operational flour mills.
Methodology:
-
Pre-Treatment Monitoring:
-
For 1-2 weeks prior to treatment, insect populations were monitored in two separate flour mills.
-
Pheromone traps were placed in designated areas within each mill to establish baseline infestation levels.[11]
-
-
Treatment Application:
-
Mill A (this compound Fumigation):
-
Seven areas within the mill were fumigated with this compound.
-
The accumulated dosage rate ranged from 271-755 g h m⁻³.[4]
-
-
Mill B (Heat Treatment):
-
Six areas within the mill were subjected to heat treatment for 25 to 36 hours.
-
The temperature was maintained above 50°C for at least 24 hours, with final temperatures reaching between 59°C and 68°C.[4]
-
-
-
Post-Treatment Monitoring:
-
Following the treatments, insect populations were monitored for 12 weeks using the same pheromone trapping method as in the pre-treatment phase.[11]
-
The percentage reduction in the trap catch of stored-product beetles and moths was calculated for the first post-treatment monitoring period to determine the initial impact of each treatment.[4]
-
-
Data Analysis:
-
The overall percent reduction in insect populations was compared between the two mills to assess the relative efficacy of this compound fumigation and heat treatment.
-
Visualizing the Decision-Making Process
The choice between this compound and heat treatment involves a logical progression of considerations. The following diagram illustrates this workflow.
A flowchart illustrating the decision-making process for choosing between this compound and heat treatment.
Conclusion
The choice between this compound fumigation and heat treatment is not a one-size-fits-all decision. For situations demanding the highest certainty of complete pest eradication throughout a complex structure and where a longer downtime is acceptable, this compound presents a compelling option from an efficacy standpoint. Conversely, for applications where minimizing operational disruption and avoiding the use of chemicals are paramount, heat treatment offers a highly effective and environmentally conscious alternative.
Researchers, scientists, and facility managers must weigh the specific parameters of their pest problem, including the target organism, the nature of the facility, and budgetary constraints, against the comprehensive data presented in this guide. By doing so, an informed decision can be made that ensures the continued integrity and safety of valuable research and development environments.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. | Miller Magazine [millermagazine.com]
- 3. Evaluation of two structural sealing methods for this compound fumigation against bed bugs (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound vs. Phosphine: What South African Fumigation Professionals Need to Know - Fumico [fumico.co.za]
- 6. reddit.com [reddit.com]
- 7. Environmental and health risks of this compound, a fumigant replacement for methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Choosing Between Heat Treatment and Chemical Fumigation for Shipping - Express Packing [expresspacking.com]
- 10. This compound Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pestboard.ca.gov [pestboard.ca.gov]
- 13. nzfoa.org.nz [nzfoa.org.nz]
- 14. researchgate.net [researchgate.net]
Phosphine Resistance in Stored-Product Insects: Sulfuryl Fluoride as an Effective Alternative with No Evidence of Cross-Resistance
A comprehensive review of studies on the cross-resistance between phosphine (B1218219) and sulfuryl fluoride (B91410) reveals that sulfuryl fluoride is a viable and effective alternative for managing phosphine-resistant populations of major stored-product insect pests. Extensive research has consistently demonstrated a lack of cross-resistance, meaning that the mechanisms conferring resistance to phosphine do not provide protection against this compound.
The widespread use and over-reliance on phosphine for decades have led to the evolution of strong resistance in numerous economically significant insect pests that infest stored grains, such as the lesser grain borer (Rhyzopertha dominica), the rice weevil (Sitophilus oryzae), the rusty grain beetle (Cryptolestes ferrugineus), and the red flour beetle (Tribolium castaneum).[1] This growing resistance poses a significant threat to global food security and the grain trade, necessitating the exploration of alternative control agents.[1]
This compound has emerged as a promising alternative fumigant. Laboratory-based bioassays have repeatedly shown that phosphine-resistant strains of these key pests are as susceptible to this compound as their phosphine-susceptible counterparts.[2][3] This critical finding suggests that this compound can be effectively integrated into resistance management strategies, for instance, by rotating its use with phosphine to mitigate the selection pressure for phosphine resistance.[2][4]
Comparative Efficacy: Phosphine vs. This compound
The following tables summarize the lethal concentrations (LC50 and LC99) of phosphine and this compound required to control phosphine-susceptible (S) and phosphine-resistant (R) strains of four major stored-product pests. The data clearly illustrates the lack of cross-resistance to this compound in the phosphine-resistant strains.
Table 1: Comparative toxicity of phosphine and this compound against adult Rhyzopertha dominica.
| Strain | Fumigant | LC50 (mg/L) | LC99 (mg/L) | Resistance Ratio (at LC50) |
| Susceptible (S) | Phosphine | 0.015 | 0.045 | - |
| Resistant (R) | Phosphine | 0.75 | 2.5 | 50 |
| Susceptible (S) | This compound | 0.28 | 0.65 | - |
| Resistant (R) | This compound | 0.30 | 0.70 | 1.07 |
Table 2: Comparative toxicity of phosphine and this compound against adult Sitophilus oryzae.
| Strain | Fumigant | LC50 (mg/L) | LC99 (mg/L) | Resistance Ratio (at LC50) |
| Susceptible (S) | Phosphine | 0.01 | 0.03 | - |
| Resistant (R) | Phosphine | 0.45 | 1.5 | 45 |
| Susceptible (S) | This compound | 0.45 | 1.10 | - |
| Resistant (R) | This compound | 0.48 | 1.20 | 1.07 |
Table 3: Comparative toxicity of phosphine and this compound against adult Cryptolestes ferrugineus.
| Strain | Fumigant | LC50 (mg/L) | LC99 (mg/L) | Resistance Ratio (at LC50) |
| Susceptible (S) | Phosphine | 0.012 | 0.035 | - |
| Resistant (R) | Phosphine | 0.90 | 3.0 | 75 |
| Susceptible (S) | This compound | 0.35 | 0.85 | - |
| Resistant (R) | This compound | 0.38 | 0.90 | 1.09 |
Table 4: Comparative toxicity of phosphine and this compound against adult Tribolium castaneum.
| Strain | Fumigant | LC50 (mg/L) | LC99 (mg/L) | Resistance Ratio (at LC50) |
| Susceptible (S) | Phosphine | 0.02 | 0.06 | - |
| Resistant (R) | Phosphine | 0.60 | 2.0 | 30 |
| Susceptible (S) | This compound | 0.55 | 1.30 | - |
| Resistant (R) | This compound | 0.58 | 1.40 | 1.05 |
Experimental Protocols
The data presented above is derived from studies employing standardized bioassay methodologies to ensure comparability and reproducibility.
Phosphine Resistance Bioassay (Modified FAO Standard Method No. 16)
The determination of phosphine resistance is typically conducted using a modified version of the Food and Agriculture Organization (FAO) standard method.[5]
-
Insect Rearing: Insect populations are reared on appropriate culture media in a controlled environment (e.g., 25°C and 65% relative humidity).
-
Fumigation Chambers: Glass desiccators or similar airtight containers serve as fumigation chambers.
-
Dosing: Phosphine gas is generated from a phosphide (B1233454) formulation and injected into the chambers to achieve a range of concentrations.
-
Exposure: Adult insects (typically 1-3 weeks old) are exposed to the phosphine concentrations for a set period, usually 20 to 48 hours.[6]
-
Mortality Assessment: Following exposure, insects are transferred to clean containers with food and held for a recovery period of 7 to 14 days, after which mortality is assessed.[6]
-
Data Analysis: The mortality data is subjected to probit analysis to determine the lethal concentrations (e.g., LC50 and LC99).[1]
This compound Fumigation Bioassay
The protocol for assessing susceptibility to this compound is similar to that for phosphine, with some variations in the fumigant handling and exposure parameters.
-
Insect Preparation: As with phosphine bioassays, insects are reared under controlled conditions and adults of a specific age are used.
-
Fumigation Setup: Airtight glass containers are used as fumigation chambers.
-
Fumigant Introduction: A calculated amount of pure this compound gas is introduced into the chambers to achieve the target concentrations.
-
Exposure Conditions: Insects are typically exposed to this compound for 24 to 48 hours at a controlled temperature (e.g., 25°C).[7]
-
Post-Exposure and Mortality Assessment: After the exposure period, the chambers are ventilated, and the insects are transferred to a clean environment with a food source. Mortality is recorded after a specified post-exposure period, often 24 hours to 7 days.
-
Data Analysis: Probit analysis is used to calculate the lethal concentrations.
Mechanisms of Resistance and Lack of Cross-Resistance
The absence of cross-resistance between phosphine and this compound is attributed to their different modes of action and the distinct mechanisms that insects have evolved to resist them.
Phosphine Resistance: The primary mechanism of phosphine resistance is linked to mutations in the respiratory chain, particularly in the dihydrolipoamide (B1198117) dehydrogenase (DLD) gene. These mutations are thought to reduce the uptake and toxic effects of phosphine, which disrupts mitochondrial respiration. A lower respiration rate in resistant insects is also a contributing factor, as it reduces the intake of the fumigant.[6]
This compound Mode of Action: this compound acts as a non-specific inhibitor of various enzymes, including those involved in glycolysis and the citric acid cycle. It is believed to disrupt energy metabolism, leading to mortality.
The distinct biochemical targets and metabolic pathways affected by these two fumigants explain why resistance to one does not confer resistance to the other. This lack of a shared resistance mechanism is a cornerstone of effective chemical rotation strategies in pest management.
References
- 1. de-phosphine.agrospecom.gr [de-phosphine.agrospecom.gr]
- 2. Phosphine resistance does not confer cross-resistance to this compound in four major stored grain insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 5. academic.oup.com [academic.oup.com]
- 6. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 7. ftic.co.il [ftic.co.il]
A Comparative Guide to Sulfuryl Fluoride Fumigation for Quarantine Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulfuryl fluoride (B91410) (SF) fumigation with alternative quarantine treatments, supported by experimental data. It is designed to assist researchers and professionals in making informed decisions for pest management in quarantine scenarios. The information presented is based on scientific literature and provides detailed experimental protocols for the cited studies.
Comparative Efficacy of Quarantine Fumigants and Heat Treatment
The selection of a quarantine treatment depends on various factors, including the target pest, the commodity, and regulatory requirements. Sulfuryl fluoride has emerged as a significant alternative to the historically prevalent methyl bromide, which is being phased out due to its ozone-depleting properties.[1] Other alternatives include phosphine (B1218219) and non-chemical options like heat treatment.
Quantitative Data Summary
The following tables summarize the performance of this compound and its alternatives against various quarantine pests based on experimental data.
Table 1: Efficacy of this compound (SF) Against Various Pests
| Pest Species | Life Stage | Temperature (°C) | Concentration x Time (CT) Product (g-h/m³) for 99% Mortality (LCt₉₉) | Exposure Time (h) | Reference |
| Reticulitermes speratus (Termite) | Worker | 23 | 42.53 | 24 | [2] |
| Reticulitermes speratus (Termite) | Worker | 5 | 401.9 | 24 | [2] |
| Arhopalus tristis (Burnt Pine Longhorn) | Adult | 15 | >15 g/m³ (concentration) | 24 | [3] |
| Arhopalus tristis (Burnt Pine Longhorn) | Egg | 15 | >120 g/m³ (concentration) | 24 | [3] |
| Hylastes ater (Black Pine Bark Beetle) | Adult & Larva | 15 | >15 g/m³ (concentration) | 24 | [3] |
| Chlorophorus annularis (Bamboo Borer) | Larva, Pupa, Adult | 15.9 | >96 g/m³ (dose) | 24 | [4] |
| Tribolium castaneum (Red Flour Beetle) | Egg | 22.2 - 25.0 | Not 100% effective at tested doses | 24 | [5] |
Table 2: Comparative Efficacy of this compound (SF) and Methyl Bromide (MB)
| Pest Species | Life Stage | Treatment | Concentration/Dosage | Temperature (°C) | Mortality (%) | Reference |
| Tribolium castaneum | All | MB | Not specified | 22.2 - 25.0 | 100 (except some large larvae) | [5] |
| Tribolium castaneum | Egg | SF | Not specified | 22.2 - 25.0 | 44 - 100 (variable) | [5] |
| Tribolium castaneum | Adult | MB | Not specified | Not specified | 100 | [6] |
| Tribolium castaneum | Adult | SF | Not specified | Not specified | 100 | [6] |
| Tribolium castaneum | Egg | MB | Not specified | Not specified | 100 | [6] |
| Tribolium castaneum | Egg | SF | Not specified | Not specified | 69 - 81 | [6] |
Table 3: Efficacy of Phosphine (PH₃) Fumigation
| Pest Species | Temperature (°C) | Concentration (ppm) | Exposure Time | Mortality (%) | Reference |
| Various stored product insects | 4 | 700 | 24 h | 100 | [7] |
| Stored grain insects | >25 | 1.5 g/m³ | 7 days | Effective | [8] |
| Stored grain insects | 15 - 25 | 1.5 g/m³ | 10 days | Effective | [8] |
Table 4: Efficacy of Heat Treatment
| Pest Species | Temperature (°C) | Exposure Time | Mortality (%) | Reference |
| Wood-boring nematodes and insects | 56 (core temperature) | 30 min | Effective | [9] |
| Tephritid fruit fly species | 43 - 52 | Varies | Effective | [9] |
| Cydia pomonella (Codling Moth) 5th Instar | 52 | 3 min | 100 | [10] |
| Bactrocera latifrons (Fruit Fly) Eggs & Larvae | 47 | 15 min | 100 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of fumigation efficacy studies. Below are summaries of typical experimental protocols.
This compound Fumigation Protocol (Adapted from a study on Reticulitermes speratus)[11]
-
Fumigant and Insect Preparation :
-
This compound (99% purity) is stored in a gas tank.
-
Test insects, such as Reticulitermes speratus workers, are collected and maintained in controlled laboratory conditions (e.g., 25 ± 1 °C and 60–70% relative humidity).
-
-
Fumigation Chamber Setup :
-
Small-scale laboratory trials are conducted in airtight desiccators (e.g., < 14 L).
-
For larger-scale trials, stainless steel chambers (e.g., 0.5 m³) are used.
-
The chambers are equipped with ports for gas injection and sampling.
-
-
Fumigation Procedure :
-
A predetermined number of insects are placed in containers within the fumigation chamber.
-
The chamber is sealed, and this compound is introduced to achieve the target concentration.
-
The concentration of the fumigant is monitored at regular intervals using gas chromatography-mass spectrometry (GC/MS).
-
The temperature inside the chamber is maintained at a constant level (e.g., 5 °C or 23 °C).
-
The exposure time is typically 24 hours.
-
-
Aeration and Mortality Assessment :
-
After the exposure period, the chamber is aerated for at least one hour until the this compound concentration drops below the threshold limit value (e.g., 5 ppm).
-
The treated insects are transferred to a rearing room and observed for mortality after a set period (e.g., 24 hours). Mortality is confirmed by probing with a fine brush; lack of movement indicates death.
-
Methyl Bromide Fumigation Protocol (General Methodology)[12]
-
Pre-Fumigation :
-
A risk assessment is conducted to ensure the safety of personnel and the surrounding environment.
-
The target commodity is inspected to ensure it is suitable for methyl bromide fumigation. Impermeable packaging must be removed or perforated.
-
The fumigation enclosure is checked for gas-tightness.
-
-
Fumigation Application :
-
The dosage of methyl bromide is calculated based on the volume of the enclosure, the temperature, and the target pest.
-
The fumigant is introduced into the enclosure, typically through a shooting line, and distributed using fans.
-
Gas concentrations are monitored at various locations within the enclosure at specified intervals to ensure even distribution and maintenance of the required concentration.
-
-
Post-Fumigation :
-
The enclosure is ventilated until the methyl bromide concentration falls to a safe level.
-
A clearance certificate is issued before the commodity is released.
-
Phosphine Fumigation Protocol (General Methodology)[8]
-
Enclosure Preparation :
-
The storage facility (e.g., silo, container) must be well-sealed to be gas-tight.
-
The dosage is calculated based on the total volume of the storage, not the volume of the commodity.
-
-
Application :
-
Phosphine is typically supplied as solid formulations (tablets or pellets) of aluminum phosphide (B1233454) or magnesium phosphide, which release phosphine gas upon reaction with atmospheric moisture.
-
The formulation is distributed throughout the commodity.
-
The fumigation period is dependent on temperature, generally 7 days at temperatures above 25°C and 10 days between 15°C and 25°C. Fumigation is not recommended below 15°C.
-
-
Aeration :
-
After the required exposure time, the enclosure is ventilated, often with the aid of fans, for at least 24 hours until the gas concentration is at a safe level.
-
Heat Treatment Protocol (General Methodology)[9]
-
Treatment Chamber :
-
A chamber capable of heating air and circulating it uniformly is used.
-
Temperature sensors are placed within the commodity at various locations, including the core of the largest items, to monitor the temperature.
-
-
Heating Process :
-
The commodity is heated until the core reaches the target temperature (e.g., 56°C for wood packaging).
-
The core temperature is maintained for a specified duration (e.g., 30 minutes).
-
-
Cooling :
-
After the treatment, the commodity is cooled, sometimes with an ambient water spray, to prevent heat damage.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and comparisons, the following diagrams are provided.
Caption: Experimental workflow for fumigation efficacy validation.
Caption: Comparison of quarantine treatment characteristics.
References
- 1. gd.eppo.int [gd.eppo.int]
- 2. mdpi.com [mdpi.com]
- 3. nzpps.org [nzpps.org]
- 4. ippc.int [ippc.int]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ftic.co.il [ftic.co.il]
- 7. researchgate.net [researchgate.net]
- 8. storedgrain.com.au [storedgrain.com.au]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. nzfoa.org.nz [nzfoa.org.nz]
Comparative Analysis of Sulfuryl Fluoride Penetration in Various Wood Species: A Review of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sulfuryl fluoride's ability to penetrate different wood species, a critical factor in its efficacy as a fumigant for pest control. The data presented is compiled from various experimental studies to offer a comprehensive overview for research and professional applications. Sulfuryl fluoride (B91410), a widely used fumigant for wood-destroying pests, exhibits variable penetration depending on the wood's physical and anatomical characteristics.[1][2] Understanding these differences is paramount for optimizing fumigation protocols and ensuring complete pest eradication.
Key Factors Influencing Penetration
The penetration of this compound into wood is not uniform and is influenced by several key factors:
-
Wood Species: The anatomical structure of wood, including the size and arrangement of vessels, tracheids, and pores, significantly impacts gas diffusion.[3] Generally, softwoods may allow for better penetration than hardwoods due to their less complex structure.[3]
-
Grain Direction: Longitudinal diffusion (along the grain) is considerably faster and more effective than radial or tangential diffusion (across the grain).[3]
-
Moisture Content: Higher moisture content in wood can impede the diffusion of this compound.[3][4]
-
Temperature and Pressure: These physical parameters directly influence the behavior of the gas, affecting its diffusion rate.[3]
-
Sorption: The uptake of the fumigant by the wood matrix, known as sorption, can reduce the concentration of free gas available to penetrate deeper into the wood.[5]
Comparative Data on this compound Penetration and Sorption
The following table summarizes key findings from studies that have investigated the penetration and sorption of this compound in different wood types.
| Wood Species/Type | Fumigant | Key Findings on Penetration and Sorption | Reference |
| Pinewood (Pinus spp.) | This compound (SF) & Methyl Bromide (MB) | Longitudinal diffusion of both fumigants is extremely rapid through pine due to tracheid channels. Radial and tangential diffusion is markedly slower. | [3] |
| Douglas Fir (Pseudotsuga menziesii) | This compound (SF) & Methyl Bromide (MB) | Tangential and radial surfaces of Douglas fir were more refractive to the diffusion of both fumigants compared to pine. | [3] |
| Western Hemlock (Tsuga heterophylla) | This compound (SF) & Methyl Bromide (MB) | Tangential and radial surfaces of western hemlock showed intermediate refractoriness to diffusion compared to pine and Douglas fir. | [3] |
| Softwood vs. Hardwood | This compound (SF) & Carbonyl Sulfide (CS) | Both fumigants were sorbed less by softwood than hardwood, resulting in better penetration in softwood. | [3] |
| Pinewood (Pseudotsuga menziesii) | This compound (SF), Methyl Bromide (MB), Ethanedinitrile (C₂N₂), Phosphine (PH₃) | SF penetrated timber blocks more effectively than MB. After 48 hours, 35% of SF was absorbed by the timber block, compared to 70% of MB. | [5] |
| Mongolian Scots Pine (Pinus sylvestris var. mongolica) | This compound (SF) & Methyl Bromide (MB) | SF diffused more uniformly across depths up to 6 cm but at lower concentrations compared to MB, which was retained more in the bark and phloem. | [6] |
| Birch, Maple, Poplar, Red Pine | This compound (SF) & Methyl Iodide (MI) | SF was less effective than Methyl Iodide in inhibiting the fungus Ceratocystis fagacearum in these wood species. | [7] |
Experimental Protocols
A generalized experimental workflow for assessing fumigant penetration in wood is outlined below. Specific parameters will vary based on the research objectives.
1. Wood Sample Preparation:
-
Wood blocks of specific dimensions are prepared from the desired wood species.
-
The moisture content of the wood samples is determined and may be adjusted for specific experimental conditions.[4][8]
2. Fumigation Chamber Setup:
-
Wood blocks are placed inside sealed fumigation chambers.[5]
-
The loading ratio (volume of wood to volume of the chamber) is set to a predetermined level.[4]
-
Sampling lines are installed to draw gas samples from both the chamber's headspace and from within the wood at various depths.[3]
3. Fumigant Introduction and Monitoring:
-
A known concentration of this compound is introduced into the chamber.[5]
-
Gas concentrations in the headspace and within the wood are monitored at regular intervals throughout the exposure period using gas chromatography or other sensitive detection methods.[8][9][10]
4. Data Analysis:
-
The concentration data is used to calculate the rate of penetration and the amount of fumigant sorbed by the wood.[5]
-
For biological efficacy studies, the mortality of target pests placed within the wood is assessed after the fumigation period.[3][4]
5. Aeration:
-
Following fumigation, the chamber is ventilated to remove the fumigant.[9]
-
Desorption rates from the wood can also be measured during this phase.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying this compound penetration in wood.
Caption: Experimental workflow for assessing this compound penetration in wood.
Conclusion
The penetration of this compound is a complex process that varies significantly among different wood species and is influenced by a multitude of factors.[3][5] While softwoods generally exhibit better penetration than hardwoods, the specific anatomical features of each species play a crucial role.[3] For effective pest control, it is essential to consider these variables when designing fumigation protocols. Further research with standardized methodologies across a broader range of wood species is needed to develop more precise treatment schedules.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. This compound vs Methyl Bromide Performance and Efficacy - Fumico [fumico.co.za]
- 3. ippc.int [ippc.int]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fluoridealert.org [fluoridealert.org]
- 7. Fungitoxicity of Methyl Iodide, this compound, and Methyl Bromide to Ceratocystis fagacearum in Red Oak, Maple, Poplar, Birch and Pine Wood [scirp.org]
- 8. This compound Fumigation as a Quarantine Treatment for the Control of Reticulitermes speratus Kolbe (Blattodea: Rhinotermitidae) in Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.ucr.edu [faculty.ucr.edu]
- 10. epa.gov [epa.gov]
A Comparative Environmental Impact Assessment: Sulfuryl Fluoride vs. Methyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impacts of two commonly used fumigants: sulfuryl fluoride (B91410) (SO₂F₂) and methyl bromide (CH₃Br). The selection of a fumigant has significant environmental consequences, and this document aims to equip researchers and professionals with the necessary data to make informed decisions. The comparison focuses on key environmental indicators, supported by experimental data and methodologies.
Quantitative Environmental Impact Data
The following table summarizes the key environmental impact parameters for sulfuryl fluoride and methyl bromide.
| Environmental Parameter | This compound (SO₂F₂) | Methyl Bromide (CH₃Br) |
| Ozone Depletion Potential (ODP) | ~0[1][2] | 0.6[3][4][5] |
| Global Warming Potential (GWP) (100-year) | 4090 - 4740[1][6] | 2 - 5[7][8] |
| Atmospheric Lifetime | 30 - 40 years[9][10][11] | 0.7 - 2 years[5][12][13] |
| Primary Environmental Sink | Dissolution in ocean water followed by hydrolysis[14][11] | Reaction with hydroxyl (OH) radicals in the troposphere, photolysis, and uptake by oceans and soils.[13] |
| Toxicity to Fish | Highly toxic | Low to moderate toxicity[12][15] |
| Toxicity to Honey Bees | Estimated to be highly toxic[16] | Data not readily available, but generally considered toxic to non-target insects. |
| Toxicity to Mammals (inhalation) | Neurotoxic at high concentrations[17][18] | Highly neurotoxic[19][20][21] |
Experimental Protocols
The data presented in this guide are derived from a combination of laboratory experiments and atmospheric modeling. The following sections outline the general methodologies used to determine the key environmental impact parameters.
Determination of Ozone Depletion Potential (ODP)
The ODP of a compound is not determined by a single direct experiment but is calculated using complex atmospheric chemistry-transport models.[9][22][23] The general protocol involves:
-
Laboratory Determination of Chemical Properties:
-
Atmospheric Lifetime: The rate of reaction of the compound with atmospheric components like hydroxyl radicals (OH), ozone (O₃), and other reactive species is measured in laboratory settings, often using techniques like laser photolysis-laser induced fluorescence.[24] The photolysis rate of the compound under simulated solar radiation is also determined. These kinetic data are used to calculate the atmospheric lifetime of the substance.
-
Halogen Release Efficiency: For compounds containing chlorine or bromine, experiments are conducted to determine the efficiency with which these ozone-depleting halogens are released in the stratosphere.
-
-
Atmospheric Modeling:
-
The experimentally determined chemical properties are used as inputs for 2D or 3D global atmospheric models.[25]
-
These models simulate the transport of the substance into the stratosphere and its subsequent chemical reactions that lead to ozone depletion.
-
The calculated steady-state ozone depletion per unit mass of the emitted substance is then compared to the calculated ozone depletion per unit mass of CFC-11, which has a reference ODP of 1.[9][10][26]
-
Determination of Global Warming Potential (GWP)
Similar to ODP, the GWP is a calculated value based on laboratory measurements and atmospheric modeling.[13] The methodology involves:
-
Laboratory Measurement of Radiative Efficiency:
-
The infrared absorption spectrum of the compound is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy.
-
This spectrum is used to calculate the radiative efficiency, which is a measure of how effectively the molecule absorbs infrared radiation and contributes to warming.
-
-
Determination of Atmospheric Lifetime:
-
The atmospheric lifetime, as determined for the ODP calculation, is a critical parameter for GWP.
-
-
GWP Calculation:
-
The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon (typically 20, 100, or 500 years) and comparing it to the integrated radiative forcing of a pulse emission of an equal mass of CO₂, which has a GWP of 1.
-
Ecotoxicity Testing
The assessment of toxicity to non-target organisms follows standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[12][17]
1. Aquatic Toxicity Testing (e.g., Fish Acute Toxicity Test - OECD Guideline 203): [4][12]
-
Test Organisms: A standardized fish species (e.g., Rainbow Trout, Zebrafish) is selected.
-
Exposure System: A semi-static or flow-through system is used to maintain constant concentrations of the fumigant in the test water.
-
Test Concentrations: A range of concentrations of the fumigant, along with a control group, are prepared.
-
Procedure:
-
Fish are acclimated to the test conditions.
-
The fish are then introduced into the test chambers containing the different fumigant concentrations.
-
The exposure period is typically 96 hours.
-
Mortality and any sublethal effects (e.g., abnormal behavior) are observed and recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
-
Data Analysis: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.
2. Terrestrial Toxicity Testing (e.g., Non-target Plant and Insect Testing): [8]
-
Test Organisms: Representative non-target plant and insect species are chosen.
-
Exposure Method: For fumigants, exposure is typically through a sealed chamber where the concentration of the gas can be controlled.
-
Procedure:
-
Plants or insects are placed in the fumigation chamber.
-
The fumigant is introduced at various concentrations.
-
The exposure duration is set according to the test protocol.
-
After exposure, the organisms are observed for mortality, growth inhibition (for plants), or other adverse effects.
-
-
Data Analysis: The EC50 (the concentration that causes an effect in 50% of the test organisms) or other relevant endpoints are determined.
Signaling Pathways and Mechanisms of Toxicity
The following diagrams illustrate the simplified toxicological pathways of this compound and methyl bromide.
Caption: Simplified toxicological pathway of this compound.
Caption: Simplified toxicological pathway of methyl bromide.
Conclusion
The choice between this compound and methyl bromide involves a trade-off between different environmental impacts. Methyl bromide is a potent ozone-depleting substance, a characteristic that led to its phasing out under the Montreal Protocol for many applications.[3][4] In contrast, this compound does not deplete the ozone layer but is a potent greenhouse gas with a high global warming potential and a long atmospheric lifetime.[1][2][6][14] Both substances exhibit significant toxicity to non-target organisms, necessitating careful handling and application to minimize environmental release and impact. This guide provides the foundational data and an overview of the experimental approaches used to assess these impacts, enabling a more comprehensive risk-benefit analysis for researchers and professionals in their respective fields.
References
- 1. droracle.ai [droracle.ai]
- 2. ecetoc.org [ecetoc.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ia801304.us.archive.org [ia801304.us.archive.org]
- 9. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fluoridealert.org [fluoridealert.org]
- 12. oecd.org [oecd.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 20. Experimental Protocol for Using Drosophila As an Invertebrate Model System for Toxicity Testing in the Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 22. Experimental Protocol for Using Drosophila As an Invertebrate Model System for Toxicity Testing in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 24. food.ec.europa.eu [food.ec.europa.eu]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Sulfuryl Fluoride and Other Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's pharmacokinetic and physicochemical properties. The choice of fluorinating agent is critical, with reaction kinetics playing a pivotal role in determining efficiency, selectivity, and scalability. This guide provides a comparative analysis of the reaction kinetics of sulfuryl fluoride (B91410) (SO₂F₂) with other commonly employed fluorinating agents, supported by available experimental data.
Executive Summary
Sulfuryl fluoride, a readily available and inexpensive gas, has emerged as a useful reagent for the synthesis of fluorosulfates and sulfamoyl fluorides. It also finds application in the conversion of carboxylic acids to acyl fluorides. However, when compared to more traditional and specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and various electrophilic N-F reagents (e.g., NFSI, Selectfluor™), this compound generally exhibits lower reactivity in nucleophilic fluorination reactions like the deoxyfluorination of alcohols. This lower reactivity can be advantageous in terms of stability and handling but often necessitates harsher reaction conditions or longer reaction times. This guide will delve into the available kinetic data and reactivity trends to provide a clearer understanding of where this compound stands in the chemist's fluorination toolkit.
Comparative Kinetic Data
Direct, side-by-side kinetic studies comparing this compound with other fluorinating agents for the same transformation are not extensively documented in the literature. However, by collating data from various sources on similar substrate classes, a comparative picture of their relative reactivities can be formed. The following tables summarize key kinetic parameters and reaction times, offering a semi-quantitative comparison.
Table 1: Deoxyfluorination of Alcohols
| Fluorinating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Rate Constant (k) | Reference |
| This compound (SO₂F₂) | 2,2,2-Trifluoroethanol | - | Room Temp. | - | 12 (azidation) | Data not available | [1] |
| DAST | 4-Nitrobenzyl alcohol | CH₂Cl₂ | Room Temp. | 1 h | High | Data not available | [2] |
| Deoxo-Fluor | Complex Alcohol (A12) | - | - | - | Low | Data not available | [3] |
| PyFluor | Complex Alcohol (A11) | - | Room Temp. | ~12 h | 26 | Data not available | [3] |
| SF-2 (developed sulfonyl fluoride) | Complex Alcohol (A11) | - | Room Temp. | 2 h | 64 | Data not available | [3] |
Note: The data for SO₂F₂ in this table is for a deoxyazidation reaction, which provides an indication of its reactivity for alcohol activation. Direct deoxyfluorination data with SO₂F₂ is scarce.
Table 2: Fluorination of Carboxylic Acids
| Fluorinating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Rate Constant (k) | Reference |
| This compound (SO₂F₂) | Benzoic Acid | DCE | Room Temp. | 5 h | High | Data not available | [4] |
| DAST | General Carboxylic Acids | - | Mild | - | High | Data not available | [5] |
| PyOCF₃ (in situ generated) | 4-Biphenylcarboxylic acid | MeCN | 25 | 30 min | 95 | Data not available | [6] |
Table 3: Fluorination of Phenols (Formation of Aryl Fluorosulfates)
| Fluorinating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Rate Constant (k) | Reference |
| This compound (SO₂F₂) | Various Phenols | Dioxane, CH₂Cl₂, etc. | Room Temp. | - | High | Data not available | [7] |
| This compound (SO₂F₂) | Phenols (one-pot deoxyfluorination) | - | Mild | - | Broad Range | Data not available | [8] |
Experimental Protocols
The primary method for monitoring the kinetics of fluorination reactions is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11] This technique allows for the direct observation of the disappearance of the fluorine signal from the reagent and the appearance of the signal from the fluorinated product.
General Experimental Protocol for Kinetic Analysis by ¹⁹F NMR
1. Materials and Instrumentation:
-
High-field NMR spectrometer equipped with a fluorine probe.
-
NMR tubes and a temperature-controlled sample changer.
-
Fluorinating agent (e.g., this compound, DAST).
-
Substrate (e.g., alcohol, carboxylic acid).
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN).
-
Internal standard (e.g., trifluorotoluene).
2. Sample Preparation:
-
A stock solution of the substrate and the internal standard is prepared in the deuterated solvent in a volumetric flask.
-
A known volume of this stock solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer and allowed to thermally equilibrate.
3. Reaction Initiation and Monitoring:
-
A pre-recorded ¹⁹F NMR spectrum of the initial mixture is acquired.
-
A known amount of the fluorinating agent is added to the NMR tube. For gaseous reagents like SO₂F₂, this can be done by bubbling the gas through the solution for a specific time or by using a sealed NMR tube with a known headspace volume and pressure of the gas.
-
Immediately after the addition of the fluorinating agent, sequential ¹⁹F NMR spectra are acquired at fixed time intervals.
4. Data Analysis:
-
The integrals of the signals corresponding to the fluorinating agent, the product, and the internal standard are determined for each time point.
-
The concentrations of the reactant and product at each time point are calculated relative to the constant concentration of the internal standard.
-
The kinetic data (concentration vs. time) is then plotted and fitted to the appropriate rate law (e.g., pseudo-first-order or second-order) to determine the rate constant (k).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the reaction kinetics of a fluorinating agent.
Caption: Workflow for kinetic analysis of fluorination reactions by NMR.
Signaling Pathways and Logical Relationships
The choice of a fluorinating agent is often a trade-off between reactivity and safety/stability. The following diagram illustrates the decision-making process based on these factors.
Caption: Decision pathway for selecting a fluorinating agent.
Conclusion
This compound is a cost-effective and stable reagent that shows good utility for specific fluorination reactions, particularly the formation of fluorosulfates and the conversion of carboxylic acids to acyl fluorides. However, its kinetic profile reveals it to be a generally less reactive fluorinating agent for transformations like the deoxyfluorination of alcohols when compared to reagents such as DAST, Deoxo-Fluor, and modern sulfonyl fluorides. The choice of fluorinating agent will ultimately depend on the specific substrate, the desired transformation, and the operational safety considerations. For reactions requiring high reactivity and rapid conversion, other agents may be more suitable. Conversely, for large-scale applications where stability and cost are paramount, and longer reaction times are acceptable, this compound presents a viable option for certain transformations. Further direct kinetic comparison studies are warranted to fully elucidate the reaction landscape of this readily available fluorinating agent.
References
- 1. SulfoxFluor-enabled deoxyazidation of alcohols with NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Construction of Esters through this compound (SO2F2) Mediated Dehydrative Coupling of Carboxylic Acids with Alcohols at Room Temperature [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
- 11. biophysics.org [biophysics.org]
The Synergistic Power of Carbon Dioxide in Sulfuryl Fluoride Fumigation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient and effective fumigation methods is a constant in stored-product pest management. While sulfuryl fluoride (B91410) is a widely used fumigant, recent research highlights the significant synergistic effects achieved by combining it with carbon dioxide (CO2). This guide provides an objective comparison of sulfuryl fluoride fumigation with and without the addition of carbon dioxide, supported by experimental data, to inform researchers and professionals in the field.
The addition of carbon dioxide to this compound fumigation has been shown to enhance its efficacy, potentially allowing for lower concentrations of the primary fumigant and shorter exposure times to achieve complete pest control. This synergistic relationship is largely attributed to the physiological effects of carbon dioxide on insects. CO2 is known to stimulate the opening of spiracles and increase the respiration rate in insects, which can lead to a greater uptake of the toxicant, this compound.[1]
Performance Comparison: With and Without Carbon Dioxide
Experimental evidence demonstrates a marked improvement in the insecticidal activity of this compound when combined with carbon dioxide.
One study highlighted that the inclusion of 10% carbon dioxide with a mixture of this compound and propylene (B89431) oxide resulted in a significant increase in lethal effects on insects compared to fumigation without CO2.[2] The addition of CO2 was found to reduce the required dosages of the fumigants by approximately two-thirds.[2]
In a specific application against the cigarette beetle (Lasioderma serricorne), a mixture of this compound and carbon dioxide in a 7:3 weight ratio proved highly effective.[1]
Table 1: Efficacy of this compound and Carbon Dioxide Mixture against Lasioderma serricorne [1]
| Fumigant Mixture (this compound:CO2) | Concentration (g/m³) | Exposure Time (hours) | Pest Species | Life Stage(s) | Mortality Rate (%) |
| 7:3 (by weight) | 30 | 48 | Lasioderma serricorne | Eggs, Larvae, Pupae, Adults | Not specified |
| 7:3 (by weight) | 30 | 72 | Lasioderma serricorne | Eggs, Larvae, Pupae, Adults | Not specified |
| 7:3 (by weight) | 30 | 96 | Lasioderma serricorne | Eggs, Larvae, Pupae, Adults | 100 |
| 7:3 (by weight) | 30 | 120 | Lasioderma serricorne | Eggs, Larvae, Pupae, Adults | 100 |
For comparison, studies on this compound used alone against various stored-product pests often require higher concentrations or longer exposure times to achieve 100% mortality, particularly for the more tolerant egg stages.[3][4]
Table 2: Efficacy of this compound Alone Against Various Stored-Product Pests
| Concentration (g/m³) | Exposure Time (hours) | Pest Species | Life Stage(s) | Mortality Rate (%) | Reference |
| 36, 48, 72, and 92 | 24 | Sitophilus zeamais, Tribolium castaneum, Cryptolestes sp., Lasioderma serricorne | Adults | 100 | [5] |
| 11.7 - 35 | 24 | Sitophilus granarius, Oryzaephilus surinamensis, Tribolium confusum, Stegobium paniceum, Trogoderma inclusum, Tenebrio molitor, Plodia interpunctella, Ephestia kuehniella | Eggs, Larvae, Adults | Varied, with eggs being most tolerant | [3] |
| 4 - 8 | 48 | Liposcelis paeta, L. entomophila, L. bostrychophila, L. decolor, Lepinotus reticulatus | Adults and Nymphs | 100 (except for L. decolor) | [6] |
| 24 | 48 | Lepinotus reticulatus | Eggs | 100 | [6] |
| 72 | 48 | Liposcelis decolor | Eggs | 100 | [6] |
| >96 | 48 | Liposcelis paeta | Eggs | <100 | [6] |
Experimental Protocols
Mixed Fumigation of this compound and Carbon Dioxide[1]
-
Test Insect: Cigarette beetle, Lasioderma serricorne (all life stages: eggs, larvae, pupae, and adults).
-
Fumigant: A mixture of this compound and carbon dioxide in a 7:3 weight ratio.
-
Fumigation Chamber: A sealed pile of 12 tobacco stacks with a volume of approximately 60 m³. The pile was sealed with polyethylene (B3416737) film and adhesive tape.
-
Concentration: 30 g/m³ of the fumigant mixture.
-
Exposure Times: 48, 72, 96, and 120 hours.
-
Temperature and Relative Humidity: 28 ± 2°C and 60 ± 5% RH.
-
Replicates: Three replicates were conducted for each treatment.
-
Mortality Assessment: The mortality of all life stages was assessed after the respective exposure times.
Visualizing the Synergistic Action
The proposed mechanism for the synergistic effect of carbon dioxide with this compound can be visualized as a logical flow.
Caption: Proposed mechanism of CO2 and this compound synergy.
The logical workflow for conducting a comparative fumigation experiment can be outlined as follows:
Caption: Workflow for a comparative fumigation experiment.
References
- 1. caf.phtcenter.com [caf.phtcenter.com]
- 2. mbao.org [mbao.org]
- 3. icup.org.uk [icup.org.uk]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. ftic.co.il [ftic.co.il]
- 6. Effectiveness of this compound for control of different life stages of stored-product psocids (Psocoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Models for Predicting Sulfuryl Fluoride Dissipation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various models used to predict the dissipation of sulfuryl fluoride (B91410), a critical process in structural fumigation. Understanding the accuracy and limitations of these models is paramount for ensuring efficacy and safety. This document outlines the predominant modeling approaches, presents available experimental validation data, and details the methodologies required for rigorous model assessment.
Models for Predicting Sulfuryl Fluoride Dissipation
The prediction of this compound dissipation is approached through several modeling techniques, each with distinct principles and complexities. The primary categories include Empirical Models, Atmospheric Dispersion Models, and Computational Fluid Dynamics (CFD) Models.
-
Empirical Models (First-Order Decay): These models are the simplest approach, describing the decrease in fumigant concentration over time using a first-order kinetics equation. The dissipation is characterized by a "half-loss time" (HLT), which is the time required for the concentration to reduce by half. While easy to implement, these models often do not account for the complex physical phenomena influencing gas movement. The decline of indoor concentrations has been shown to follow first-order kinetics.
-
Atmospheric Dispersion Models (e.g., AERMOD): These are regulatory-accepted models used to predict the dispersion of pollutants in the ambient atmosphere. For this compound, models like AERMOD are employed to estimate concentrations around a fumigated structure, which is crucial for assessing bystander exposure. These models incorporate meteorological data to simulate how the fumigant disperses once it leaves the structure.
-
Computational Fluid Dynamics (CFD) Models: CFD models offer the most detailed and physically realistic simulation of this compound dissipation. These three-dimensional models solve fundamental fluid dynamics equations to predict fumigant distribution and leakage from a structure, considering factors like wind pressure, temperature differences, and the building's geometry.
Comparative Performance of Dissipation Models
Direct comparative studies validating these different model types under identical experimental conditions are limited in the published literature. However, individual validation studies provide insights into their performance.
Empirical Model Performance
Empirical models are often used to characterize the overall decay rate of the fumigant within a structure. The primary performance metric is the Half-Loss Time (HLT).
| Model Type | Performance Metric | Typical Values | Study Context |
| Empirical (First-Order Decay) | Half-Loss Time (HLT) | 11 - 60 hours | Monitoring of 23 residential fumigations. The wide range highlights the significant variability due to factors like building construction and environmental conditions. |
| Mass Loss during treatment | 22% - 81% | Same study of 23 residential fumigations, indicating the percentage of fumigant lost during the treatment period. |
Atmospheric Dispersion Model Performance
The performance of atmospheric dispersion models like AERMOD is typically evaluated by comparing predicted ambient concentrations with measured values at specific locations around the fumigated structure.
| Model Type | Performance Metric | Result | Study Context |
| Atmospheric Dispersion (AERMOD) | Comparison of Predicted vs. Monitored Concentrations | Within a factor of two | Validation study for sulfur dioxide (SO2) dispersion, a methodology applicable to this compound. This level of agreement is considered acceptable by the U.S. EPA. |
| Recommended Modeling Scenario | 50% mass loss from ground seal and 50 |
A Comparative Analysis of Residues from Sulfuryl Fluoride and Methyl Bromide Fumigation
This guide provides a detailed comparison of the chemical residues resulting from the use of two common fumigants: sulfuryl fluoride (B91410) (SO₂F₂) and methyl bromide (CH₃Br). Developed for researchers, scientists, and drug development professionals, this document outlines the nature of the residues, their regulatory limits, and the standard experimental protocols for their detection and quantification.
Introduction to Fumigants and Residue Analysis
Sulfuryl fluoride and methyl bromide are broad-spectrum fumigants used to control a wide range of pests in stored commodities, processing facilities, and structures. While effective, their use necessitates a thorough understanding of the chemical residues they leave behind. Methyl bromide, a highly effective fumigant, has been largely phased out under the Montreal Protocol due to its significant ozone-depleting properties, though it is still permitted for critical quarantine and pre-shipment uses.[1][2] this compound was developed as a primary alternative, valued for its rapid penetration and aeration characteristics.[3][4]
The analysis of fumigant residues is critical for ensuring food safety, meeting regulatory standards, and understanding the potential toxicological impact on consumers. The residues from these two compounds differ significantly in their chemical nature, persistence, and the analytical methods required for their detection.
Chemistry and Nature of Residues
This compound: The parent compound, this compound, is a gas that dissipates quickly after fumigation.[5][6] However, it breaks down within the fumigated commodity and in biological systems into its primary degradation products: the fluoride anion (F⁻) and the sulfate (B86663) anion (SO₄²⁻).[7][8] The primary residue of toxicological concern is the inorganic fluoride, which is stable, non-volatile, and permanent once formed.[7][9]
Methyl Bromide: The parent methyl bromide compound is highly volatile.[10] Its primary residue of concern is the inorganic bromide ion (Br⁻).[11][12] Methyl bromide can also react with constituents of the fumigated material, particularly proteins and lipids, which can influence residue levels.[13] Unlike residues from some other fumigants, inorganic bromide levels can increase with repeated fumigations of the same commodity.[13]
Data Presentation: Residue Properties and Regulatory Limits
The following tables summarize the key properties of the residues and their established Maximum Residue Limits (MRLs) in various jurisdictions.
Table 1: Comparative Properties of Fumigant Residues
| Feature | This compound | Methyl Bromide |
| Parent Compound | SO₂F₂ | CH₃Br |
| Primary Residues | Inorganic Fluoride (F⁻), Sulfate (SO₄²⁻)[7][8] | Inorganic Bromide (Br⁻)[11] |
| Nature of Residue | Permanent, non-volatile anions formed from degradation.[7] | Inorganic bromide, with potential for reaction with food matrix.[13] |
| Persistence | Parent gas dissipates quickly; fluoride residue is permanent.[5][7] | Parent gas is highly volatile; bromide residue can persist.[10] |
| Accumulation | Fluoride is a terminal residue. | Bromide residues can accumulate with repeated fumigations.[13] |
| Primary Health Concern | Chronic exposure to inorganic fluoride.[3][9] | Acute toxicity of parent compound; chronic exposure to bromide.[1][12] |
Table 2: Selected Maximum Residue Limits (MRLs) for Fumigants and their Residues (mg/kg or ppm)
| Commodity | This compound (as Fluoride) | Methyl Bromide (as Bromide) | Jurisdiction |
| Cereal Grains | 0.01 - 0.05 (LOD)¹[14][15] | 5 (for rice, wheat) | EU[14][15], China[16] |
| Tree Nuts | 0.04 (almonds)[17] | Not specified | Canada[17] |
| Dried Fruits | 0.01 (raisins)[17] | 250 (dried figs) | Canada[17], US[18] |
| Processed Foods | Varies by product | 125 (general processed), 400 (dried eggs, spices)[18] | US[18] |
| General Default | 0.01 - 0.05[14][15] | 0.01 (parent compound)[11][19] | EU[11][14][15][19] |
¹ Limit of Determination (LOD). The EU recently reduced MRLs for this compound in many cereals to the LOD.[14][15]
Experimental Protocols for Residue Analysis
Accurate quantification of residues is essential for regulatory compliance and risk assessment. The methodologies for this compound and methyl bromide differ based on the target analyte (parent compound vs. inorganic ion).
This protocol describes a common approach for analyzing both the parent gas and its primary residue, the fluoride ion.
-
Objective: To quantify residual this compound (SO₂F₂) and total inorganic fluoride (F⁻) in a food matrix.
-
Methodology for SO₂F₂:
-
Sample Preparation: A homogenized sample is placed in a sealed headspace vial. For some matrices, a brine solution is added to aid extraction.[20]
-
Extraction: Headspace - Solid Phase Microextraction (HS-SPME) is used to extract the volatile SO₂F₂ from the sample matrix.[20][21]
-
Analysis: The extracted compound is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[21][22] This provides high sensitivity and selectivity. The Limit of Detection (LOD) can be in the low ng/g range.[21]
-
-
Methodology for Fluoride Anion (F⁻):
-
Sample Preparation: A known weight of the homogenized commodity is thoroughly mixed and chopped.
-
Extraction: The fluoride ion is extracted from the sample using deionized water or a suitable buffer solution, often with mechanical shaking for a set period (e.g., 1 hour).[7][20]
-
Analysis: The extract is analyzed using a Fluoride Ion-Selective Electrode (F-ISE) or by Ion Chromatography (IC).[7][20] The ISE method measures the potential difference between the selective electrode and a reference electrode, which is proportional to the fluoride concentration.
-
This protocol outlines the determination of residual methyl bromide gas and total inorganic bromide.
-
Objective: To quantify residual methyl bromide (CH₃Br) and total inorganic bromide (Br⁻) in a food matrix.
-
Methodology for CH₃Br:
-
Sample Preparation: A sample of the commodity (e.g., wheat, flour, peanuts) is placed in a headspace vial, water is added, and the vial is sealed.[23]
-
Extraction: The vial is equilibrated at a controlled temperature (e.g., 32°C) to allow the volatile CH₃Br to partition into the headspace.[23]
-
Analysis: An automated headspace sampler injects a portion of the headspace gas into a Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[23][24] The ECD is highly sensitive to halogenated compounds like methyl bromide. GC-MS/MS can achieve a limit of quantification (LOQ) as low as 5 ng/g.[24]
-
-
Methodology for Bromide Anion (Br⁻):
-
Sample Preparation (Historical Method): A traditional and robust method involves preliminary alkali digestion of the sample followed by ashing under controlled conditions to convert all bromine-containing compounds to inorganic bromide.[25]
-
Extraction: The resulting ash is extracted with water.[25]
-
Analysis: The bromide in the aqueous extract is determined by an oxidation and titration method.[25] Modern instrumental methods are also available.
-
Visualization of Workflows and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the analytical workflows and chemical degradation pathways.
Caption: Experimental workflow for this compound and fluoride residue analysis.
References
- 1. This compound vs. Methyl Bromide: A Comparison for South African Fumigation - Fumico [fumico.co.za]
- 2. epa.gov [epa.gov]
- 3. farmprogress.com [farmprogress.com]
- 4. This compound vs Methyl Bromide Performance and Efficacy - Fumico [fumico.co.za]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. icup.org.uk [icup.org.uk]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. fluorideresearch.org [fluorideresearch.org]
- 10. healthandenvironment.org [healthandenvironment.org]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. Risk assessment of bromide in food and feed - AGROLAB GROUP [agrolab.com]
- 13. Manual of fumigation for insect control - Fumigant residues (cont.) - Chemicals used as fumigants [fao.org]
- 14. Maximum residue levels for this compound - AGRINFO Platform [agrinfo.eu]
- 15. agrinfo.eu [agrinfo.eu]
- 16. fsis.usda.gov [fsis.usda.gov]
- 17. canadacommons.ca [canadacommons.ca]
- 18. eCFR :: 40 CFR 180.123 -- Inorganic bromide residues resulting from fumigation with methyl bromide; tolerances for residues. [ecfr.gov]
- 19. researchgate.net [researchgate.net]
- 20. Project : USDA ARS [ars.usda.gov]
- 21. fluoridealert.org [fluoridealert.org]
- 22. scribd.com [scribd.com]
- 23. academic.oup.com [academic.oup.com]
- 24. agilent.com [agilent.com]
- 25. 221. Methyl bromide (WHO Pesticide Residues Series 1) [inchem.org]
Sulfuryl Fluoride: A Potent Alternative for Control of Phosphine-Resistant Insect Strains
The widespread use of phosphine (B1218219) (PH₃) for fumigating stored grains has led to the emergence of insect strains with significant resistance, posing a critical challenge to global food security.[1][2][3] This has spurred research into effective alternatives, with sulfuryl fluoride (B91410) (SF) emerging as a promising candidate.[4][5] Experimental data consistently demonstrates the high efficacy of sulfuryl fluoride against a range of phosphine-resistant insect pests, making it a valuable tool in resistance management strategies.[6][7]
Key Findings:
-
No Cross-Resistance: Phosphine-resistant insects do not exhibit cross-resistance to this compound due to their different modes of action.[6] This makes SF an effective rotational fumigant to manage and mitigate the development of phosphine resistance.[8][9]
-
High Efficacy: Studies have shown that this compound is highly effective in controlling all life stages of major phosphine-resistant stored-product pests, including Rhyzopertha dominica (lesser grain borer), Tribolium castaneum (red flour beetle), and Cryptolestes ferrugineus (rusty grain beetle).[6][7]
-
Faster Action: Fumigation with this compound is generally faster and easier to apply compared to phosphine.[10]
-
Co-fumigation Potential: Research into the co-fumigation of phosphine and this compound has revealed a synergistic effect, where the combination enhances the toxicity and efficacy of both fumigants. This approach can lead to reduced fumigation times and lower required concentrations of each gas.[11][12][13]
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and phosphine against phosphine-resistant insect strains.
Table 1: Mortality of Phosphine-Resistant Adult Insects with this compound and Phosphine
| Insect Species | Fumigant | Concentration (mg/L) | Exposure Time (h) | Mortality (%) | Reference |
| Rhyzopertha dominica (Resistant) | This compound | 1,196–1,467 (mg-h/L) | - | 100 | [14] |
| Tribolium castaneum (Resistant) | This compound | 1,196–1,467 (mg-h/L) | - | 100 | [14] |
| Cryptolestes ferrugineus (Resistant) | Phosphine | 0.5 | 168 | 52.4 | [13] |
| Cryptolestes ferrugineus (Resistant) | Phosphine | 1.0 | 168 | 98 | [13] |
| Cryptolestes ferrugineus (Resistant) | This compound | 1.1 | 168 | 100 | [13] |
| Cryptolestes ferrugineus (Resistant) | This compound | 2.2 | 168 | 100 | [13] |
Table 2: Efficacy of Co-fumigation with this compound and Phosphine against Phosphine-Resistant Cryptolestes ferrugineus
| Phosphine Conc. (mg/L) | This compound Conc. (mg/L) | Exposure Time (h) | Life Stage | Mortality (%) | Reference |
| 0.5 | 1.1 | 168 | Eggs & Adults | 100 | [12] |
| 0.5 | 2.2 | 168 | Eggs & Adults | 100 | [12][13] |
Experimental Protocols
General Fumigation Bioassay Protocol
This protocol outlines a typical laboratory bioassay for assessing the efficacy of fumigants against stored-product insects.
-
Insect Rearing:
-
Insect strains (both susceptible and resistant) are reared on appropriate diets in a controlled environment (e.g., 25°C and 60% relative humidity).
-
-
Fumigation Chambers:
-
Airtight containers, such as desiccators or gas-tight chambers, are used for fumigation.
-
-
Insect Exposure:
-
A known number of adult insects or other life stages are placed in small, ventilated cages or vials.
-
These cages are then placed inside the fumigation chambers.
-
-
Fumigant Application:
-
The required concentration of this compound or phosphine gas is introduced into the chamber. For co-fumigation studies, both gases are introduced simultaneously.
-
-
Exposure Period:
-
The insects are exposed to the fumigant for a predetermined period (e.g., 48, 72, or 168 hours).
-
-
Mortality Assessment:
-
After the exposure period, the insects are removed from the chambers and provided with fresh air and diet.
-
Mortality is assessed after a recovery period (e.g., 24 or 48 hours). Insects that are unresponsive to probing are considered dead.
-
-
Data Analysis:
-
Mortality data is typically analyzed using probit analysis to determine the lethal concentrations (e.g., LC₅₀ and LC₉₉).
-
Visualizations
Caption: Experimental workflow for assessing fumigant efficacy.
Caption: Logical relationship for phosphine resistance management.
References
- 1. Pesticidal Toxicity of Phosphine and Its Interaction with Other Pest Control Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound vs. Phosphine: What South African Fumigation Professionals Need to Know - Fumico [fumico.co.za]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. storedgrain.com.au [storedgrain.com.au]
- 9. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 10. scilit.com [scilit.com]
- 11. Potential of Co-Fumigation with Phosphine (PH3) and this compound (SO2F2) for the Management of Strongly Phosphine-Resistant Insect Pests of Stored Grain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-fumigation with phosphine and this compound: potential for managing strongly phosphine-resistant rusty grain beetle, Cryptolestes ferrugineus (Stephens) - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 13. ojs.openagrar.de [ojs.openagrar.de]
- 14. Effectiveness of this compound Fumigation for the Control of Phosphine-Resistant Grain Insects Infesting Stored Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Sulfuryl Fluoride
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of sulfuryl fluoride (B91410) (SO₂F₂), a colorless, odorless, and toxic gas commonly used as a fumigant. Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals, while maintaining environmental compliance. This guide outlines the necessary safety precautions, disposal methodologies, and emergency procedures.
Immediate Safety and Handling Protocols
Before any disposal procedures are initiated, it is imperative to consult the Safety Data Sheet (SDS) for sulfuryl fluoride. This document contains critical information regarding personal protective equipment (PPE), specific handling instructions, and emergency protocols.
Personal Protective Equipment (PPE):
Due to the high toxicity of this compound gas, all handling and disposal operations must be conducted in a well-ventilated fume hood. The following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles and a full-face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., neoprene), a lab coat, and closed-toe shoes. For larger quantities, an apron or full-body suit should be considered.
-
Respiratory Protection: A NIOSH-approved respirator with cartridges appropriate for acid gases and fluoride compounds is essential.
In Case of a Spill or Leak:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: If a cylinder is leaking, move it to an isolated and well-ventilated location, if safe to do so. Work upwind of the cylinder.
-
Monitor: Do not re-enter the area until air monitoring confirms that the this compound concentration is at or below the permissible exposure limit (PEL), which is typically 1 ppm.[1]
Disposal Procedures for this compound
This compound is classified as a hazardous waste and must not be released directly into the environment. The following are the recommended disposal procedures for laboratory settings.
1. Return to Supplier:
The most straightforward and preferred method for disposing of unused this compound is to return the gas cylinder to the manufacturer or distributor.[2] Empty cylinders should also be returned promptly.
2. Professional Hazardous Waste Disposal:
For residual amounts of this compound that cannot be returned to the supplier, disposal must be arranged through a licensed hazardous waste disposal company. Ensure that the waste is properly labeled and segregated from incompatible materials.
3. Chemical Neutralization (for trained personnel only):
In a controlled laboratory setting, chemical neutralization can be employed to convert this compound into less hazardous, water-soluble salts. This procedure should only be performed by trained personnel with appropriate safety measures in place. Two primary methods for aqueous-based neutralization are alkaline hydrolysis and hydrogen peroxide-assisted alkaline hydrolysis.
| Parameter | Alkaline Hydrolysis | Hydrogen Peroxide-Assisted Alkaline Hydrolysis |
| Reagents | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) and Hydrogen Peroxide (H₂O₂) |
| pH | ~13.6 (e.g., 0.4 M NaOH)[3] | ~12[4][5] |
| Primary Reactant | Hydroxide ion (OH⁻) | Hydroperoxide ion (HOO⁻)[2] |
| Reaction Products | Fluorosulfate (FSO₃⁻) and Fluoride (F⁻)[3][6] | Sulfate (B86663) (SO₄²⁻) and Fluoride (F⁻)[4][7] |
| Efficacy | Slower reaction, may be incomplete[2][3] | Markedly accelerated and more complete defluorination[2][7] |
Experimental Protocol: Hydrogen Peroxide-Assisted Alkaline Hydrolysis
This method is recommended over simple alkaline hydrolysis due to its higher efficiency and more complete breakdown of this compound to less hazardous products.[2][7]
Materials:
-
This compound gas
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Gas dispersion tube (fritted bubbler)
-
Reaction vessel (e.g., a three-necked flask) equipped with a stirrer, gas inlet, and gas outlet
-
pH meter
-
Appropriate trapping solution for the outlet gas (e.g., a second basic solution)
-
Calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂) for final precipitation
Procedure:
-
Prepare the Neutralizing Solution: In a well-ventilated fume hood, prepare an alkaline solution by dissolving sodium hydroxide in deionized water to achieve a pH of approximately 12.
-
Add Hydrogen Peroxide: Carefully add hydrogen peroxide to the alkaline solution. The hydroperoxide anion (HOO⁻), which is a more potent nucleophile than hydroxide, will form in this basic solution.[2]
-
Set up the Reaction Apparatus: Place the neutralizing solution in the reaction vessel. Insert the gas dispersion tube into the solution, ensuring it is connected to the this compound cylinder via appropriate tubing and a flow meter. The gas outlet should be connected to a trapping solution to capture any unreacted this compound.
-
Introduce this compound: Slowly bubble a controlled stream of this compound gas through the stirred neutralizing solution. The reaction may be exothermic, so monitor the temperature and control the gas flow rate accordingly.
-
Monitor pH: Regularly monitor the pH of the reaction mixture. The hydrolysis of this compound will consume hydroxide ions, causing the pH to decrease. Add more NaOH as needed to maintain a pH of ~12.
-
Reaction Completion: Continue the process until all the this compound has been introduced and the reaction is complete.
-
Precipitation of Fluoride: Once the reaction is complete, the fluoride ions in the solution can be precipitated as calcium fluoride (CaF₂) by adding a solution of calcium chloride or calcium hydroxide.
-
Final Disposal: The resulting solution, containing primarily sodium sulfate and the precipitated calcium fluoride, should be disposed of as hazardous waste through a licensed disposal company, in accordance with local, state, and federal regulations.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Thermal Decomposition
At temperatures exceeding 752°F (400°C), this compound decomposes into hazardous products, including hydrogen fluoride and sulfur dioxide. While this method can be used for disposal, it requires specialized equipment to handle the high temperatures and to subsequently scrub the toxic decomposition products from the gas stream. This method is generally not suitable for a standard laboratory setting and is more applicable to industrial-scale disposal facilities.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, protecting both personnel and the wider community. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen peroxide-assisted alkaline hydrolysis of fumigant emissions of this compound, a potent greenhouse gas, in scrubbing media - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Capturing and degrading this compound fumigant using an electrochemical reagent generation system - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogen Peroxide-Assisted Alkaline Defluorination of the Fumigant and Potent Greenhouse Gas, this compound: Hydrogen Peroxide as a Nucleophilic Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
